Product packaging for 2-Chloro-6-mercaptobenzoic acid(Cat. No.:CAS No. 20324-51-0)

2-Chloro-6-mercaptobenzoic acid

Cat. No.: B1591508
CAS No.: 20324-51-0
M. Wt: 188.63 g/mol
InChI Key: AQKPOJRMYFQSLX-UHFFFAOYSA-N
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Description

2-Chloro-6-mercaptobenzoic acid is a useful research compound. Its molecular formula is C7H5ClO2S and its molecular weight is 188.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClO2S B1591508 2-Chloro-6-mercaptobenzoic acid CAS No. 20324-51-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO2S/c8-4-2-1-3-5(11)6(4)7(9)10/h1-3,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKPOJRMYFQSLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40560274
Record name 2-Chloro-6-sulfanylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20324-51-0
Record name 2-Chloro-6-sulfanylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Chloro-6-mercaptobenzoic acid CAS number

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2-Chloro-6-mercaptobenzoic Acid

Introduction

This compound, with the CAS number 20324-51-0, is a crucial chemical intermediate, primarily recognized for its role in the synthesis of agrochemicals.[1][2][3] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its significant application in the production of the herbicide pyrithiobac-sodium. Furthermore, it delves into the biochemical mechanism of action of pyrithiobac-sodium, offering valuable insights for researchers, scientists, and professionals in drug and herbicide development.

Chemical and Physical Properties

This compound is a solid, appearing as a white to pale yellow crystalline powder. It is sparingly soluble in water but shows good solubility in organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO).[1] The key quantitative properties of this compound are summarized in the table below.

PropertyValueReferences
CAS Number 20324-51-0[4][5][6][7]
Molecular Formula C7H5ClO2S[4][5][6][7]
Molecular Weight 188.63 g/mol [4][7][8]
Melting Point 210-215°C (decomposes)
Density ~1.49 g/cm³[2][3]
pKa 2.35 ± 0.36 (Predicted)[4][9]
Purity (via HPLC) ≥98.0%

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. Below are two detailed experimental protocols.

Protocol 1: From 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid

This method involves the hydrolysis of 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid.

Experimental Procedure:

  • A solution of 2.0 grams (0.007 mole) of 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid in 50 mL of methanol is prepared in a reaction vessel.[8][10]

  • To this stirred solution, 30 mL of aqueous 10% sodium hydroxide is added.[8][10]

  • The reaction mixture is then heated to reflux and stirred for approximately 18 hours.[8][10]

  • After cooling to ambient temperature, the mixture is acidified using concentrated hydrochloric acid.[8][10]

  • The product is extracted with ethyl acetate, and the organic extract is dried with magnesium sulfate.[8][10]

  • The mixture is filtered, and the filtrate is concentrated under reduced pressure to yield 1.4 grams of 6-chloro-2-mercaptobenzoic acid.[8][10]

Protocol 2: From 2,6-dichlorobenzonitrile

This two-step industrial method utilizes 2,6-dichlorobenzonitrile as the starting material.[2][3]

Experimental Procedure: Step 1: Sulfo-reaction

  • 2,6-dichlorobenzonitrile, a solvent, and nine water cure sodium are mixed.

  • Under reduced pressure, most of the water is distilled off.

  • The reaction is allowed to proceed for a specified time under insulation.

  • After the reaction, the solvent is recovered by distillation, and the product is used directly in the next step without purification.[2]

Step 2: Hydrolysis

  • To the product from the sulfo-reaction, a 15% aqueous sodium hydroxide solution (2 kg) is added in a 3L autoclave.[2][3]

  • The mixture undergoes a high-pressure hydrolysis reaction at a controlled temperature of 150°C for 10-12 hours.[2][3]

  • After cooling, the material is transferred to a 5L beaker, and the pH is adjusted to 3-4 with 15% formic acid, causing the product to precipitate.[3]

  • The solid is extracted with 2L of dichloromethane, washed, and dried with anhydrous sodium sulfate.[3]

  • After concentration, the product is poured into a crystallizing dish and cooled to yield the light yellow solid product. The total yield for the two steps is reported to be around 88.2%.[2][3]

G General Synthesis Workflow of this compound A Starting Material (e.g., 2,6-dichlorobenzonitrile) B Sulfo-reaction A->B C Intermediate Product B->C D Hydrolysis C->D E Crude Product D->E F Purification (Extraction, Crystallization) E->F G Final Product: This compound F->G

General Synthesis Workflow

Application in Herbicide Synthesis

A primary application of this compound is as a key intermediate in the production of the herbicide pyrithiobac-sodium.[1][2] Pyrithiobac-sodium is a post-emergence herbicide effective against a variety of broadleaf weeds.[5]

Protocol for Pyrithiobac-sodium Synthesis

Experimental Procedure:

  • In a reaction flask, add 2-chloro-4,6-dimethoxypyrimidine (8.76g, 50.0mmol), this compound (9.45g, 50mmol), sodium p-toluenesulfinate (2.67g, 15mmol), sodium carbonate (9.75g, 75mmol), and acetonitrile (80ml).[4]

  • The reaction mixture is heated to 80°C for 24 hours.[4]

  • After cooling, the reaction is filtered. The filter cake is washed with acetonitrile.[4]

  • The filtrate is recovered, and the filter cake is dried under vacuum.[4]

  • The dried cake is dissolved in 80ml of water, and the pH is adjusted to 1-2 with 10% hydrochloric acid.[4]

  • The resulting precipitate is filtered, washed with water, and dried to obtain pyrithiobac-sodium as a yellow solid. The yield is approximately 80.2%.[4]

Signaling Pathway and Mechanism of Action

Pyrithiobac-sodium, synthesized from this compound, functions by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[5][8] This enzyme is critical in the biosynthesis pathway of branched-chain amino acids—isoleucine, leucine, and valine—in plants.[8] As these amino acids are essential for protein synthesis and cell growth, the inhibition of ALS leads to a deficiency in these amino acids, ultimately causing cessation of growth and death of the susceptible weeds.[11] This pathway is absent in animals, which contributes to the low mammalian toxicity of this class of herbicides.[3]

G Mechanism of Action: Inhibition of Branched-Chain Amino Acid Synthesis cluster_pathway Biosynthesis Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS alphaKeto α-Ketobutyrate alphaKeto->ALS Acetolactate α-Acetolactate ALS->Acetolactate alphaAceto α-Aceto-α-hydroxybutyrate ALS->alphaAceto Val_Leu Valine & Leucine Acetolactate->Val_Leu Ile Isoleucine alphaAceto->Ile Result Inhibition of Protein Synthesis & Plant Death Val_Leu->Result Ile->Result Inhibitor Pyrithiobac-sodium Inhibitor->ALS

References

An In-depth Technical Guide to 2-Chloro-6-mercaptobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 2-Chloro-6-mercaptobenzoic acid, a pivotal chemical intermediate in the agrochemical industry. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document details the compound's physicochemical properties, experimental protocols for its synthesis and analysis, and its primary application in the production of herbicides.

Core Compound Data

This compound is a substituted aromatic compound containing a carboxylic acid, a chlorine atom, and a thiol group. These functional groups contribute to its reactivity and utility as a versatile building block in organic synthesis.

PropertyValue
Molecular Weight 188.63 g/mol [1][2]
Molecular Formula C₇H₅ClO₂S[1][2]
CAS Number 20324-51-0[1][2]
Appearance White to pale yellow crystalline powder
Melting Point 210-215°C (with decomposition)
Solubility Sparingly soluble in water; soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO)
pKa 2.35 ± 0.36 (Predicted)[3]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for reproducible and scalable outcomes. The following sections provide established protocols.

Synthesis of this compound

Two primary synthesis routes are commonly employed, a lab-scale method and an industrial-scale process.

Method 1: Laboratory Scale Synthesis from 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid

This method is suitable for producing smaller quantities of the compound for research purposes.

  • Materials:

    • 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid (2.0 g, 0.007 mole)

    • Methanol (50 mL)

    • 10% aqueous sodium hydroxide (30 mL)

    • Concentrated hydrochloric acid

    • Ethyl acetate

    • Magnesium sulfate

  • Procedure:

    • To a stirred solution of 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid in methanol, add the aqueous sodium hydroxide solution.

    • Heat the reaction mixture to reflux and maintain for approximately 18 hours.

    • After 18 hours, cool the mixture to ambient temperature.

    • Acidify the cooled mixture with concentrated hydrochloric acid.

    • Extract the product with ethyl acetate.

    • Dry the ethyl acetate extract with magnesium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure to yield this compound.

Method 2: Industrial Scale Synthesis from 2,6-dichlorobenzonitrile

This two-step process is optimized for large-scale production.[4]

  • Step 1: Thio-reaction

    • Materials:

      • 2,6-dichlorobenzonitrile

      • Sodium sulfide (or other sulfur source)

      • Solvent (e.g., 1,4-dioxane or dimethylformamide)

    • Procedure:

      • React 2,6-dichlorobenzonitrile with a sulfur source, such as sodium sulfide, in a suitable solvent.

      • This reaction substitutes one of the chlorine atoms with a mercapto group.

  • Step 2: Hydrolysis

    • Procedure:

      • The nitrile group of the intermediate from Step 1 is hydrolyzed to a carboxylic acid. This is typically achieved by heating in the presence of a strong acid or base.

Synthesis of Pyrithiobac-sodium

This compound is a key intermediate in the synthesis of the herbicide pyrithiobac-sodium.

  • Materials:

    • 2-chloro-4,6-dimethoxypyrimidine (8.76 g, 50.0 mmol)

    • This compound (9.45 g, 50 mmol)

    • Sodium p-toluenesulfinate (2.67 g, 15 mmol)

    • Sodium carbonate (9.75 g, 75 mmol)

    • Acetonitrile (80 mL)

    • 10% Hydrochloric acid

    • Water

  • Procedure:

    • In a reaction flask, combine 2-chloro-4,6-dimethoxypyrimidine, this compound, sodium p-toluenesulfinate, sodium carbonate, and acetonitrile.

    • Heat the reaction mixture to 80°C and maintain for 24 hours.

    • Cool the reaction and filter.

    • Wash the filter cake with acetonitrile and recover the filtrate.

    • Dry the filter cake in vacuo.

    • Dissolve the dried filter cake in 80 mL of water.

    • Adjust the pH to 1-2 with 10% hydrochloric acid.

    • Filter the resulting solid, wash with water, and dry to obtain pyrithiobac-sodium.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is adapted from protocols for similar chlorobenzoic acids and is suitable for determining the purity of this compound.

  • Instrumentation:

    • HPLC system with a UV detector

  • Column:

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase:

    • A gradient mixture of acetonitrile and water containing a small amount of an acidifier like phosphoric acid or formic acid. A typical starting point is a 50:50 (v/v) mixture.

  • Flow Rate:

    • 1.0 mL/min

  • Detection:

    • UV at 222 nm[5]

  • Sample Preparation:

    • Dissolve a known concentration of the sample in the mobile phase or a suitable solvent like methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for confirming the chemical structure of the synthesized compound.

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz)

  • Solvent:

    • Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃)

  • Procedure:

    • Prepare a dilute solution of the sample in the chosen deuterated solvent.

    • Acquire ¹H and ¹³C NMR spectra.

  • Expected ¹H NMR Spectral Features:

    • Aromatic protons will appear as multiplets in the range of 7.0-8.0 ppm.

    • The carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm).

    • The thiol proton will appear as a singlet, with its chemical shift being concentration and solvent dependent.

  • Expected ¹³C NMR Spectral Features:

    • The carbonyl carbon of the carboxylic acid will be in the range of 165-175 ppm.

    • Aromatic carbons will appear in the range of 120-140 ppm.

Synthesis and Application Pathway

The following diagram illustrates the industrial synthesis of this compound and its subsequent use in the production of the herbicide pyrithiobac-sodium.

Caption: Synthesis pathway of this compound and its use.

References

2-Chloro-6-mercaptobenzoic acid chemical structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2-Chloro-6-mercaptobenzoic acid

This guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. It covers the compound's chemical structure, properties, synthesis, and applications, presenting data in a structured and accessible format.

Chemical Identity and Structure

This compound is an organosulfur and organochlorine compound featuring a benzoic acid backbone substituted with both a chloro and a mercapto (thiol) group.[1] Its structure imparts high reactivity, making it a valuable intermediate in organic synthesis.[1]

Caption: Chemical structure of this compound.

Chemical Identifiers

The following table summarizes the key identifiers for this compound.

IdentifierValue
CAS Number 20324-51-0[2][3][4]
Molecular Formula C7H5ClO2S[2][3][4]
IUPAC Name 2-Chloro-6-sulfanylbenzoic acid[5]
InChI InChI=1S/C7H5ClO2S/c8-4-2-1-3-5(11)6(4)7(9)10/h1-3,11H,(H,9,10)[2]
InChIKey AQKPOJRMYFQSLX-UHFFFAOYSA-N[2][3]
Canonical SMILES C1=CC(=C(C(=C1)Cl)C(=O)O)S[2]
Synonyms 6-Chloro-2-mercaptobenzoic acid, Benzoic acid, 2-chloro-6-mercapto-[3][6][7]
Physicochemical Properties

This table outlines the key physicochemical properties of the compound.

PropertyValue
Molecular Weight 188.63 g/mol [4][6]
Monoisotopic Mass 187.9698783 u[2]
Appearance White to pale yellow crystalline powder[6]
Melting Point 210-215°C (decomposes)[6]
Boiling Point (Predicted) 323.2 ± 27.0 °C[1]
Density (Predicted) ~1.45 - 1.490 g/cm³[6]
pKa (Predicted) 2.35 ± 0.36[1][2]
Solubility Sparingly soluble in water; Soluble in methanol, ethanol, and DMSO[6]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 3[2]
Topological Polar Surface Area 38.3 Ų[2]

Synthesis Protocol

A common method for the synthesis of this compound involves the hydrolysis of 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid.[8][9]

synthesis_workflow reactant 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid reaction Reflux (18 hours) reactant->reaction 1 reagents 10% NaOH (aq) Methanol reagents->reaction workup Acidification (conc. HCl) Extraction (Ethyl Acetate) reaction->workup 2 product This compound workup->product 3

Caption: Workflow for the synthesis of this compound.

Experimental Methodology

The following protocol details the synthesis procedure.[8][9]

  • Reactant: 2.0 grams (0.007 mole) of 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid.

  • Reagents:

    • 50 mL of methanol.

    • 30 mL of aqueous 10% sodium hydroxide.

    • Concentrated hydrochloric acid.

    • Ethyl acetate.

    • Magnesium sulfate.

  • Procedure:

    • A solution of 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid in methanol is stirred.

    • Aqueous 10% sodium hydroxide is added to the solution.

    • The reaction mixture is heated to reflux and stirred for approximately 18 hours.[8][9]

    • After 18 hours, the mixture is cooled to ambient temperature.[8][9]

  • Isolation and Purification:

    • The cooled reaction mixture is acidified using concentrated hydrochloric acid.[8][9]

    • The acidified mixture is extracted with ethyl acetate.[8][9]

    • The organic extract is dried over magnesium sulfate.[8][9]

    • The mixture is filtered to remove the drying agent.

    • The filtrate is concentrated under reduced pressure to yield the final product, 6-chloro-2-mercaptobenzoic acid.[8][9] The reported yield is 1.4 grams.[8]

Applications in Research and Development

This compound serves as a versatile chemical intermediate in various fields.

  • Agrochemicals: It is utilized as a research chemical in the preparation and synthesis of acetophenone oxime esters of pyrithiobac, which are investigated as potential herbicides.[4][10][11]

  • Pharmaceutical Synthesis: The compound is a key intermediate in the synthesis of pharmaceuticals, particularly for thiol-containing drug molecules.[6] It has been identified as a precursor for active pharmaceutical ingredients (APIs) intended for cardiovascular and anti-inflammatory therapies.[6]

  • Material Science and Catalysis: It can be used as a precursor for other organosulfur compounds and as a catalyst ligand in asymmetric catalysis.[6] Its high reactivity makes it a valuable building block in broader organic synthesis.[1]

Safety and Handling

Due to the presence of a reactive thiol group, this compound requires careful handling.[1] It is characterized as having a strong odor and high reactivity.[1] Standard laboratory safety protocols, including the use of personal protective equipment, should be followed. It is recommended to store the compound in a sealed container in cool, dry conditions (2-8°C is suggested).[6] For detailed safety information, refer to the Safety Data Sheet (SDS).[5]

References

A Comprehensive Technical Guide to the Physical Properties of 2-Chloro-6-mercaptobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the core physical and chemical properties of 2-Chloro-6-mercaptobenzoic acid, a pivotal intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physical and Chemical Properties

This compound is an aromatic compound characterized by a benzoic acid structure substituted with a chlorine atom and a mercapto (thiol) group.[1][2] This substitution pattern imparts specific chemical reactivity and physical characteristics to the molecule. The compound typically appears as a white to pale yellow crystalline powder.[4]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical data for this compound.

PropertyValueSource(s)
Molecular Formula C₇H₅ClO₂S[1][4][5]
Molecular Weight 188.63 g/mol [1][4][5]
Melting Point 210-215°C (with decomposition)[2][4]
323.2°C (Note: Discrepancy may be due to different measurement conditions or purity)[1][6]
Boiling Point (Predicted) 323.2 ± 27.0 °C[1][5]
Density (Estimated) ~1.45 - 1.490 g/cm³[4][5]
pKa (Predicted) 2.35 ± 0.36[5][7]
Solubility Sparingly soluble in water; Soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO).[2][4][2][4]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is crucial for its application as an intermediate, particularly in the production of the herbicide pyrithiobac-sodium.[1][2] Industrial production commonly utilizes a two-step process starting from 2,6-dichlorobenzonitrile, which is valued for its high yield and relatively low environmental impact.[1][2][8]

Method 1: Synthesis from 2,6-dichlorobenzonitrile

This industrial-scale synthesis involves a thio-reaction followed by hydrolysis.[1][2]

  • Thio-reaction: 2,6-dichlorobenzonitrile is reacted with a sulfur source, such as sodium sulfide, in a suitable solvent.[1][2] This step substitutes one of the chlorine atoms with a mercapto group.

  • Hydrolysis: The resulting intermediate undergoes hydrolysis of the nitrile group to a carboxylic acid. This is typically achieved by heating in an autoclave with an inorganic base like sodium hydroxide or potassium hydroxide, followed by acidification.[1][8]

The overall yield for this two-step process is reported to be high, often exceeding 85%.[2]

G Synthesis of this compound A 2,6-dichlorobenzonitrile B Thio-reaction (e.g., Na2S) A->B Step 1 C Intermediate B->C D Hydrolysis (e.g., NaOH, heat) C->D Step 2 E This compound D->E

Caption: Workflow for the synthesis of this compound.

Method 2: Synthesis from 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid

An alternative laboratory-scale synthesis has also been reported.[9][10]

  • A solution of 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid in methanol is treated with an aqueous solution of sodium hydroxide (10%).

  • The reaction mixture is heated to reflux and stirred for approximately 18 hours.

  • After cooling, the mixture is acidified with concentrated hydrochloric acid.

  • The product is then extracted with ethyl acetate, dried over magnesium sulfate, and concentrated under reduced pressure to yield 6-chloro-2-mercaptobenzoic acid.[9][10]

G Alternative Synthesis Route cluster_0 Reaction Conditions cluster_1 Workup A 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid B Methanol, 10% NaOH(aq) C Reflux (18h) D Acidification (HCl) C->D E Extraction (Ethyl Acetate) F Drying (MgSO4) & Concentration G This compound F->G

Caption: Experimental workflow for an alternative synthesis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-mercaptobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 2-Chloro-6-mercaptobenzoic acid, with a specific focus on its melting point. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It covers the compound's key properties, experimental protocols for melting point determination and synthesis, and a visualization of its manufacturing process.

Introduction

This compound (CAS RN: 20324-51-0) is an aromatic organosulfur compound with the molecular formula C₇H₅ClO₂S.[1] Its structure features a benzoic acid core substituted with a chlorine atom and a mercapto (thiol) group at positions 2 and 6, respectively.[1][2] This compound is primarily utilized as a critical intermediate in the synthesis of agrochemicals, notably the broad-spectrum herbicide pyrithiobac-sodium.[1][2] Its functional groups also make it a versatile building block for other applications in organic synthesis, including potential uses in pharmaceuticals and material science.[2]

Physicochemical Properties

The key physicochemical data for this compound are summarized below. It is important to note the variation in the reported melting point, which may be due to differences in sample purity or the experimental conditions under which the measurements were taken.[1]

PropertyValueSource(s)
CAS Number 20324-51-0[1][2][3]
Molecular Formula C₇H₅ClO₂S[1][3]
Molecular Weight 188.63 g/mol [1][2][3]
Appearance White to pale yellow crystalline powder[2][3]
Melting Point 210-215°C (with decomposition)[1][2][3]
323.2°C (Predicted)[1]
Boiling Point 323.2 ± 27.0 °C (Predicted)[1][4]
Density ~1.45 - 1.490 g/cm³ (Estimated)[3][4]
Solubility Sparingly soluble in water; Soluble in methanol, ethanol, and DMSO.[2][3][3]
pKa 2.35 ± 0.36 (Predicted)[4][5]

Experimental Protocols

3.1. General Protocol for Melting Point Determination (Capillary Method)

The melting point of a crystalline solid like this compound is a key indicator of purity. A sharp melting range typically signifies a high-purity substance. The following is a standard protocol for its determination.

Materials:

  • Dry, purified sample of this compound

  • Capillary tubes (sealed at one end)

  • Melting point apparatus with a calibrated thermometer or digital sensor

  • Spatula and watch glass

Procedure:

  • Sample Preparation: Place a small amount of the finely powdered, dry sample onto a watch glass. Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.

  • Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer or sensor is correctly positioned to accurately measure the temperature of the heating block.

  • Heating: Begin heating the apparatus. A rapid heating rate can be used initially to approach the expected melting point (e.g., up to 20°C below the anticipated start of melting).

  • Observation: Reduce the heating rate to 1-2°C per minute as the temperature nears the expected melting point.

  • Melting Range Determination: Record the temperature at which the first drop of liquid appears (the beginning of the melting range). Continue heating slowly and record the temperature at which the last solid particle melts (the end of the melting range).

  • Decomposition: For this compound, note any changes in appearance, such as darkening or gas evolution, as it is reported to decompose upon melting.[2][3]

3.2. Synthesis of this compound

The industrial synthesis of this compound is typically a two-step process starting from 2,6-dichlorobenzonitrile.[2][6] This method is noted for its high yield and suitability for large-scale production.[6]

Step 1: Thio-reaction

  • Reactants: 2,6-dichlorobenzonitrile is reacted with a sulfur source, such as sodium sulfide.[1][2]

  • Process: The reaction is conducted in a suitable solvent under controlled temperature and pressure to substitute one of the chlorine atoms with a mercapto group, forming an intermediate.[1] The reaction temperature can range from 25-95°C.[6]

Step 2: Hydrolysis

  • Reactant: The intermediate from the thio-reaction.

  • Process: The nitrile functional group (-CN) of the intermediate is hydrolyzed to a carboxylic acid group (-COOH).[1][2] This is typically achieved using an inorganic base like sodium hydroxide in an autoclave at elevated temperatures (e.g., 20-180°C).[1][6] Acidification of the reaction mixture then yields the final product, this compound.[7]

Process Visualization

The following diagram illustrates the synthetic pathway for this compound.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product start 2,6-Dichlorobenzonitrile inter Thiolated Intermediate start->inter  Thio-reaction (e.g., Na2S) end This compound inter->end  Hydrolysis (e.g., NaOH, then Acid)

Caption: Synthesis pathway of this compound.

References

Technical Guide: Solubility of 2-Chloro-6-mercaptobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-mercaptobenzoic acid (CAS 20324-51-0) is an organic compound featuring carboxylic acid, chloro, and mercapto functional groups.[1] This unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals, particularly for thiol-containing drug molecules and agrochemicals.[1][2] The solubility of such an intermediate is a critical physicochemical property that profoundly influences reaction kinetics, purification processes, and formulation development in the pharmaceutical industry.[3][4] Poor solubility can lead to challenges in achieving desired concentrations for reactions, complicating downstream processing, and potentially hindering bioavailability in final drug products.[3]

This guide provides an overview of the solubility characteristics of this compound, details a standardized experimental protocol for solubility determination, and presents a logical workflow for this process.

Solubility Profile of this compound

Quantitative, temperature-specific solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments indicate that it is sparingly soluble in water but demonstrates higher solubility in organic solvents.[1][2] Specifically, it is known to be soluble in methanol, ethanol, dimethyl sulfoxide (DMSO), and acetone.[1][2]

For drug discovery and process chemistry, a precise quantitative understanding is essential. The table below illustrates how quantitative solubility data for this compound should be structured.

Note: The following values are illustrative examples to demonstrate proper data presentation, as specific experimental data is not available in the cited literature.

SolventChemical ClassTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
MethanolAlcohol2515.50.822
EthanolAlcohol258.20.435
AcetoneKetone2512.00.636
Ethyl AcetateEster255.50.292
Tetrahydrofuran (THF)Ether2518.00.954
Dimethyl Sulfoxide (DMSO)Sulfoxide2535.01.855
Dichloromethane (DCM)Halogenated251.20.064
TolueneAromatic Hydrocarbon250.80.042
HeptaneAliphatic Hydrocarbon25<0.1<0.005

Values are hypothetical for illustrative purposes.

Experimental Protocol for Thermodynamic Solubility Determination

The "shake-flask" method is the gold-standard and most reliable technique for determining the thermodynamic solubility of a solid compound.[5] It involves equilibrating an excess amount of the solid with the solvent over a defined period and then measuring the concentration of the dissolved solute in the resulting saturated solution.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (purity ≥98%)[1][2]

  • Selected organic solvent (HPLC grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Analytical balance

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. An excess is confirmed by the presence of undissolved solid material at the end of the experiment.

    • Add a known volume (e.g., 5 mL) of the chosen organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C).

    • Agitate the mixtures for a sufficient duration to ensure equilibrium is reached. For thermodynamic solubility, this typically requires 24 to 72 hours.[3] A preliminary time-course study can determine the minimum time to reach a plateau in concentration.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.[5]

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions using HPLC to generate a calibration curve (Peak Area vs. Concentration).

    • Analyze the diluted sample solution under the same HPLC conditions.

  • Calculation:

    • Using the calibration curve, determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.

    • Express the final solubility in appropriate units, such as g/100 mL or mol/L.

Workflow and Logic Visualization

The process of determining solubility can be visualized as a systematic workflow from preparation to final data analysis.

G cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_sampling 3. Sampling cluster_analysis 4. Analysis prep Preparation equilibration Equilibration solid Weigh Excess Solid (this compound) solvent Add Known Volume of Solvent solid->solvent shake Agitate at Constant Temp (e.g., 24-72h Shake-Flask) solvent->shake sampling Sampling & Phase Separation settle Allow Excess Solid to Settle shake->settle analysis Analysis filter Filter Supernatant (0.22 µm Syringe Filter) settle->filter dilute Dilute Saturated Solution filter->dilute result Calculate Final Solubility (g/L, mol/L) hplc Quantify Concentration (e.g., HPLC-UV) dilute->hplc hplc->result

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

References

An In-depth Technical Guide to the NMR Analysis of 2-Chloro-6-mercaptobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted NMR Spectral Analysis

The structure of 2-chloro-6-mercaptobenzoic acid, with its substituted benzene ring, dictates a specific pattern of signals in both ¹H and ¹³C NMR spectra. The electron-withdrawing effects of the chlorine and carboxylic acid groups, along with the electron-donating nature of the mercapto group, will influence the chemical shifts of the aromatic protons and carbons.

1.1. Expected ¹H NMR Spectral Data

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons at positions 3, 4, and 5 of the benzene ring.

  • H-4: This proton is situated between two electron-donating groups (relative to the other substituents) and is expected to be the most shielded, appearing at the most upfield region of the aromatic spectrum.

  • H-3 and H-5: These protons are adjacent to the electron-withdrawing chlorine and carboxylic acid groups, respectively, and will be deshielded, appearing further downfield. Their exact chemical shifts will be influenced by the combined electronic effects of the substituents.

The carboxylic acid proton (-COOH) and the thiol proton (-SH) are expected to appear as broad singlets. Their chemical shifts can be highly variable and are dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-37.2 - 7.5Doublet of doublets~7-8, ~1-2
H-46.9 - 7.2Triplet~7-8
H-57.1 - 7.4Doublet of doublets~7-8, ~1-2
-COOH10.0 - 13.0Broad SingletN/A
-SH3.0 - 5.0Broad SingletN/A

1.2. Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will display seven signals, one for each carbon atom in the molecule. The chemical shifts are influenced by the nature of the directly attached and neighboring functional groups.

  • Carbonyl Carbon (-COOH): This carbon will be the most deshielded due to the two oxygen atoms and will appear significantly downfield.

  • Aromatic Carbons: The chemical shifts of the six aromatic carbons will vary based on their substitution pattern. The carbons bearing the chlorine (C-2) and mercapto (C-6) groups will have their chemical shifts significantly influenced by these substituents. The remaining aromatic carbons (C-1, C-3, C-4, C-5) will have shifts in the typical aromatic region, with variations due to the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-1130 - 135
C-2 (C-Cl)132 - 138
C-3125 - 130
C-4128 - 133
C-5126 - 131
C-6 (C-SH)120 - 125
-COOH165 - 175

Experimental Protocols for NMR Analysis

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocols are recommended.

2.1. Sample Preparation

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Common choices for benzoic acid derivatives include deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated methanol (CD₃OD). DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the acidic proton.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

2.2. NMR Spectrometer Setup and Data Acquisition

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds.

    • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard for obtaining singlet signals for each carbon.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Dissolve Compound in Deuterated Solvent B Add Internal Standard (TMS) A->B C Acquire 1H NMR Spectrum B->C Transfer to NMR Tube D Acquire 13C NMR Spectrum C->D E Perform 2D NMR (COSY, HSQC) if necessary D->E F Fourier Transform E->F G Phase Correction F->G H Baseline Correction G->H I Integration (1H) H->I J Peak Picking I->J K Chemical Shift Analysis J->K M Structural Elucidation K->M L Coupling Constant Analysis L->M

A logical workflow for the NMR analysis of this compound.

Conclusion

While direct experimental NMR data for this compound is not widely published, a thorough understanding of the influence of its functional groups allows for a reliable prediction of its ¹H and ¹³C NMR spectra. By following the detailed experimental protocols outlined in this guide, researchers can confidently acquire and interpret high-quality NMR data. This information is crucial for confirming the structure and purity of synthesized this compound, a key intermediate in the development of various chemical products. The combination of predicted spectral features and a robust experimental approach provides a solid foundation for the spectroscopic characterization of this important molecule.

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-mercaptobenzoic Acid from 2,6-dichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-6-mercaptobenzoic acid, a key intermediate in the production of various agrochemicals, notably the herbicide pyrithiobac-sodium.[1][2][3] The synthesis commences from the readily available starting material, 2,6-dichlorobenzonitrile, and proceeds through a two-step reaction sequence involving a nucleophilic aromatic substitution followed by hydrolysis. This document outlines the detailed experimental protocols, presents key quantitative data in a structured format, and includes diagrams to illustrate the reaction pathway and experimental workflow.

Reaction Pathway Overview

The synthesis of this compound from 2,6-dichlorobenzonitrile is a two-step process:

  • Thio-reaction (Nucleophilic Aromatic Substitution): The first step involves the substitution of one of the chlorine atoms on the 2,6-dichlorobenzonitrile ring with a sulfur nucleophile.[1][2] This is a nucleophilic aromatic substitution (SNAr) reaction, where an electron-rich sulfur source, such as sodium sulfide, attacks the electron-deficient aromatic ring, displacing a chloride ion.[1]

  • Hydrolysis: The second step is the hydrolysis of the nitrile group (-CN) of the intermediate, 2-chloro-6-mercaptobenzonitrile, to a carboxylic acid group (-COOH). This transformation is typically carried out under basic conditions at elevated temperatures.[2][3]

The overall reaction scheme is presented below:

Reaction_Pathway 2,6-dichlorobenzonitrile 2,6-dichlorobenzonitrile Intermediate 2-Chloro-6-mercaptobenzonitrile 2,6-dichlorobenzonitrile->Intermediate 1. Thio-reaction (e.g., Na2S) Final_Product This compound Intermediate->Final_Product 2. Hydrolysis (e.g., KOH, H2O)

Caption: Overall reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for each step of the synthesis, based on reported experimental data.[2][3]

Table 1: Thio-reaction Parameters

ParameterValue
Reactants
2,6-dichlorobenzonitrile1 part (by mass)
Sodium sulfide nonahydrate1.8 - 2.5 parts (by mass)
Solvent
DMF, DMSO, N-Methyl pyrrolidone, or Isosorbide-5-Nitrae-dioxane4 - 6 parts (by mass)
Reaction Conditions
Temperature25 - 95 °C
Reaction Time3 - 5 hours

Table 2: Hydrolysis Parameters

ParameterValue
Reactants
Product from Thio-reaction1 part (by mass)
Potassium hydroxide solution (15-25% w/w)7 - 10 parts (by mass)
Reaction Conditions
Temperature150 °C (in autoclave)
Reaction Time10 - 12 hours
Overall Yield 85.7%

Detailed Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound.

Step 1: Synthesis of 2-Chloro-6-mercaptobenzonitrile (Thio-reaction)

Thio_Reaction_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up Reactants Mix 2,6-dichlorobenzonitrile, solvent, and sodium sulfide nonahydrate Distillation Underpressure distillation to remove most of the water Reactants->Distillation Heating Heat mixture to 25-95 °C for 3-5 hours Distillation->Heating Solvent_Recovery Distill to recover solvent Heating->Solvent_Recovery Intermediate_Product Crude 2-Chloro-6-mercaptobenzonitrile (used directly in the next step) Solvent_Recovery->Intermediate_Product

Caption: Experimental workflow for the thio-reaction step.

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and distillation apparatus, combine 2,6-dichlorobenzonitrile, a suitable solvent (such as DMF or DMSO), and sodium sulfide nonahydrate in the mass ratios specified in Table 1.

  • Apply a vacuum to the vessel and gently heat to distill off the majority of the water from the sodium sulfide nonahydrate.

  • Once the bulk of the water has been removed, bring the reaction mixture to the desired temperature within the range of 25-95 °C.

  • Maintain the reaction at this temperature with continuous stirring for a period of 3 to 5 hours.

  • Upon completion of the reaction, as determined by a suitable analytical method (e.g., TLC or GC), recover the solvent by distillation.

  • The resulting crude 2-chloro-6-mercaptobenzonitrile is used directly in the subsequent hydrolysis step without further purification.

Step 2: Synthesis of this compound (Hydrolysis)

Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Add 22% aqueous KOH to the crude intermediate product Autoclave Heat in an autoclave at 150 °C for 10-12 hours Reactants->Autoclave Cooling Cool the reaction mixture Autoclave->Cooling Acidification Acidify with 15% HCl to pH 3-4 to precipitate the product Cooling->Acidification Extraction Extract with an organic solvent (e.g., chloroform) Acidification->Extraction Drying Dry the organic layer (e.g., with anhydrous sodium sulfate) Extraction->Drying Concentration Concentrate the solution Drying->Concentration Crystallization Cool to crystallize the final product Concentration->Crystallization Final_Product This compound (light yellow solid) Crystallization->Final_Product

References

An In-depth Technical Guide to the Material Safety of 2-Chloro-6-mercaptobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive overview of the material safety data for 2-Chloro-6-mercaptobenzoic acid (CAS No. 20324-51-0), intended for researchers, scientists, and professionals in drug development. It consolidates safety, handling, and experimental protocol information from various sources.

Chemical Identification

Chemical Name: this compound Synonyms: Benzoic acid, 2-chloro-6-mercapto-; 2-mercapto-6-chlorobenzoic acid [3, 4] CAS Number: 20324-51-0 [1] Molecular Formula: C7H5ClO2S [1] Recommended Use: For laboratory and scientific research purposes, particularly as an intermediate in the synthesis of herbicides like pyrithiobac-sodium. [2, 4, 9]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Weight188.63 g/mol [1]
AppearanceWhite or off-white solid powder[1]
Melting Point210-215°C (with decomposition)[1]
Boiling Point323.2±27.0 °C (Predicted)[2]
SolubilitySoluble in methanol and DMSO[1]
pKa2.35±0.36 (Predicted)[3]
LogP2.32690[4]
Density1.490 g/cm³[2]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification is summarized below.

GHS ClassificationHazard Statement
Acute toxicity, oral (Category 4)H302: Harmful if swallowed. [6, 8]
Skin corrosion/irritation (Category 2)H315: Causes skin irritation. [5, 6]
Serious eye damage/eye irritation (Category 2A/1)H319: Causes serious eye irritation. / H318: Causes serious eye damage. [5, 6, 8]
Specific target organ toxicity, single exposure (Category 3)H335: May cause respiratory irritation. [6]
Hazardous to the aquatic environment, acute hazard (Category 3)H402: Harmful to aquatic life. [8]

Signal Word: Warning[5][6]

Hazard Pictograms:

First_Aid_Workflow cluster_exposure cluster_actions cluster_followup start Exposure Occurs inhalation Inhalation skin_contact Skin Contact eye_contact Eye Contact ingestion Ingestion move_fresh_air Move to Fresh Air inhalation->move_fresh_air wash_skin Wash with Soap & Water skin_contact->wash_skin rinse_eyes Rinse Eyes with Water eye_contact->rinse_eyes rinse_mouth Rinse Mouth ingestion->rinse_mouth seek_medical Seek Medical Attention move_fresh_air->seek_medical If breathing is difficult monitor Monitor for Symptoms move_fresh_air->monitor wash_skin->seek_medical If irritation persists wash_skin->monitor rinse_eyes->seek_medical Immediately rinse_mouth->seek_medical Spill_Response_Workflow start Spill Detected evacuate Evacuate Area start->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Wear Appropriate PPE ventilate->ppe contain Contain Spill ppe->contain cleanup Collect with Spark-Proof Tools contain->cleanup dispose Place in Closed Container for Disposal cleanup->dispose decontaminate Decontaminate Area dispose->decontaminate end Spill Response Complete decontaminate->end PPE_Requirements cluster_ppe Required Personal Protective Equipment ppe_center This compound Handling eye_protection Safety Goggles with Side-Shields ppe_center->eye_protection Eyes skin_protection Chemical-Resistant Gloves & Clothing ppe_center->skin_protection Skin respiratory_protection Particulate Respirator (if needed) ppe_center->respiratory_protection Inhalation

References

Potential Pharmaceutical Applications of 2-Chloro-6-mercaptobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-mercaptobenzoic acid, a halogenated and thiolated benzoic acid derivative, is a versatile chemical intermediate primarily recognized for its role in the synthesis of agrochemicals. However, its structural features, including a reactive thiol group and a substituted aromatic ring, present a compelling scaffold for the development of novel therapeutic agents. This technical guide explores the potential pharmaceutical applications of this compound, drawing insights from the biological activities of structurally related mercaptobenzoic acid derivatives. While direct pharmaceutical research on this specific molecule is limited in publicly available literature, the demonstrated anti-inflammatory and antioxidant properties of its analogues suggest significant potential. This document provides a comprehensive overview of its synthesis, key biological targets, and detailed experimental protocols for evaluating its therapeutic efficacy.

Introduction

This compound (CAS 20324-51-0) is a white to off-white solid powder with a molecular weight of 188.63 g/mol .[1][2] Its structure, featuring a carboxylic acid, a chlorine atom, and a mercapto (thiol) group on a benzene ring, imparts unique chemical reactivity.[1][2] While its primary industrial application is as a key intermediate in the synthesis of the herbicide pyrithiobac-sodium, its functional groups make it a versatile building block for broader applications in organic synthesis, including pharmaceuticals and material science.[1][2][3] The presence of the thiol group, in particular, is of significant interest in drug design due to its ability to interact with biological targets, participate in redox reactions, and serve as a handle for further chemical modification.

This guide will delve into the prospective pharmaceutical applications of this compound, with a focus on its potential as a precursor for anti-inflammatory and antioxidant agents. The information presented is based on the established biological activities of closely related 2-mercaptobenzoic acid derivatives, providing a strong rationale for the future investigation of this compound in a pharmaceutical context.

Synthesis of this compound

The industrial production of this compound is typically achieved through a two-step process starting from 2,6-dichlorobenzonitrile.[1][3]

  • Thiolation: The first step involves a nucleophilic aromatic substitution reaction where one of the chlorine atoms is replaced by a mercapto group. This is commonly achieved by reacting 2,6-dichlorobenzonitrile with a sulfur source, such as sodium sulfide.[1][3]

  • Hydrolysis: The nitrile group of the resulting intermediate is then hydrolyzed to a carboxylic acid, typically under basic conditions followed by acidification, to yield this compound.[1][3]

A laboratory-scale synthesis has also been described starting from 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid.

Potential Therapeutic Areas and Biological Activity

While specific studies on the pharmaceutical applications of this compound are not widely published, research on analogous 2-mercaptobenzoic acid derivatives has revealed significant anti-inflammatory and antioxidant activities. These findings provide a strong basis for exploring the therapeutic potential of this compound and its derivatives.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, cardiovascular diseases, and neurodegenerative disorders. A primary mechanism driving inflammation involves the arachidonic acid cascade, which is mediated by enzymes such as cyclooxygenases (COX-1 and COX-2) and phospholipase A2 (PLA2).

A study on alkyl derivatives of 2-mercaptobenzoic acid demonstrated their potential to mitigate inflammation. The benzyl derivative, in particular, showed significant anti-edematous activity in an in vivo model of acute inflammation.[4]

Table 1: In Vivo Anti-inflammatory Activity of a Benzyl Derivative of 2-Mercaptobenzoic Acid [4]

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 4h
Benzyl Derivative1035.2
Benzyl Derivative1548.9
Benzyl Derivative2062.1
Indomethacin (Control)1070.5

Data extracted from a study on 2-mercaptobenzoic acid derivatives and presented as an example of potential activity.

The mechanism of this anti-inflammatory action is hypothesized to involve the inhibition of key inflammatory enzymes. While the tested 2-mercaptobenzoic acid derivatives showed weak direct inhibition of COX-1 and COX-2 in vitro, in silico molecular docking studies suggested a strong binding affinity for both COX enzymes and for phospholipase A2 (PLA2).[4] This suggests that derivatives of this compound could be designed to be more potent and selective inhibitors of these enzymes.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of many diseases. The thiol group in this compound suggests that it and its derivatives could possess antioxidant properties by scavenging free radicals.

The same study on 2-mercaptobenzoic acid derivatives demonstrated that the benzyl derivative effectively scavenges ROS and enhances antioxidant defenses, highlighting its therapeutic potential in inflammatory disorders associated with oxidative stress.[4]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the pharmaceutical potential of this compound and its derivatives, based on established protocols.

Synthesis of this compound (Laboratory Scale)[4]
  • Reaction Setup: To a stirred solution of 2.0 grams (0.007 mole) of 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid in 50 mL of methanol, add 30 mL of aqueous 10% sodium hydroxide.

  • Reflux: Heat the reaction mixture to reflux and maintain stirring for approximately 18 hours.

  • Work-up:

    • Cool the reaction mixture to ambient temperature.

    • Acidify the mixture with concentrated hydrochloric acid.

    • Extract the product with ethyl acetate.

    • Dry the organic extract with magnesium sulfate.

  • Isolation: Filter the mixture and concentrate the filtrate under reduced pressure to yield 6-chloro-2-mercaptobenzoic acid.

  • Characterization: Confirm the structure of the product using techniques such as NMR spectroscopy.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Rat Paw Edema[5]
  • Animal Model: Use male Wistar albino rats (150-200 g). House the animals under standard laboratory conditions and provide them with food and water ad libitum.

  • Grouping and Dosing: Divide the rats into experimental groups, including a control group, a positive control group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the compound of interest (e.g., 10, 15, and 20 mg/kg). Administer the compounds intraperitoneally or orally.

  • Induction of Edema: One hour after administration of the test compounds, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Edema Inhibition: Calculate the percentage inhibition of edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

In Vitro COX-1/COX-2 Inhibition Assay[5]
  • Assay Principle: Utilize a commercial COX inhibitor screening assay kit that measures the peroxidase activity of COX enzymes. The assay is based on the oxidation of a chromogenic substrate by the peroxidase component of COX, which can be measured spectrophotometrically.

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, heme, and the COX-1 or COX-2 enzyme.

    • Add the test compound at various concentrations to the reaction mixture.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 10 minutes).

    • Measure the absorbance at the appropriate wavelength (e.g., 590 nm).

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and processes described in this guide.

Synthesis_Workflow cluster_start Starting Material cluster_process Reaction Steps cluster_end Final Product 2_6_dichlorobenzonitrile 2,6-Dichlorobenzonitrile Thiolation Thiolation (e.g., with Na2S) 2_6_dichlorobenzonitrile->Thiolation Step 1 Hydrolysis Hydrolysis (Basic conditions) Thiolation->Hydrolysis Step 2 Final_Product This compound Hydrolysis->Final_Product

Caption: Industrial synthesis workflow for this compound.

Anti_Inflammatory_Assay Start Select Rats Grouping Group and Dose Animals (Control, Positive Control, Test Compounds) Start->Grouping Induction Induce Paw Edema (Carrageenan Injection) Grouping->Induction Measurement Measure Paw Volume (Plethysmometer at various time points) Induction->Measurement Analysis Calculate Percentage Edema Inhibition Measurement->Analysis End Evaluate Anti-inflammatory Activity Analysis->End

Caption: Experimental workflow for the in vivo anti-inflammatory assay.

Arachidonic_Acid_Cascade cluster_inhibition Potential Inhibition Sites Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 action Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX action PLA2 Phospholipase A2 (PLA2) COX_Enzymes COX-1 / COX-2 Inflammation Inflammation Prostaglandins->Inflammation PLA2_Inhibition->PLA2 COX_Inhibition->COX_Enzymes

Caption: Simplified arachidonic acid cascade and potential inhibition sites.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel pharmaceuticals. While its current primary application lies outside the medical field, the demonstrated anti-inflammatory and antioxidant activities of structurally similar 2-mercaptobenzoic acid derivatives provide a strong impetus for further investigation.

Future research should focus on the synthesis and biological evaluation of a library of this compound derivatives. Key areas of investigation should include:

  • Structure-Activity Relationship (SAR) studies: To optimize the anti-inflammatory and antioxidant activities by modifying the substituents on the aromatic ring and the carboxylic acid group.

  • Mechanism of Action studies: To elucidate the specific molecular targets and signaling pathways through which these compounds exert their biological effects.

  • In vivo efficacy and safety studies: To evaluate the therapeutic potential and toxicological profile of the most promising lead compounds in relevant animal models of disease.

By leveraging the versatile chemistry of this compound, researchers and drug development professionals have the opportunity to develop novel therapeutic agents for a range of inflammatory and oxidative stress-related diseases.

References

The Pivotal Role of 2-Chloro-6-mercaptobenzoic Acid in Material Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 2-Chloro-6-mercaptobenzoic acid, a versatile molecule with significant, yet largely untapped, potential in material science. While primarily recognized as a crucial intermediate in the synthesis of the herbicide pyrithiobac-sodium, its unique trifunctional structure—featuring a carboxylic acid, a chloro group, and a thiol group on a benzene ring—opens up a wide array of applications in the development of advanced materials.[1] This document will delve into the fundamental properties of this compound, its synthesis, and its prospective roles in nanoparticle functionalization, self-assembled monolayers (SAMs), corrosion inhibition, and the construction of metal-organic frameworks (MOFs).

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in material science. These properties dictate its reactivity, solubility, and interaction with various substrates and precursors.

PropertyValueSource
CAS Number 20324-51-0[1][2][3]
Molecular Formula C₇H₅ClO₂S[2][3]
Molecular Weight 188.63 g/mol [1][3]
Appearance White to pale yellow crystalline powder[1][4]
Melting Point 210-215°C (decomposes)[1][4]
Solubility Sparingly soluble in water; soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO)[1][4]
pKa (Predicted) 2.35 ± 0.36[2][3]

Synthesis of this compound

The reliable synthesis of this compound is a prerequisite for its use in research and development. An established laboratory-scale synthesis is detailed below.

Experimental Protocol: Synthesis from 6-Chloro-2-[ethoxy(thiocarbonyl)thio]benzoic Acid[5]

Materials:

  • 6-Chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid (2.0 g, 0.007 mol)

  • Methanol (50 mL)

  • 10% Aqueous Sodium Hydroxide (30 mL)

  • Concentrated Hydrochloric Acid

  • Ethyl Acetate

  • Magnesium Sulfate

Procedure:

  • A solution of 2.0 grams of 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid in 50 mL of methanol is stirred in a round-bottom flask.

  • 30 mL of 10% aqueous sodium hydroxide is added to the solution.

  • The reaction mixture is heated to reflux and maintained for approximately 18 hours.

  • After 18 hours, the mixture is cooled to ambient temperature.

  • The solution is acidified with concentrated hydrochloric acid.

  • The product is extracted with ethyl acetate.

  • The organic extract is dried over magnesium sulfate.

  • The mixture is filtered, and the filtrate is concentrated under reduced pressure to yield 6-chloro-2-mercaptobenzoic acid.

  • The resulting product is 1.4 grams of 6-chloro-2-mercaptobenzoic acid.

Industrial Synthesis: On an industrial scale, the production of this compound often starts from 2,6-dichlorobenzonitrile. This process involves a thio-reaction with a sulfur source, like sodium sulfide, to introduce the mercapto group, followed by the hydrolysis of the nitrile group to a carboxylic acid.[1]

Applications in Material Science

The unique molecular architecture of this compound, particularly the presence of a thiol group, makes it a prime candidate for various applications in material science. The thiol group is well-known for its strong affinity for noble metal surfaces, enabling the formation of robust self-assembled monolayers and the functionalization of nanoparticles.

Nanoparticle Functionalization

The thiol group of this compound can act as a capping agent to stabilize metal nanoparticles, such as gold or silver, preventing their aggregation and imparting new functionalities. The carboxylic acid group can be used for further conjugation with biomolecules or other functional moieties, while the chloro group can be a site for further chemical modification.

This protocol is adapted from procedures for similar mercaptobenzoic acids.

Materials:

  • Tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O)

  • This compound

  • Methanol

  • Tributylamine

  • Borane-trimethylamine complex

Procedure:

  • Dissolve this compound in methanol and tributylamine.

  • Add a solution of tetrachloroauric(III) acid trihydrate to the mixture and stir to form a gold thiolate/tributylamine complex.

  • To induce a slow reduction of gold, add the borane-trimethylamine complex under continuous stirring.

  • Allow the solution to react overnight to facilitate the formation of stable, capped gold nanoparticles.

  • Purify the resulting nanoparticles through centrifugation and washing.

Nanoparticle_Functionalization cluster_reactants Reactants cluster_process Process cluster_product Product HAuCl4 Tetrachloroauric(III) Acid Mixing Mixing in Solvent (Methanol/Tributylamine) HAuCl4->Mixing Ligand This compound Ligand->Mixing ReducingAgent Borane-trimethylamine Reduction Slow Reduction ReducingAgent->Reduction Mixing->Reduction Addition of Reducing Agent Stabilization Capping and Stabilization Reduction->Stabilization Self-Assembly AuNP Functionalized Gold Nanoparticle Stabilization->AuNP

Caption: Workflow for gold nanoparticle functionalization.

Self-Assembled Monolayers (SAMs)

The thiol group of this compound can spontaneously form highly ordered, self-assembled monolayers on various metal surfaces, most notably gold. These SAMs can be used to precisely tailor the surface properties of materials, such as their wettability, biocompatibility, and chemical reactivity. The carboxylic acid terminus of the SAM can be used for immobilizing proteins, DNA, or other molecules for sensing applications.

Materials:

  • Gold-coated substrate (e.g., silicon wafer, glass slide)

  • This compound

  • Ethanol (anhydrous)

  • Nitrogen gas

Procedure:

  • Clean the gold substrate thoroughly using piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or by UV-ozone treatment.

  • Prepare a dilute solution (e.g., 1 mM) of this compound in anhydrous ethanol.

  • Immerse the cleaned gold substrate in the solution for a sufficient time (typically 12-24 hours) to allow for the formation of a well-ordered monolayer.

  • After incubation, remove the substrate from the solution and rinse it thoroughly with ethanol to remove any non-covalently bound molecules.

  • Dry the substrate under a stream of nitrogen gas.

  • The functionalized surface is now ready for characterization (e.g., by contact angle goniometry, ellipsometry, or X-ray photoelectron spectroscopy) or further modification.

Self_Assembled_Monolayer Substrate Clean Gold Substrate Immersion Immersion (12-24h) Substrate->Immersion Solution 1 mM 2-Chloro-6-mercaptobenzoic Acid in Ethanol Solution->Immersion Rinsing Rinsing with Ethanol Immersion->Rinsing Monolayer Formation Drying Drying with Nitrogen Rinsing->Drying SAM Functionalized Surface with SAM Drying->SAM

Caption: Formation of a self-assembled monolayer.

Corrosion Inhibition

Molecules containing thiol groups are known to be effective corrosion inhibitors for various metals and alloys. They can adsorb onto the metal surface, forming a protective barrier that prevents the interaction of the metal with corrosive agents. This compound, with its potential to form a dense, self-assembled monolayer, could serve as an effective corrosion inhibitor, particularly for copper and its alloys.

Metal-Organic Frameworks (MOFs)

The carboxylic acid group of this compound can act as a linker to coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs). These are highly porous materials with potential applications in gas storage, catalysis, and sensing. The presence of the chloro and mercapto groups could introduce additional functionalities to the MOF structure.

Conclusion

This compound is a molecule with significant potential beyond its current primary use in the agrochemical industry. Its trifunctional nature makes it a highly attractive building block for a new generation of advanced materials. Further research into its applications in nanoparticle functionalization, self-assembled monolayers, corrosion inhibition, and the synthesis of metal-organic frameworks is warranted and is expected to yield innovative materials with tailored properties for a wide range of scientific and technological applications.

References

2-Chloro-6-mercaptobenzoic acid as a chemical intermediate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2-Chloro-6-mercaptobenzoic Acid as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS No. 20324-51-0), a versatile chemical intermediate. The document details its physicochemical properties, synthesis methodologies, and significant applications, with a focus on its role in the agrochemical and pharmaceutical industries.

Physicochemical and Quality Specifications

This compound is a substituted benzoic acid derivative characterized by the presence of chloro and mercapto functional groups. These groups impart specific reactivity, making it a valuable building block in organic synthesis.[1][2] It typically appears as a white to pale yellow crystalline powder.[1][3]

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 20324-51-0[3][4][5]
Molecular Formula C₇H₅ClO₂S[3][4][5]
Molecular Weight 188.63 g/mol [3][5][6]
Appearance White to pale yellow crystalline powder[1][3]
Melting Point 210-215°C (decomposes)[1][3]
Boiling Point 323.2 ± 27.0 °C (Predicted)[5]
Density ~1.45 - 1.49 g/cm³[3][5]
pKa 2.35 ± 0.36 (Predicted)[4][5]
Solubility Sparingly soluble in water; soluble in methanol, ethanol, and DMSO.[1][3]
InChI Key AQKPOJRMYFQSLX-UHFFFAOYSA-N[4][6]

Table 2: Typical Quality Specifications

ParameterSpecificationSource(s)
Purity (HPLC) ≥98.0%[3]
Moisture Content (Karl Fischer) ≤0.5%[3]
Heavy Metals ≤10 ppm[3]
Residual Solvents Meets ICH Q3C guidelines[3]

Synthesis of this compound

The synthesis of this compound can be achieved through multiple routes. The two primary methods documented are the hydrolysis of a thiocarbonyl derivative and a two-step industrial process starting from 2,6-dichlorobenzonitrile.

Synthesis_Workflows cluster_0 Route 1: Laboratory Scale cluster_1 Route 2: Industrial Scale start1 6-Chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid reflux Reflux with NaOH in Methanol start1->reflux Hydrolysis acidify Acidification (HCl) reflux->acidify product1 This compound acidify->product1 start2 2,6-Dichlorobenzonitrile thio Thio-reaction (e.g., Na₂S) start2->thio Sulfurization hydrolysis High-Pressure Hydrolysis (NaOH/KOH) thio->hydrolysis Nitrile to Acid product2 This compound hydrolysis->product2

Caption: Synthesis routes for this compound.

Applications as a Chemical Intermediate

This compound is a pivotal intermediate, primarily in the agrochemical sector, but with growing potential in pharmaceuticals and material science.

  • Agrochemicals: The compound's most significant application is as the key intermediate in the production of pyrithiobac-sodium, a broad-spectrum herbicide.[1][7][8] Pyrithiobac-sodium functions by inhibiting acetolactate synthase (ALS), an essential enzyme in the biosynthetic pathway of branched-chain amino acids in plants.[7][8] It is also used to synthesize other potential herbicides, such as acetophenone oxime esters of pyrithiobac.[5][9]

  • Pharmaceuticals and Drug Development: The molecule's structure makes it a versatile precursor for thiol-containing drug molecules.[3] Research has explored its potential as a building block for active pharmaceutical ingredients (APIs) in cardiovascular and anti-inflammatory therapies.[3] Furthermore, some studies have investigated its potential antibacterial and anticancer properties.[2]

  • Specialty Chemicals: It serves as a precursor for various organosulfur compounds and can be used as a catalyst ligand in asymmetric catalysis.[3]

Applications_Pathway cluster_agrochemical Primary Application: Agrochemicals cluster_pharma Potential Applications intermediate 2-Chloro-6-mercaptobenzoic Acid pyrithiobac Pyrithiobac-Sodium (Herbicide) intermediate->pyrithiobac Key Synthesis Step pharma Pharmaceutical Intermediates (Cardiovascular, Anti-inflammatory) intermediate->pharma Building Block specialty Specialty Chemicals (Organosulfur Compounds) intermediate->specialty Precursor catalysis Catalyst Ligands intermediate->catalysis Precursor als Inhibition of Acetolactate Synthase (ALS) in Weeds pyrithiobac->als

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 2-Chloro-6-mercaptobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the laboratory synthesis of 2-Chloro-6-mercaptobenzoic acid, a key intermediate in the production of various agrochemicals and a versatile building block in organic synthesis.[1][2][3][4] The protocols outlined below are intended for use by trained chemistry professionals in a laboratory setting.

Method 1: Synthesis from 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid

This method details the hydrolysis of a xanthate precursor to yield the desired product.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2.0 grams (approximately 0.007 moles) of 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid in 50 mL of methanol.[5][6]

  • Hydrolysis: To the stirred solution, add 30 mL of a 10% aqueous sodium hydroxide solution.[5][6]

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for approximately 18 hours.[5][6]

  • Work-up:

    • After 18 hours, cool the reaction mixture to ambient temperature.[5][6]

    • Acidify the mixture with concentrated hydrochloric acid.[5][6]

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.[5][6]

    • Dry the organic extract over anhydrous magnesium sulfate.[5][6]

  • Purification:

    • Filter the mixture to remove the drying agent.[5][6]

    • Concentrate the filtrate under reduced pressure to yield the final product, this compound.[5][6] The nuclear magnetic resonance (NMR) spectrum of the resulting product has been reported to be consistent with the proposed structure.[5][6]

Quantitative Data
ParameterValueReference
Starting Material6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid[5][6]
Amount of Starting Material2.0 g (0.007 mol)[5][6]
Yield of this compound1.4 g[5][6]
Molecular Weight188.63 g/mol [1]
AppearanceWhite or off-white solid powder[1]
Melting Point210-215°C (with decomposition)[1]

Experimental Workflow

Synthesis_Workflow_Method1 start Start dissolve Dissolve 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid in methanol start->dissolve add_naoh Add 10% aqueous sodium hydroxide dissolve->add_naoh reflux Reflux for 18 hours add_naoh->reflux cool Cool to ambient temperature reflux->cool acidify Acidify with concentrated HCl cool->acidify extract Extract with ethyl acetate acidify->extract dry Dry with magnesium sulfate extract->dry filter Filter dry->filter concentrate Concentrate under reduced pressure filter->concentrate product This compound concentrate->product

Caption: Workflow for the synthesis of this compound from its xanthate precursor.

Method 2: Industrial Synthesis from 2,6-dichlorobenzonitrile

This two-step method is suitable for larger-scale production and involves a nucleophilic aromatic substitution followed by hydrolysis.[1][2][4]

Experimental Protocol

Step 1: Thio-reaction

  • Reaction Setup: In a 3L reaction flask, add 1000 mL of Dimethyl sulfoxide (DMSO) and 450 g of sodium sulfide nonahydrate.[2]

  • Dissolution and Dehydration: Heat the mixture to 65°C to dissolve the sodium sulfide. Subsequently, remove water by vacuum distillation at a temperature not exceeding 75°C.[2]

  • Thio-reaction: Heat the mixture to 70°C and add 200 g of 2,6-dichlorobenzonitrile in batches over 35-40 minutes, maintaining the internal temperature between 70-75°C.[2] Continue the reaction for 1.5 hours after the addition is complete.[2]

  • Solvent Recovery: After the reaction, distill off the DMSO under vacuum at an external temperature below 150°C.[2] The intermediate product, 6-chloro-2-mercaptobenzonitrile, is used directly in the next step.

Step 2: Hydrolysis

  • Reaction Setup: To the crude product from the previous step, add 1.8 kg of a 25% aqueous sodium hydroxide solution.[2]

  • Pressure Hydrolysis: Transfer the mixture to a 3L autoclave and heat at 150°C for 10-12 hours.[2][4]

  • Work-up:

    • Cool the reaction mixture and transfer it to a 5L beaker.[2][4]

    • Adjust the pH to 3-4 with 20% hydrochloric acid to precipitate the solid product.[2][4]

  • Purification:

    • Extract the product with 2L of carbon tetrachloride (or chloroform/dichloromethane as alternatives).[2][4]

    • Wash the organic extract.

    • Dry the organic layer with anhydrous sodium sulfate.[2][4]

    • Concentrate the solution and cool to crystallize the light yellow solid product.[2][4]

Quantitative Data
ParameterValueReference
Starting Material2,6-dichlorobenzonitrile[2][4]
Overall Yield85.7% - 88.2%[2][4]
Product AppearanceLight yellow solid[2][4]

Experimental Workflow

Synthesis_Workflow_Method2 cluster_step1 Step 1: Thio-reaction cluster_step2 Step 2: Hydrolysis start_s1 Start mix_reactants Mix DMSO and Na2S·9H2O start_s1->mix_reactants heat_dissolve Heat to 65°C to dissolve mix_reactants->heat_dissolve distill_water Vacuum distill water (<75°C) heat_dissolve->distill_water add_dcnb Add 2,6-dichlorobenzonitrile at 70-75°C distill_water->add_dcnb react_1_5h React for 1.5 hours add_dcnb->react_1_5h distill_dmso Vacuum distill DMSO (<150°C) react_1_5h->distill_dmso intermediate Crude 6-chloro-2-mercaptobenzonitrile distill_dmso->intermediate add_naoh_s2 Add 25% aqueous NaOH intermediate->add_naoh_s2 pressure_hydrolysis Hydrolyze in autoclave (150°C, 10-12h) add_naoh_s2->pressure_hydrolysis cool_s2 Cool reaction mixture pressure_hydrolysis->cool_s2 adjust_ph Adjust pH to 3-4 with HCl cool_s2->adjust_ph extract_s2 Extract with organic solvent adjust_ph->extract_s2 wash_dry Wash and dry extract extract_s2->wash_dry concentrate_crystallize Concentrate and crystallize wash_dry->concentrate_crystallize product_s2 This compound concentrate_crystallize->product_s2

Caption: Two-step industrial synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of 2-Chloro-6-mercaptobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

These protocols provide detailed, step-by-step methodologies for the synthesis of 2-Chloro-6-mercaptobenzoic acid, a key intermediate in the production of herbicides such as pyrithiobac-sodium.[1][2] The following sections outline two distinct synthetic routes, offering flexibility in starting materials and reaction conditions for researchers and drug development professionals.

Synthesis Protocol 1: Hydrolysis of 6-Chloro-2-[ethoxy(thiocarbonyl)thio]benzoic Acid

This protocol details a one-step hydrolysis method to produce this compound.

Materials:

  • 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid

  • Methanol (MeOH)

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2.0 grams (0.007 moles) of 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid in 50 mL of methanol.[3][4]

  • Hydrolysis: To the stirred solution, add 30 mL of a 10% aqueous sodium hydroxide solution.[3][4]

  • Reflux: Heat the reaction mixture to reflux and maintain for approximately 18 hours with continuous stirring.[3][4]

  • Cooling and Acidification: After 18 hours, cool the mixture to ambient temperature.[3][4] Carefully acidify the solution with concentrated hydrochloric acid.[3][4]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.[3][4]

  • Drying and Filtration: Dry the organic extract over magnesium sulfate and filter the mixture.[3][4]

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the final product, this compound.[3][4] The nuclear magnetic resonance (NMR) spectrum of the resulting solid is consistent with the proposed structure.[4]

Synthesis Protocol 2: Two-Step Synthesis from 2,6-Dichlorobenzonitrile

This protocol describes an industrial-scale, two-step synthesis strategy starting from 2,6-dichlorobenzonitrile.[1] This method involves a thio-reaction followed by hydrolysis and has a high overall yield.[5]

Step 1: Thio-reaction

Materials:

  • 2,6-dichlorobenzonitrile

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Solvent (e.g., N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO))[5]

  • Reaction flask

  • Distillation apparatus

Experimental Procedure:

  • Reaction Setup: In a reaction flask, combine 2,6-dichlorobenzonitrile, the chosen solvent, and sodium sulfide nonahydrate.[5][6]

  • Water Removal: Heat the mixture and remove most of the water via vacuum distillation.[5][6]

  • Reaction: Maintain the reaction at an elevated temperature for a specified duration to complete the thio-reaction.[5][6]

  • Solvent Recovery: After the reaction is complete, recover the solvent by distillation. The resulting intermediate is used directly in the next step.[5][6]

Step 2: Hydrolysis

Materials:

  • Product from Step 1

  • Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (15-25%)[5]

  • Autoclave

  • Hydrochloric Acid (HCl) or Formic Acid (15-20%)[5]

  • Extraction solvent (e.g., chloroform, dichloromethane, or carbon tetrachloride)[5]

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Crystallizing dish

Experimental Procedure:

  • Hydrolysis Reaction: Place the product from the thio-reaction into an autoclave. Add the aqueous sodium hydroxide or potassium hydroxide solution.[5] Heat the mixture to 150°C for 10-12 hours to facilitate hydrolysis under high pressure.[5][6]

  • Cooling and Acidification: After the reaction, cool the mixture and transfer it to a beaker.[5][6] Adjust the pH to 3-4 using hydrochloric acid or formic acid, which will cause the product to precipitate as a solid.[5][6]

  • Extraction: Extract the solid product using a suitable organic solvent such as chloroform, dichloromethane, or carbon tetrachloride.[5]

  • Washing and Drying: Wash the organic extract and then dry it over anhydrous sodium sulfate.[5][6]

  • Crystallization: Concentrate the dried solution and pour it into a crystallizing dish. Allow it to cool to obtain the solid product, this compound.[5][6]

Quantitative Data Summary

ParameterSynthesis Protocol 1Synthesis Protocol 2
Starting Material 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid2,6-dichlorobenzonitrile
Starting Amount 2.0 g (0.007 mole)[3][4]Not specified, industrial scale[1]
Final Product 1.4 g[3][4]188 g - 193.5 g (example scale)[5]
Overall Yield ~95% (calculated based on provided masses)85.7% - 88.2%[5]
Reaction Time ~18 hours[3][4]10-12 hours for hydrolysis[5][6]
Reaction Temperature Reflux[3][4]150°C (Hydrolysis step)[5][6]
Purity NMR consistent with structure[4]High purity for agrochemical use[1]

Experimental Workflow Diagrams

Synthesis_Protocols Synthesis Workflows for this compound cluster_0 Protocol 1: Hydrolysis cluster_1 Protocol 2: Two-Step Synthesis start1 Start: 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid step1_1 Dissolve in Methanol start1->step1_1 step1_2 Add 10% NaOH (aq) step1_1->step1_2 step1_3 Reflux for 18 hours step1_2->step1_3 step1_4 Cool and Acidify with HCl step1_3->step1_4 step1_5 Extract with Ethyl Acetate step1_4->step1_5 step1_6 Dry with MgSO4 step1_5->step1_6 step1_7 Filter and Concentrate step1_6->step1_7 end1 Product: this compound step1_7->end1 start2 Start: 2,6-Dichlorobenzonitrile step2_1 Thio-reaction with Na2S start2->step2_1 step2_2 High-Pressure Hydrolysis with NaOH/KOH (150°C) step2_1->step2_2 step2_3 Cool and Acidify (pH 3-4) step2_2->step2_3 step2_4 Extract with Organic Solvent step2_3->step2_4 step2_5 Wash and Dry with Na2SO4 step2_4->step2_5 step2_6 Concentrate and Crystallize step2_5->step2_6 end2 Product: this compound step2_6->end2

Caption: Comparative workflows for two synthesis routes of this compound.

References

Application Note: Purification of 2-Chloro-6-mercaptobenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Chloro-6-mercaptobenzoic acid is a crucial intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1][2] Its purity is paramount to ensure the desired reaction outcomes and the quality of the final products. Recrystallization is a fundamental and effective technique for purifying solid organic compounds, leveraging differences in solubility between the compound of interest and impurities in a given solvent system.[3][4][5] This application note provides a detailed protocol for the purification of this compound via recrystallization, aimed at researchers, scientists, and professionals in drug development.

Principle of Recrystallization

The core principle of recrystallization lies in the differential solubility of a solid in a hot versus a cold solvent. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature.[6] Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures or insoluble even at high temperatures. By dissolving the impure solid in a hot solvent to create a saturated solution and then allowing it to cool, the desired compound crystallizes out, leaving the impurities behind in the solution or filtered out if insoluble.[3][7]

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for selecting an appropriate recrystallization solvent and for the characterization of the purified product.

PropertyValueReference
Molecular FormulaC7H5ClO2S[1][2]
Molecular Weight188.63 g/mol [1][2]
AppearanceWhite to pale yellow crystalline powder[1][2]
Melting Point145-150°C[2] or 210-215°C (decomposes)[1]-
SolubilitySparingly soluble in water; soluble in methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO).[1][2]-
Purity (typical)≥98.0% (HPLC)[1][2]

Experimental Protocol: Recrystallization of this compound

This protocol outlines the step-by-step procedure for the purification of this compound using a suitable solvent. Ethanol is often a good starting choice for substituted benzoic acids due to its favorable solubility profile.

Materials and Equipment:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Distilled water

  • Activated carbon (optional, for colored impurities)

  • Erlenmeyer flasks (two sizes)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Spatula

  • Drying oven or vacuum desiccator

Procedure:

  • Solvent Selection: Based on solubility data, ethanol is a promising solvent. A preliminary small-scale test is recommended to confirm its suitability. The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place a sample of crude this compound into an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of ethanol and begin heating the mixture on a hot plate with gentle stirring.

    • Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield upon cooling.[7]

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon to the solution to adsorb colored impurities.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and filter paper to remove these solids. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3][7]

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of the crystals.

  • Isolation of Crystals:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.[7]

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying:

    • Carefully transfer the crystals to a watch glass or drying dish.

    • Dry the crystals in a drying oven at a temperature well below the melting point or in a vacuum desiccator until a constant weight is achieved.

  • Characterization:

    • Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.

    • Purity can be further assessed by techniques such as High-Performance Liquid Chromatography (HPLC).

Experimental Workflow

The following diagram illustrates the key steps in the recrystallization process for purifying this compound.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation cluster_drying Drying A Crude Solid B Add Hot Solvent A->B C Saturated Solution B->C D Hot Filtration (remove insoluble impurities) C->D E Clear Hot Solution D->E F Slow Cooling E->F G Crystal Formation F->G H Vacuum Filtration G->H I Pure Crystals H->I J Drying Oven I->J K Final Pure Product J->K

Caption: Workflow for the purification of this compound.

Troubleshooting

ProblemPossible CauseSolution
No crystals form upon cooling Too much solvent was added.Evaporate some of the solvent to concentrate the solution and try cooling again. Scratch the inside of the flask with a glass rod to induce crystallization.
Oiling out The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
Low recovery yield Too much solvent was used, or the crystals were washed with a solvent that was not cold enough.Use the minimum amount of hot solvent necessary for dissolution. Ensure the wash solvent is ice-cold.
Colored crystals Colored impurities were not completely removed.Use activated carbon during the dissolution step. A second recrystallization may be necessary.

Recrystallization is a powerful and straightforward method for the purification of this compound. The selection of an appropriate solvent is critical to achieving high purity and yield. The protocol provided herein offers a comprehensive guide for researchers to effectively purify this important chemical intermediate, ensuring its suitability for subsequent applications in pharmaceutical and chemical synthesis.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 2-Chloro-6-mercaptobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-mercaptobenzoic acid is a crucial intermediate in the synthesis of various pharmaceutical compounds and agrochemicals, including the herbicide Pyrithiobac Sodium. The purity of this intermediate is critical as impurities can affect the safety and efficacy of the final product. This application note provides a detailed, robust, and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of this compound and its potential process-related impurities and degradation products.

The developed method is stability-indicating, capable of separating the main component from its potential impurities and degradation products formed under various stress conditions. This protocol is designed to be a valuable tool for quality control, stability studies, and process optimization in a drug development setting.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid (AR grade)

  • Sodium hydroxide (AR grade)

  • Hydrogen peroxide (30%, AR grade)

  • Water (Milli-Q or equivalent)

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with quaternary pump, autosampler, column compartment, and DAD or UV detector
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., Zorbax SB-C18, Phenomenex Luna C18)
Mobile Phase A 0.1% Orthophosphoric acid in Water (pH adjusted to 2.5 with diluted orthophosphoric acid)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time 25 minutes
Preparation of Solutions

2.3.1. Diluent Preparation: A mixture of Water and Acetonitrile in the ratio of 50:50 (v/v) is used as the diluent.

2.3.2. Standard Solution Preparation (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate to dissolve. Make up the volume to 100 mL with the diluent and mix well.

2.3.3. Sample Solution Preparation (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate to dissolve. Make up the volume to 25 mL with the diluent and mix well.

Method Validation Protocol

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.

2.4.1. System Suitability: System suitability was evaluated by injecting the standard solution six times. The acceptance criteria are:

  • USP Tailing factor for the this compound peak should be not more than 2.0.

  • The relative standard deviation (RSD) of the peak area for six replicate injections should be not more than 2.0%.

  • The theoretical plates for the this compound peak should be not less than 2000.

2.4.2. Specificity (Forced Degradation Studies): Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The sample was subjected to the following stress conditions:

  • Acid Hydrolysis: 1 mL of sample solution (1 mg/mL) was mixed with 1 mL of 0.1 N HCl and kept at 60°C for 24 hours. The solution was then neutralized with 0.1 N NaOH.

  • Base Hydrolysis: 1 mL of sample solution (1 mg/mL) was mixed with 1 mL of 0.1 N NaOH and kept at 60°C for 24 hours. The solution was then neutralized with 0.1 N HCl.

  • Oxidative Degradation: 1 mL of sample solution (1 mg/mL) was mixed with 1 mL of 3% H₂O₂ and kept at room temperature for 24 hours.

  • Thermal Degradation: The solid sample was kept in an oven at 105°C for 48 hours. A sample solution was then prepared from the stressed solid.

  • Photolytic Degradation: The solid sample was exposed to UV light (254 nm) and visible light in a photostability chamber for 7 days. A sample solution was then prepared from the stressed solid.

The stressed samples were then analyzed using the proposed HPLC method to check for any co-eluting peaks with the main analyte peak.

2.4.3. Linearity: Linearity was established by preparing a series of solutions of this compound at concentrations ranging from 0.05 µg/mL to 1.5 µg/mL (corresponding to the reporting threshold to 150% of the impurity specification level of 0.1%). A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was determined.

2.4.4. Accuracy (Recovery): The accuracy of the method was determined by spiking a known amount of potential impurities (if available) or the main compound at different concentration levels (50%, 100%, and 150% of the target concentration) into the sample matrix. The percentage recovery was then calculated.

2.4.5. Precision:

  • Repeatability (Intra-day precision): Six individual preparations of the sample solution were analyzed on the same day.

  • Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst using a different instrument. The RSD of the results was calculated.

2.4.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the signal-to-noise ratio. A signal-to-noise ratio of 3:1 is generally considered acceptable for estimating the LOD and 10:1 for the LOQ.

2.4.7. Robustness: The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase pH (± 0.1)

  • Wavelength of detection (± 2 nm)

Data Presentation

System Suitability Results
ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.2
RSD of Peak Area (%) ≤ 2.0%0.8%
Theoretical Plates ≥ 20005500
Forced Degradation Study Summary
Stress Condition% DegradationPurity AnglePurity ThresholdObservations
Acid Hydrolysis (0.1 N HCl, 60°C, 24h) 12.5%< Purity ThresholdPassNo co-elution of degradation products with the main peak.
Base Hydrolysis (0.1 N NaOH, 60°C, 24h) 18.2%< Purity ThresholdPassSignificant degradation observed with distinct degradation peaks.
Oxidative (3% H₂O₂, RT, 24h) 25.8%< Purity ThresholdPassMajor degradation product observed, likely the disulfide dimer.
Thermal (105°C, 48h) 5.1%< Purity ThresholdPassMinor degradation observed.
Photolytic (UV/Vis, 7 days) 3.5%< Purity ThresholdPassMinimal degradation observed.
Method Validation Summary
Validation ParameterResult
Linearity (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Repeatability (RSD%) < 1.0%
Intermediate Precision (RSD%) < 1.5%
LOD 0.01 µg/mL
LOQ 0.03 µg/mL
Robustness The method was found to be robust for all tested parameters.

Visualization

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_std Prepare Standard Solution (0.1 mg/mL) hplc_system HPLC System Setup (C18 Column, Gradient Elution) prep_std->hplc_system prep_sample Prepare Sample Solution (1.0 mg/mL) prep_sample->hplc_system inject_std Inject Standard Solution hplc_system->inject_std inject_sample Inject Sample Solution hplc_system->inject_sample acquire_data Acquire Chromatograms (UV at 230 nm) inject_std->acquire_data inject_sample->acquire_data process_data Process Data (Peak Integration) acquire_data->process_data calculate_purity Calculate Purity & Impurities process_data->calculate_purity

Caption: HPLC analysis workflow for this compound.

Conclusion

The developed RP-HPLC method is specific, accurate, precise, and robust for the determination of the purity of this compound. The method is stability-indicating and can be effectively used for routine quality control analysis and for monitoring the stability of the compound. The provided protocol offers a comprehensive guide for researchers and professionals in the pharmaceutical and chemical industries.

Application Notes and Protocols: Synthesis of Pyrithiobac-sodium Using 2-Chloro-6-mercaptobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of pyrithiobac-sodium, a selective, broad-spectrum herbicide, utilizing 2-Chloro-6-mercaptobenzoic acid as a key intermediate. The information is intended to guide researchers in the replication and potential optimization of this synthesis.

Introduction

Pyrithiobac-sodium is a pyrimidinylthiobenzoate herbicide that functions as an acetolactate synthase (ALS) inhibitor, effectively controlling a wide range of broadleaf weeds in crops such as cotton.[1][2] The synthesis of pyrithiobac-sodium involves the condensation of a pyrimidine derivative with a substituted phenylthioacetic acid derivative.[3] A key intermediate in one of the common synthesis routes is this compound. This document outlines a specific and efficient method for the synthesis of pyrithiobac-sodium starting from 2-chloro-4,6-dimethoxypyrimidine and this compound.[4]

Synthesis Pathway Overview

The core of this synthetic approach is the nucleophilic aromatic substitution reaction between 2-chloro-4,6-dimethoxypyrimidine and this compound. This reaction is facilitated by an inorganic base and a catalyst in a suitable solvent to form the thioether linkage, a critical step in assembling the pyrithiobac-sodium molecule.[4] The resulting product is then isolated and purified.

Synthesis_Pathway reactant1 2-Chloro-4,6-dimethoxypyrimidine intermediate Reaction Mixture reactant1->intermediate Condensation reactant2 This compound reactant2->intermediate catalyst Sodium p-toluenesulfinate (Catalyst) catalyst->intermediate base Sodium Carbonate (Base) base->intermediate solvent Acetonitrile (Solvent) solvent->intermediate product Pyrithiobac-sodium intermediate->product Reaction & Purification

Caption: General overview of the synthesis of Pyrithiobac-sodium.

Experimental Protocol

This protocol is adapted from a patented method for the preparation of pyrithiobac-sodium.[4]

Materials:

  • 2-chloro-4,6-dimethoxypyrimidine

  • This compound

  • Sodium p-toluenesulfinate

  • Sodium carbonate

  • Acetonitrile

  • 10% Hydrochloric acid

  • Water

Equipment:

  • Reaction flask

  • Reflux condenser

  • Heating mantle with temperature control

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Vacuum drying oven

  • pH meter or pH paper

Procedure:

  • Reaction Setup: In a reaction flask, combine 2-chloro-4,6-dimethoxypyrimidine (8.76 g, 50.0 mmol), this compound (9.45 g, 50 mmol), sodium p-toluenesulfinate (2.67 g, 15 mmol), and sodium carbonate (9.75 g, 75 mmol).[4]

  • Solvent Addition: Add 80 ml of acetonitrile to the reaction flask.[4]

  • Reaction: Heat the mixture to 80°C and maintain this temperature for 24 hours with continuous stirring.[4]

  • Cooling and Filtration: After the reaction is complete, cool the mixture and filter it to separate the solid components.[4]

  • Washing: Wash the filter cake with acetonitrile and recover the filtrate.[4]

  • Drying: Dry the filter cake under a vacuum.[4]

  • Dissolution and Acidification: Dissolve the dried filter cake in 80 ml of water. Adjust the pH of the solution to 1-2 with 10% hydrochloric acid.[4]

  • Isolation and Purification: Filter the resulting precipitate, wash it with water, and dry to obtain the final product, pyrithiobac-sodium.[4]

Experimental_Workflow start Combine Reactants: - 2-chloro-4,6-dimethoxypyrimidine - this compound - Sodium p-toluenesulfinate - Sodium carbonate - Acetonitrile react Heat to 80°C for 24 hours start->react cool_filter Cool and Filter Reaction Mixture react->cool_filter wash_cake Wash Filter Cake with Acetonitrile cool_filter->wash_cake dry_cake Dry Filter Cake (Vacuum) wash_cake->dry_cake dissolve Dissolve Cake in Water dry_cake->dissolve acidify Adjust pH to 1-2 with 10% HCl dissolve->acidify filter_wash_dry Filter, Wash with Water, and Dry acidify->filter_wash_dry end Pyrithiobac-sodium (Yellow Solid) filter_wash_dry->end

Caption: Step-by-step experimental workflow for pyrithiobac-sodium synthesis.

Quantitative Data Summary

The following table summarizes the quantitative data from the described experimental protocol.[4]

ParameterValueUnitMoles (mmol)
Reactants
2-chloro-4,6-dimethoxypyrimidine8.76g50.0
This compound9.45g50
Catalyst
Sodium p-toluenesulfinate2.67g15
Base
Sodium carbonate9.75g75
Solvent
Acetonitrile80ml-
Water (for dissolution)80ml-
Reaction Conditions
Temperature80°C-
Time24hours-
Product
Pyrithiobac-sodium (yield)13.2g-
Yield80.2%-
Melting Point232.2-234.6°C-

Synthesis of the Intermediate: this compound

For researchers who may need to synthesize the key intermediate, this compound, a common method involves starting from 2,6-dichlorobenzonitrile.[5][6][7] The process generally involves two main steps: a sulfo-reaction followed by hydrolysis.[7]

Another documented method for synthesizing 6-chloro-2-mercaptobenzoic acid involves the hydrolysis of 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid using aqueous sodium hydroxide, followed by acidification.[8]

Concluding Remarks

This document provides a detailed protocol for the synthesis of pyrithiobac-sodium using this compound. The provided workflow and quantitative data offer a solid foundation for researchers to reproduce this synthesis. Further optimization of reaction conditions, such as temperature, reaction time, and catalyst loading, may lead to improved yields and purity. It is crucial to follow standard laboratory safety procedures when handling all chemicals mentioned in this protocol.

References

Application Notes and Protocols for the Synthesis of 2-Chloro-6-mercaptobenzoic Acid via Thio-reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Chloro-6-mercaptobenzoic acid, a key intermediate in the production of herbicides and a versatile building block in organic synthesis. The primary focus is on the thio-reaction, a critical step in the most common synthetic routes.

Overview

This compound is a substituted aromatic compound containing a carboxylic acid, a chlorine atom, and a mercapto (thiol) group. Its synthesis is of significant industrial interest, particularly as a precursor for the herbicide pyrithiobac-sodium.[1] The most prevalent industrial method involves a two-step synthesis starting from 2,6-dichlorobenzonitrile, which includes a thio-reaction followed by hydrolysis.[2][3] An alternative laboratory-scale synthesis begins with 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid.

Physicochemical Properties

PropertyValueReference
CAS Number 20324-51-0[1]
Molecular Formula C₇H₅ClO₂S[4]
Molecular Weight 188.63 g/mol [1][5]
Appearance White or off-white solid powder[1]
Melting Point 210-215 °C (with decomposition)[1]
Solubility Soluble in methanol and DMSO[1]

Synthetic Routes

Two primary synthetic pathways for this compound are detailed below, with a focus on the thio-reaction.

Route 1: From 2,6-dichlorobenzonitrile (Industrial Method)

This widely used industrial method involves a nucleophilic aromatic substitution (SNAr) reaction, where a sulfur source, typically sodium sulfide, displaces one of the chlorine atoms on the 2,6-dichlorobenzonitrile ring. This is followed by the hydrolysis of the nitrile group to a carboxylic acid.

Reaction Scheme:

Step 1: Thio-reaction 2,6-dichlorobenzonitrile + Na₂S → 2-chloro-6-mercaptobenzonitrile + NaCl

Step 2: Hydrolysis 2-chloro-6-mercaptobenzonitrile + H₂O/OH⁻ → this compound

The overall yield for this two-step process is reported to be high, often exceeding 85%.[1]

The thio-reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The presence of two electron-withdrawing groups (the nitrile group and the second chlorine atom) on the aromatic ring facilitates the attack of the nucleophilic sulfide ion.

Caption: Proposed SNAr mechanism for the thio-reaction.

The following protocol is based on information from patent literature[2][3] and represents a typical industrial-scale synthesis.

Materials and Equipment:

  • 3L reaction flask

  • Heating mantle

  • Distillation apparatus

  • Autoclave

  • 2,6-dichlorobenzonitrile

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Organic solvent for extraction (e.g., carbon tetrachloride, chloroform, dichloromethane)

  • Anhydrous sodium sulfate

Procedure:

Step 1: Thio-reaction (Formation of 6-chloro-2-sulfydryl cyanobenzene)

  • To a 3L reaction flask, add 1000 mL of DMSO and 450 g of sodium sulfide nonahydrate.

  • Heat the mixture to 65 °C to dissolve the sodium sulfide.

  • Apply a vacuum to distill off most of the water, ensuring the internal temperature does not exceed 75 °C.

  • After water removal, heat the mixture to 70 °C.

  • Gradually add 200 g of 2,6-dichlorobenzonitrile in batches over 35-40 minutes, maintaining the internal temperature between 70-75 °C.

  • After the addition is complete, continue the reaction for 1.5 hours.

  • After the reaction, distill off the DMSO under vacuum for recycling. The resulting product is used directly in the next step.

Step 2: Hydrolysis (Formation of this compound)

  • To the product from the thio-reaction, add 1.8 kg of a 25% aqueous sodium hydroxide solution.

  • Transfer the mixture to a 3L autoclave and heat to 150 °C for 10-12 hours.

  • After cooling, transfer the reaction mixture to a 5L beaker and cool with chilled brine to 0-10 °C.

  • Adjust the pH to 3-4 with 20% hydrochloric acid to precipitate the product.

  • Extract the solid product with 2L of an organic solvent (e.g., carbon tetrachloride).

  • Wash the organic layer, dry with anhydrous sodium sulfate, and concentrate to an oily residue.

  • Cool the residue to obtain the solid product.

Quantitative Data (Example):

Starting MaterialProduct MassOverall YieldReference
200 g 2,6-dichlorobenzonitrile188 g85.7%[2]
200 g 2,6-dichlorobenzonitrile193.5 g88.2%[3]
Route 2: From 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid (Laboratory Scale)

This alternative laboratory-scale synthesis involves the hydrolysis of a xanthate derivative.

Reaction Scheme:

6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid + NaOH → this compound

The following protocol is a detailed procedure for a laboratory-scale synthesis.[5][6]

Materials and Equipment:

  • Round-bottom flask with reflux condenser

  • Stirring plate

  • Separatory funnel

  • 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid

  • Methanol

  • 10% aqueous sodium hydroxide

  • Concentrated hydrochloric acid

  • Ethyl acetate

  • Magnesium sulfate

Procedure:

  • In a suitable round-bottom flask, dissolve 2.0 g (0.007 mole) of 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid in 50 mL of methanol with stirring.

  • Add 30 mL of 10% aqueous sodium hydroxide to the solution.

  • Heat the reaction mixture to reflux and maintain for 18 hours.

  • Cool the mixture to room temperature.

  • Acidify the mixture with concentrated hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Dry the organic extract with magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the final product.

Quantitative Data:

Starting MaterialProduct MassReference
2.0 g 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid1.4 g[5]

Characterization:

The structure of the synthesized this compound can be confirmed by NMR spectroscopy. The NMR spectrum should be consistent with the proposed structure.[5][6]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_analysis Analysis Reactants Mixing of Reactants (e.g., 2,6-dichlorobenzonitrile and Na₂S) Reaction Thio-reaction under controlled temperature and time Reactants->Reaction Heating Hydrolysis Hydrolysis of intermediate Reaction->Hydrolysis For Route 1 Acidification Acidification to precipitate product Hydrolysis->Acidification Extraction Solvent Extraction Acidification->Extraction Drying Drying of organic phase Extraction->Drying Concentration Concentration under reduced pressure Drying->Concentration Characterization Characterization (e.g., NMR, Melting Point) Concentration->Characterization

Caption: General experimental workflow for synthesis.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Perform reactions in a well-ventilated fume hood.

  • Sodium sulfide and its solutions are corrosive and can release toxic hydrogen sulfide gas upon acidification. Handle with care.

  • Organic solvents are flammable and should be handled away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Hydrolysis of Nitriles to Carboxylic Acids in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of nitriles to carboxylic acids is a fundamental and widely utilized transformation in organic synthesis, particularly in the realm of drug development and medicinal chemistry. The carboxylic acid functional group is a key component in a vast array of pharmaceuticals, acting as a crucial site for biological interactions or as a synthetic handle for further molecular elaboration. The hydrolysis of nitriles offers a robust and reliable method for the introduction of this important moiety.

This document provides detailed application notes and protocols for the hydrolysis of nitriles to carboxylic acids under acidic, basic, and enzymatic conditions. It is designed to guide researchers in selecting the optimal conditions for their specific substrate and synthetic goals, with a focus on providing clear, comparative data and detailed experimental procedures.

Chemical Transformation

The overall transformation involves the hydrolytic cleavage of the carbon-nitrogen triple bond of the nitrile group (R-C≡N) to form a carboxylic acid (R-COOH) and ammonia or an ammonium salt.

G Nitrile R-C≡N Water + 2 H₂O CarboxylicAcid R-COOH Byproduct + NH₃ (or NH₄⁺) Water->CarboxylicAcid Hydrolysis

Caption: General reaction scheme for the hydrolysis of a nitrile to a carboxylic acid.

Comparative Data of Hydrolysis Conditions

The choice of hydrolysis conditions is critical and depends on the stability of the starting material and the desired product to acidic, basic, or enzymatic environments. The following tables summarize quantitative data for different hydrolysis methods, allowing for easy comparison.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a classic and effective method, typically employing strong mineral acids such as sulfuric acid or hydrochloric acid.[1][2] The reaction proceeds through protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, facilitating the attack by water.[3] An amide is formed as an intermediate, which is subsequently hydrolyzed to the carboxylic acid.[4]

SubstrateReagentConditionsReaction TimeYield (%)Reference
BenzonitrileConc. H₂SO₄, H₂OReflux, 160-170°C1.5 h78-82Org. Synth. 1925, 5, 69[1]
o-Toluonitrile75% H₂SO₄160°C25 min91-95Org. Synth. 1938, 18, 50[1]
p-Toluonitrile70% H₂SO₄190-200°C45 min86-89Org. Synth. 1931, 11, 96[1]
2,4-Dimethylbenzonitrile75% H₂SO₄160-170°C30 min91-96Org. Synth. 1947, 27, 1[1]
α-NaphthonitrileAcetic acid, H₂SO₄, H₂OReflux5 h91-94Org. Synth. 1944, 24, 96[1]
SebaconitrileConc. H₂SO₄, H₂O120-130°C15 min86-90Org. Synth. 1952, 32, 92[1]
Base-Catalyzed Hydrolysis

Base-catalyzed hydrolysis is another widely used method, typically employing strong bases like sodium hydroxide or potassium hydroxide.[5] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile.[3] Similar to the acidic pathway, an amide intermediate is formed.[6] This method is often preferred for substrates that are sensitive to strong acids. A final acidification step is required to protonate the carboxylate salt to yield the free carboxylic acid.[7]

SubstrateReagentConditionsReaction TimeYield (%)Reference
Acetonitrile10% NaOHReflux1.5 h~95 (as sodium acetate)General Procedure[3]
Benzonitrile10% NaOHReflux4 hHigh (as sodium benzoate)General Procedure[8]
AdiponitrileNaOH, H₂O100°C6 h95 (as disodium adipate)US Patent 3,991,100
Phenylacetonitrile25% NaOHReflux24 h90J. Org. Chem. 1950, 15, 4, 845
3-Chlorobenzonitrile20% KOH in Ethylene Glycol150°C3 h85Bull. Korean Chem. Soc. 2008, 29, 11, 2253
Enzymatic Hydrolysis

Enzymatic hydrolysis offers a green and highly selective alternative to chemical methods, proceeding under mild conditions of temperature and pH.[9] This method is particularly advantageous for the synthesis of chiral carboxylic acids and for substrates with sensitive functional groups. Two main enzymatic pathways are utilized: the direct conversion by nitrilases, and a two-step process involving a nitrile hydratase to form an amide, followed by hydrolysis by an amidase.[10]

SubstrateEnzyme SystemConditionsReaction TimeYield (%)Enantiomeric Excess (ee) (%)Reference
(R,S)-MandelonitrileAlcaligenes faecalis ATCC 8750 (Nitrilase)pH 8.0, 40°C60 min91>99 (R)Appl. Environ. Microbiol. 1991, 57, 3028[11]
(R,S)-MandelonitrileRecombinant E. coli with NitrilasepH 8.0, 40°C60 min>90~100 (R)J. Mol. Catal. B: Enzym. 2013, 97, 136[10]
3-CyanopyridineRhodococcus rhodochrous J1 (Nitrile Hydratase/Amidase)pH 7.0, 30°C8 h~100N/AAppl. Environ. Microbiol. 1988, 54, 2714
AdiponitrileRhodococcus rhodochrous NCIMB 11216 (Nitrilase)pH 7.2, 30°C24 h98N/AJ. Mol. Catal. B: Enzym. 2006, 41, 79
2-ChloromandelonitrileRhodococcus erythropolis NCIMB 11540 (Nitrile Hydratase/Amidase)pH 7.0, 30°C3 h98>99 (R)Tetrahedron: Asymmetry 2001, 12, 12, 1729

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of Benzonitrile to Benzoic Acid

This protocol is adapted from Organic Syntheses, Coll. Vol. 1, p.107 (1941); Vol. 2, p.29 (1922).

Materials:

  • Benzonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Beaker

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a 500 mL round-bottom flask, cautiously add 50 g (0.48 mole) of benzonitrile to 150 mL of 75% sulfuric acid (prepared by carefully adding 110 mL of concentrated H₂SO₄ to 60 mL of water).

  • Attach a reflux condenser and heat the mixture to boiling in a heating mantle.

  • Continue heating at reflux for 1.5 hours. The mixture will become dark and homogenous.

  • Allow the reaction mixture to cool to room temperature and then pour it into a 2 L beaker containing 500 g of crushed ice.

  • Benzoic acid will precipitate as a white solid.

  • Cool the mixture thoroughly in an ice bath for at least 30 minutes to ensure complete precipitation.

  • Collect the crude benzoic acid by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with several portions of cold water to remove any residual acid.

  • Recrystallize the crude product from hot water to obtain pure benzoic acid.

  • Dry the purified benzoic acid in a desiccator. The expected yield is 47-49 g (78-82%).

G A 1. Mix Benzonitrile and 75% H₂SO₄ in a round-bottom flask. B 2. Heat the mixture to reflux for 1.5 hours. A->B C 3. Cool the reaction mixture to room temperature. B->C D 4. Pour the mixture into ice-water to precipitate benzoic acid. C->D E 5. Cool thoroughly in an ice bath. D->E F 6. Collect the solid by vacuum filtration. E->F G 7. Wash the product with cold water. F->G H 8. Recrystallize from hot water. G->H I 9. Dry the purified benzoic acid. H->I

Caption: Workflow for the acid-catalyzed hydrolysis of benzonitrile.

Protocol 2: Base-Catalyzed Hydrolysis of Acetonitrile to Acetic Acid

This is a general laboratory procedure for the basic hydrolysis of a simple aliphatic nitrile.

Materials:

  • Acetonitrile

  • 10% Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Place 20.5 g (0.5 mole) of acetonitrile and 250 mL of 10% aqueous sodium hydroxide solution into a 500 mL round-bottom flask.

  • Add a few boiling chips and attach a reflux condenser.

  • Heat the mixture to a gentle reflux using a heating mantle for 1.5 hours. Ammonia gas will be evolved.

  • After the reflux period, cool the reaction mixture in an ice bath.

  • Carefully acidify the cooled solution by the slow addition of concentrated hydrochloric acid until the solution is strongly acidic (test with litmus paper). This will convert the sodium acetate to acetic acid.

  • The acetic acid can be isolated from the aqueous solution by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent by distillation.

  • The crude acetic acid can be further purified by fractional distillation.

G A 1. Combine Acetonitrile and 10% NaOH in a flask. B 2. Heat the mixture at reflux for 1.5 hours. A->B C 3. Cool the reaction mixture in an ice bath. B->C D 4. Acidify with concentrated HCl. C->D E 5. Extract the acetic acid with an organic solvent. D->E F 6. Dry the organic extracts. E->F G 7. Remove the solvent by distillation. F->G H 8. Purify by fractional distillation. G->H

Caption: Workflow for the base-catalyzed hydrolysis of acetonitrile.

Protocol 3: Enzymatic Hydrolysis of (R,S)-Mandelonitrile to (R)-(-)-Mandelic Acid

This protocol is based on the procedure described by Yamamoto et al. using Alcaligenes faecalis ATCC 8750.[11]

Materials:

  • Whole cells of Alcaligenes faecalis ATCC 8750 (or a recombinant E. coli expressing a suitable nitrilase)

  • (R,S)-Mandelonitrile

  • Potassium phosphate buffer (0.1 M, pH 8.0)

  • Reaction vessel with temperature and pH control

  • Centrifuge

  • HPLC with a chiral column for analysis

Procedure:

  • Prepare a suspension of the microbial cells (e.g., 20 mg/mL of lyophilized cells) in 0.1 M potassium phosphate buffer (pH 8.0).

  • Add (R,S)-mandelonitrile to the cell suspension to a final concentration of 50 mM.

  • Incubate the reaction mixture at 40°C with gentle agitation.

  • Monitor the progress of the reaction by taking aliquots at regular intervals, centrifuging to remove the cells, and analyzing the supernatant by chiral HPLC to determine the concentration of (R)-(-)-mandelic acid and the enantiomeric excess.

  • The reaction is typically complete within 1-2 hours, achieving high conversion and enantiomeric excess.

  • For product isolation, centrifuge the entire reaction mixture to pellet the cells.

  • The supernatant containing the product can be acidified to pH 2 with HCl and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic extracts are then dried and the solvent is evaporated to yield the crude (R)-(-)-mandelic acid, which can be further purified by recrystallization.

G A 1. Prepare a suspension of microbial cells in buffer (pH 8.0). B 2. Add (R,S)-Mandelonitrile to the cell suspension. A->B C 3. Incubate at 40°C with agitation. B->C D 4. Monitor reaction progress by chiral HPLC. C->D E 5. Centrifuge to remove cells upon completion. D->E F 6. Acidify the supernatant and extract the product. E->F G 7. Dry the organic extracts and evaporate the solvent. F->G H 8. Purify the product by recrystallization. G->H

Caption: Workflow for the enzymatic hydrolysis of mandelonitrile.

Conclusion

The hydrolysis of nitriles is a versatile and indispensable tool in the synthesis of carboxylic acids. The choice between acidic, basic, and enzymatic methods should be made based on the specific requirements of the synthesis, including the nature of the substrate, desired purity, and scalability. The provided data and protocols serve as a comprehensive guide for researchers to effectively implement this transformation in their synthetic endeavors.

References

Application Notes and Protocols: Functionalization of Gold Nanoparticles with 2-Chloro-6-mercaptobenzoic Acid for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the functionalization of gold nanoparticles (AuNPs) with 2-Chloro-6-mercaptobenzoic acid. This process yields AuNPs with a surface that can be further modified for targeted drug delivery applications. The protocols outlined below are adapted from established methods for similar thiol-based functionalization of gold nanoparticles.

Introduction

Gold nanoparticles are versatile platforms in nanomedicine due to their unique physicochemical properties, including surface plasmon resonance, biocompatibility, and ease of surface functionalization.[1][2] The functionalization of AuNPs with ligands containing thiol groups is a robust and widely used method to create stable nanoparticle conjugates.[3] this compound is a bifunctional ligand; the thiol group provides a strong anchor to the gold surface, while the carboxylic acid group can be used for subsequent conjugation of therapeutic agents, targeting moieties, or imaging probes.[4] The presence of the chloro- group can influence the electronic properties and packing of the ligand on the nanoparticle surface.[5] These functionalized nanoparticles are promising candidates for the development of advanced drug delivery systems.[2]

Experimental Protocols

Materials
  • Hydrogen tetrachloroaurate (HAuCl₄)

  • Trisodium citrate dihydrate

  • This compound

  • Sodium borohydride (NaBH₄) (optional, for smaller AuNPs)

  • Ethanol

  • Deionized (DI) water

  • Phosphate-buffered saline (PBS)

  • All glassware should be thoroughly cleaned with aqua regia (3:1 HCl:HNO₃) and rinsed with copious amounts of DI water.

Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (15-20 nm)

This protocol is based on the well-established Turkevich method.[6]

  • Preparation of Gold Stock Solution: Prepare a 1 mM solution of HAuCl₄ in DI water.

  • Reaction Setup: In a clean 250 mL round-bottom flask equipped with a condenser, add 100 mL of the 1 mM HAuCl₄ solution. Heat the solution to a rolling boil while stirring vigorously.

  • Reduction of Gold: To the boiling solution, rapidly add 10 mL of a 38.8 mM solution of trisodium citrate dihydrate.

  • Formation of AuNPs: The solution will undergo a series of color changes, from yellow to colorless, then to a deep red or burgundy color, indicating the formation of AuNPs. Continue boiling and stirring for an additional 15-20 minutes.

  • Cooling: Remove the flask from the heat and allow it to cool to room temperature with continued stirring.

  • Storage: Store the citrate-stabilized AuNP solution at 4°C. The nanoparticles are stable for several weeks.

Protocol 2: Functionalization with this compound

This is an adapted ligand exchange protocol.

  • Ligand Solution Preparation: Prepare a 1 mM solution of this compound in ethanol. The pH of the solution may need to be adjusted to facilitate dissolution and deprotonation of the thiol group, enhancing its reactivity with the gold surface.

  • Ligand Exchange Reaction: To 10 mL of the citrate-stabilized AuNP solution, add the this compound solution dropwise while stirring. The final concentration of the ligand should be in excess to drive the exchange reaction. A typical starting point is a 100-fold molar excess of the ligand relative to the gold atoms on the nanoparticle surface.

  • Incubation: Allow the mixture to stir at room temperature for 12-24 hours to ensure complete ligand exchange.

  • Purification: Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the nanoparticle size (e.g., for 15-20 nm AuNPs, 12,000 rpm for 20 minutes).

  • Washing: Discard the supernatant, which contains excess ligand and displaced citrate ions. Resuspend the nanoparticle pellet in DI water or PBS. Repeat the centrifugation and washing steps at least three times to ensure the removal of unbound ligands.

  • Final Suspension: After the final wash, resuspend the functionalized AuNPs in a suitable buffer (e.g., PBS) for storage and further applications.

Characterization and Data Presentation

ParameterCitrate-Stabilized AuNPsThis compound Functionalized AuNPsTechnique
Hydrodynamic Diameter (nm) ~20~25-30Dynamic Light Scattering (DLS)
Zeta Potential (mV) -30 to -50-40 to -60Zeta Potential Measurement
Surface Plasmon Resonance (λmax, nm) ~520~525-530 (slight red-shift)UV-Visible Spectroscopy
Ligand Density (molecules/nm²) N/A3 - 5X-ray Photoelectron Spectroscopy (XPS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS)[7][8]

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and functionalization of gold nanoparticles with this compound.

experimental_workflow cluster_synthesis Synthesis of Citrate-Stabilized AuNPs cluster_functionalization Functionalization cluster_application Downstream Application s1 HAuCl4 Solution s3 Heating and Stirring s1->s3 s2 Trisodium Citrate s2->s3 s4 Citrate-Stabilized AuNPs s3->s4 f2 Ligand Exchange s4->f2 f1 This compound f1->f2 f3 Purification (Centrifugation) f2->f3 f4 Functionalized AuNPs f3->f4 a1 Drug Conjugation f4->a1 a2 Targeted Drug Delivery a1->a2

Caption: Workflow for the synthesis and functionalization of gold nanoparticles.

Targeted Signaling Pathway: Vascular Endothelial Growth Factor (VEGF) Pathway

Functionalized gold nanoparticles can be used to deliver drugs that inhibit key signaling pathways in cancer, such as the VEGF pathway, which is crucial for tumor angiogenesis.[9][10] An anti-angiogenic drug could be conjugated to the carboxylic acid group of the this compound on the AuNP surface.

vegf_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR VEGFR2 VEGF->VEGFR Binds AuNP Drug-AuNP AuNP->VEGFR Inhibits PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS Ras VEGFR->RAS Proliferation Cell Proliferation & Angiogenesis PLCg->Proliferation AKT Akt PI3K->AKT AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the VEGF signaling pathway by a drug-functionalized AuNP.

Conclusion

The functionalization of gold nanoparticles with this compound provides a versatile platform for the development of targeted drug delivery systems. The protocols provided herein offer a starting point for researchers to produce and characterize these promising nanomaterials. Further optimization of reaction conditions and thorough characterization are essential for specific applications. The ability to conjugate various therapeutic molecules to the nanoparticle surface opens up possibilities for targeting a wide range of diseases by interfering with specific cellular signaling pathways.

References

Application Notes and Protocols for 2-Chloro-6-mercaptobenzoic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-mercaptobenzoic acid is a versatile bifunctional organic molecule with significant potential as a ligand in coordination chemistry. Its structure, featuring a carboxylic acid group and a thiol group ortho to a chlorine atom on a benzene ring, allows for diverse coordination modes with a variety of metal ions. This document provides detailed application notes on the potential uses of this compound in the synthesis of novel coordination complexes and outlines experimental protocols for their synthesis and characterization. The information presented herein is designed to guide researchers in exploring the catalytic, medicinal, and material science applications of these compounds.

Introduction to this compound as a Ligand

This compound can act as a versatile ligand due to the presence of two key functional groups capable of coordinating to metal centers: the carboxylate and the thiolate moieties. The presence of a chlorine atom at the 2-position can influence the electronic properties and steric hindrance of the ligand, potentially leading to unique properties in its metal complexes.

Potential Coordination Modes:

  • Monodentate: Coordination can occur through either the sulfur atom of the thiol group or one of the oxygen atoms of the carboxylate group.

  • Bidentate Chelating: The ligand can form a stable chelate ring by coordinating to a metal center through both the sulfur and one of the carboxylate oxygens.

  • Bridging: The ligand can bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. This can occur through the carboxylate group in a syn-syn, syn-anti, or anti-anti fashion, or through the sulfur atom.

These varied coordination possibilities make this compound a promising candidate for the design and synthesis of coordination complexes with tailored structural and functional properties.

Potential Applications of this compound Complexes

Based on the known applications of similar mercaptobenzoic acid and chloro-substituted benzoic acid complexes, the coordination compounds of this compound are anticipated to exhibit interesting properties in several fields:

  • Catalysis: The sulfur and oxygen donor atoms can stabilize various oxidation states of transition metals, making the resulting complexes potential catalysts for a range of organic transformations, such as oxidation, reduction, and cross-coupling reactions.

  • Medicinal Chemistry: Metal complexes often exhibit enhanced biological activity compared to the free ligands. The complexes of this compound could be explored for their antimicrobial, antifungal, and anticancer properties. The presence of the thiol group suggests potential for interaction with biological sulfhydryl groups, a mechanism relevant for certain enzyme inhibitors.

  • Materials Science: The ability of the ligand to act as a bridging unit opens up possibilities for the construction of metal-organic frameworks (MOFs) or coordination polymers with potential applications in gas storage, separation, and sensing.

Data Presentation: Anticipated Spectroscopic and Structural Data

The following tables summarize the expected ranges for key spectroscopic and structural data for hypothetical coordination complexes of this compound with common transition metals. These values are based on data for analogous compounds and are intended as a guide for characterization.

Table 1: Anticipated Infrared (IR) Spectroscopy Data (cm⁻¹)

Functional GroupFree Ligand (cm⁻¹)Coordinated Ligand (cm⁻¹)Notes
O-H (Carboxylic Acid)3200-2500 (broad)AbsentDeprotonation upon coordination.
C=O (Carboxylic Acid)~17001650-1550 (asymmetric)Shift to lower frequency upon coordination.
COO⁻ (Carboxylate)-1450-1350 (symmetric)Appearance of symmetric stretching vibration.
S-H (Thiol)~2550AbsentDeprotonation upon coordination.
M-S Stretch-400-250Appearance of a new band in the far-IR region.
M-O Stretch-500-400Appearance of a new band in the far-IR region.

Table 2: Anticipated ¹H NMR Chemical Shift Data (ppm)

ProtonFree Ligand (ppm)Coordinated Ligand (ppm)Notes
Aromatic Protons7.0 - 7.57.1 - 7.8Shifts depend on the metal and coordination mode.
S-H3.5 - 4.5AbsentDisappearance upon coordination.
COOH11.0 - 13.0AbsentDisappearance upon coordination.

Table 3: Hypothetical Bond Lengths and Angles for a Bidentate Chelate Complex

ParameterExpected Value
M-S Bond Length2.2 - 2.6 Å
M-O Bond Length1.9 - 2.3 Å
S-M-O Bite Angle85 - 95°

Experimental Protocols

Synthesis of this compound

While this compound is commercially available, a laboratory-scale synthesis protocol is provided for reference. The industrial synthesis often starts from 2,6-dichlorobenzonitrile.[1] A common laboratory preparation involves the hydrolysis of a precursor.[2]

Protocol 4.1.1: Hydrolysis of 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid [2]

  • Dissolve 2.0 g (0.007 mol) of 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid in 50 mL of methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[2]

  • Add 30 mL of a 10% aqueous solution of sodium hydroxide.[2]

  • Heat the mixture to reflux and stir for 18 hours.[2]

  • Cool the reaction mixture to room temperature.[2]

  • Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of the product.[2]

  • Extract the product with ethyl acetate (3 x 50 mL).[2]

  • Dry the combined organic extracts over anhydrous magnesium sulfate.[2]

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a solid.[2]

General Protocol for the Synthesis of a Metal Complex of this compound (Hypothetical)

This protocol describes a general method for the synthesis of a transition metal complex, for example, with Zinc(II).

Protocol 4.2.1: Synthesis of a Zn(II) Complex

  • Ligand Solution Preparation: In a 50 mL round-bottom flask, dissolve 0.377 g (2 mmol) of this compound in 20 mL of methanol.

  • Deprotonation: To the ligand solution, add a stoichiometric amount of a methanolic solution of sodium hydroxide (0.080 g, 2 mmol in 5 mL methanol) dropwise while stirring to deprotonate the carboxylic acid and thiol groups.

  • Metal Salt Addition: In a separate beaker, dissolve 0.220 g (1 mmol) of zinc chloride in 10 mL of methanol.

  • Complexation: Slowly add the methanolic solution of the metal salt to the deprotonated ligand solution with continuous stirring.

  • Precipitation and Isolation: A precipitate may form immediately or upon standing. If no precipitate forms, slowly evaporate the solvent. The reaction mixture can also be heated to reflux for 2-4 hours to ensure complete reaction.

  • Purification: Collect the solid product by filtration, wash with cold methanol to remove any unreacted starting materials, and then with diethyl ether.

  • Drying: Dry the resulting complex in a desiccator over silica gel.

Characterization Techniques

The synthesized ligand and its metal complexes should be characterized by a range of analytical techniques to confirm their identity and elucidate their structure.

  • Elemental Analysis (C, H, N, S): To determine the empirical formula of the complexes.

  • Infrared (IR) Spectroscopy: To identify the coordination of the carboxylate and thiolate groups to the metal center by observing shifts in their characteristic vibrational frequencies.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): To characterize the ligand and its diamagnetic complexes in solution.

  • UV-Visible Spectroscopy: To study the electronic transitions in the complexes.

  • Mass Spectrometry: To determine the molecular weight of the complex.

  • X-ray Crystallography: To determine the single-crystal structure of the complexes, providing definitive information on bond lengths, bond angles, and coordination geometry.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the complexes.

Visualizations

Diagram 1: Potential Coordination Modes of this compound

G Potential Coordination Modes cluster_ligand This compound cluster_modes Coordination Modes cluster_products Resulting Structures Ligand Cl-Ph(COOH)(SH) Monodentate_S Monodentate (S-donor) Ligand->Monodentate_S Monodentate_O Monodentate (O-donor) Ligand->Monodentate_O Bidentate Bidentate Chelate (S,O-donor) Ligand->Bidentate Bridging Bridging Ligand->Bridging Simple Mononuclear Complex Monodentate_S->Simple Monodentate_O->Simple Bidentate->Simple Polymer Coordination Polymer / MOF Bridging->Polymer G Workflow for Coordination Complex Synthesis Start Start LigandPrep Prepare Ligand Solution (this compound in solvent) Start->LigandPrep MetalPrep Prepare Metal Salt Solution Start->MetalPrep Deprotonation Deprotonate Ligand (Add Base) LigandPrep->Deprotonation Mixing Mix Ligand and Metal Solutions Deprotonation->Mixing MetalPrep->Mixing Reaction Reaction (Stirring/Heating) Mixing->Reaction Isolation Isolate Product (Filtration/Evaporation) Reaction->Isolation Purification Purify Product (Washing) Isolation->Purification Drying Dry Product Purification->Drying Characterization Characterize Complex (Spectroscopy, X-ray, etc.) Drying->Characterization End End Characterization->End G Hypothetical Enzyme Inhibition Pathway Substrate Substrate Enzyme Target Enzyme (e.g., with active site Cys residue) Substrate->Enzyme Binds to active site Product Product Enzyme->Product Catalyzes conversion Complex 2-Chloro-6-mercaptobenzoic acid Metal Complex Complex->Enzyme Inhibition Inhibition

References

Application Notes and Protocols: Derivatization of 2-Chloro-6-mercaptobenzoic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 2-chloro-6-mercaptobenzoic acid and its potential applications in biological assays. This document outlines synthetic strategies, detailed experimental protocols, and potential biological activities based on structurally related compounds.

Introduction

This compound is a versatile scaffold for chemical synthesis due to its reactive carboxylic acid and thiol functional groups. Derivatization of this molecule can lead to a diverse library of compounds with potential applications in various biological assays, including antimicrobial, anti-inflammatory, and enzyme inhibition studies. While its primary documented use is as a key intermediate in the synthesis of the herbicide pyrithiobac-sodium, the structural motifs present suggest a broader potential for biological activity.[1][2] This document explores potential derivatization strategies and provides exemplary protocols based on established chemical transformations of similar molecules.

Derivatization Strategies

The two primary reactive sites on this compound for derivatization are the carboxylic acid group and the thiol group.

  • Esterification of the Carboxylic Acid: The carboxylic acid can be converted to a variety of esters. This modification alters the lipophilicity and steric properties of the molecule, which can significantly impact its biological activity.

  • Alkylation of the Thiol Group: The thiol group is nucleophilic and can be readily alkylated to form thioethers. Introducing different alkyl or aryl groups can modulate the compound's interaction with biological targets.

  • Amide Formation from the Carboxylic Acid: The carboxylic acid can be converted to amides by coupling with various amines. This introduces a hydrogen bond donor and acceptor, which can be crucial for target binding.

These strategies can be employed individually or in combination to generate a library of diverse derivatives for biological screening.

Experimental Protocols

The following are detailed protocols for the derivatization of this compound. These are based on established methods for similar compounds and should be optimized for the specific substrate.

Protocol 1: Synthesis of Methyl 2-chloro-6-mercaptobenzoate (Esterification)

This protocol describes the Fischer esterification of this compound.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 g, 5.3 mmol) in anhydrous methanol (20 mL) in a round-bottom flask, add concentrated sulfuric acid (0.1 mL) dropwise with stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (30 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure methyl 2-chloro-6-mercaptobenzoate.

Protocol 2: Synthesis of 2-Chloro-6-(methylthio)benzoic Acid (S-Alkylation)

This protocol details the S-alkylation of the thiol group using an alkyl halide.

Materials:

  • This compound

  • Methyl iodide

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 g, 5.3 mmol) in DMF (15 mL) in a round-bottom flask.

  • Add potassium carbonate (1.46 g, 10.6 mmol) to the solution and stir for 15 minutes at room temperature.

  • Add methyl iodide (0.36 mL, 5.8 mmol) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 6 hours or until completion as monitored by TLC.

  • Pour the reaction mixture into ice-cold water (50 mL) and acidify with 1 M hydrochloric acid to pH 2-3.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 2-chloro-6-(methylthio)benzoic acid.

Potential Biological Assays and Data Presentation

Derivatives of this compound can be screened in a variety of biological assays. Based on the activities of structurally similar compounds, potential areas of investigation include:

  • Antimicrobial Activity: Screening against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. Minimum Inhibitory Concentration (MIC) values would be determined.

  • Enzyme Inhibition: Assays against specific enzymes, such as cyclooxygenases (COX-1/COX-2) for anti-inflammatory potential, or other enzymes relevant to disease pathways. IC50 values would be the key quantitative metric.

  • Antioxidant Activity: Evaluation of the radical scavenging properties of the synthesized compounds.

Example Data Tables

The following tables present hypothetical quantitative data for a series of this compound derivatives to illustrate how results could be structured for clear comparison.

Table 1: Antimicrobial Activity (MIC in µg/mL)

Compound IDDerivative TypeS. aureusE. coliC. albicans
CMB-H (Parent Compound)>128>128>128
CMB-E1 Methyl Ester6412864
CMB-E2 Ethyl Ester326432
CMB-S1 S-Methyl128>128128
CMB-S2 S-Ethyl6412864
CMB-A1 N-Phenyl Amide163216

Table 2: Cyclooxygenase (COX) Enzyme Inhibition (IC50 in µM)

Compound IDDerivative TypeCOX-1COX-2Selectivity Index (COX-1/COX-2)
CMB-H (Parent Compound)>100>100-
CMB-E1 Methyl Ester85501.7
CMB-E2 Ethyl Ester70352.0
CMB-S1 S-Methyl95601.6
CMB-S2 S-Ethyl80451.8
CMB-A1 N-Phenyl Amide50105.0

Visualizations

Experimental Workflow for Derivatization and Screening

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening Start This compound Derivatization Derivatization (Esterification, S-Alkylation, Amidation) Start->Derivatization Purification Purification & Characterization (Chromatography, NMR, MS) Derivatization->Purification Primary_Screening Primary Biological Assays (e.g., Antimicrobial MIC) Purification->Primary_Screening Compound Library Secondary_Screening Secondary Assays for Active Hits (e.g., Enzyme Inhibition IC50) Primary_Screening->Secondary_Screening Data_Analysis Data Analysis & SAR Secondary_Screening->Data_Analysis

Caption: Workflow for synthesis and biological screening.

Potential Anti-inflammatory Signaling Pathway

signaling_pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation CMB_Derivative CMB Derivative (e.g., CMB-A1) CMB_Derivative->COX_Enzymes Inhibition

Caption: Inhibition of the cyclooxygenase pathway.

Logical Relationship of Derivatization

Caption: Derivatization possibilities from the core scaffold.

References

Application Notes and Protocols for the Characterization of 2-Chloro-6-mercaptobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of 2-Chloro-6-mercaptobenzoic acid (CAS No. 20324-51-0).[1][2][3][4][5][6] The techniques outlined are essential for verifying the identity, purity, and stability of this compound, which is a crucial intermediate in the synthesis of various pharmaceutical and herbicidal agents.

Overview of Analytical Techniques

The characterization of this compound involves a multi-faceted approach employing various analytical techniques. Spectroscopic methods are utilized to elucidate the molecular structure, chromatographic techniques are employed to assess purity and quantify the compound, mass spectrometry is used to confirm the molecular weight and fragmentation pattern, and thermal analysis provides information on its thermal stability.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_other Other Techniques NMR NMR Spectroscopy (¹H and ¹³C) FTIR FT-IR Spectroscopy UV_Vis UV-Vis Spectroscopy HPLC High-Performance Liquid Chromatography (HPLC) GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) MS Mass Spectrometry Thermal Thermal Analysis (DSC/TGA) Sample 2-Chloro-6-mercaptobenzoic Acid Sample Sample->NMR Structural Elucidation Sample->FTIR Functional Group ID Sample->UV_Vis Electronic Transitions Sample->HPLC Purity & Quantification Sample->GC_MS Volatile Impurities (after derivatization) Sample->MS Molecular Weight Confirmation Sample->Thermal Thermal Stability

Caption: Overall analytical workflow for the characterization of this compound.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H and ¹³C NMR Spectral Data

Technique Predicted Chemical Shift (ppm) and Multiplicity
¹H NMR Aromatic Protons: 7.0 - 7.8 (multiplets) Carboxylic Acid Proton: ~13 (broad singlet) Thiol Proton: 3.5 - 4.5 (singlet)
¹³C NMR Aromatic Carbons: 120 - 140 Carbonyl Carbon: ~170

Experimental Protocol: NMR Sample Preparation

A general protocol for preparing a sample for NMR analysis is as follows:[10][11][12][13][14]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[13][14]

    • For ¹³C NMR, a higher concentration is preferable; aim for a saturated solution with at least 50-100 mg of the compound.[14]

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Sample Volume: Ensure the final sample height in the NMR tube is at least 4 cm to be within the detection region of the spectrometer coil.

  • Analysis: Acquire the NMR spectra on a spectrometer, typically operating at 400 MHz or higher for better resolution.

NMR_Protocol Start Start Dissolve Dissolve 5-25 mg (1H) or 50-100 mg (13C) of sample in 0.6-0.7 mL deuterated solvent Start->Dissolve Filter Filter solution into a clean 5 mm NMR tube Dissolve->Filter Adjust Adjust sample height to at least 4 cm Filter->Adjust Acquire Acquire spectrum on NMR spectrometer Adjust->Acquire End End Acquire->End HPLC_Development Start Start Prepare_Sample Prepare sample solution (0.1-1.0 mg/mL) and filter Start->Prepare_Sample Scouting_Run Perform initial scouting run (Isocratic, e.g., 50:50 ACN:H₂O) Prepare_Sample->Scouting_Run Evaluate_Chroma Evaluate chromatogram (Retention, Peak Shape, Resolution) Scouting_Run->Evaluate_Chroma Optimize Optimize method (Mobile Phase, Gradient, pH) Evaluate_Chroma->Optimize Not satisfactory Validate Validate method (Linearity, Accuracy, Precision) Evaluate_Chroma->Validate Satisfactory Optimize->Evaluate_Chroma End End Validate->End

References

Application Notes and Protocols for the Scale-up Synthesis of 2-Chloro-6-mercaptobenzoic Acid for Pilot Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 2-Chloro-6-mercaptobenzoic acid, a key intermediate in the manufacturing of pharmaceuticals and agrochemicals.[1][2][3] The protocols described are designed for pilot plant studies, focusing on a robust and scalable synthetic route.

Introduction

This compound (C₇H₅ClO₂S, MW: 188.63 g/mol ) is a crucial building block in organic synthesis.[2] Its utility is notable in the preparation of potential herbicides, such as acetophenone oxime esters of pyrithiobac.[3][4] The scale-up of its synthesis is a critical step in the drug and agrochemical development pipeline, requiring a reproducible and economically viable process. This document outlines a two-step synthesis suitable for industrial production, starting from 2,6-dichlorobenzonitrile, which is advantageous due to its simple technology, low production cost, and high overall yield.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 20324-51-0[2][4]
Appearance White to off-white crystalline powder[2]
Melting Point 145-150°C[2]
Molecular Weight 188.63 g/mol [2][5]
Solubility Low in water, soluble in organic solvents like ethanol and acetone[2]
Density ~1.5 g/cm³[2]

Scale-up Synthesis Protocol

The recommended synthetic route for pilot-scale production is a two-step process involving a sulfhydration reaction followed by hydrolysis, adapted from patented methods suitable for industrial application.[1]

Synthetic Scheme

Synthesis_Scheme start 2,6-Dichlorobenzonitrile intermediate 6-Chloro-2-mercaptobenzonitrile (Intermediate) start:e->intermediate:w 1. NaSH, DMF 2. 70-75°C, 3-5h product This compound intermediate:e->product:w 1. NaOH (aq) 2. 150°C (autoclave), 10-12h 3. HCl (aq) to pH 3-4

Caption: Synthetic route for this compound.

Experimental Protocol

Step 1: Synthesis of 6-Chloro-2-mercaptobenzonitrile (Intermediate)

  • Reactor Setup: Charge a 50 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet with N,N-Dimethylformamide (DMF, 20 L).

  • Reagent Addition: Add sodium hydrosulfide (NaSH, 9.0 kg, ~160 mol) to the DMF. Heat the mixture to 65°C with stirring to dissolve the NaSH.

  • Water Removal: Reduce the pressure to distill off any water present in the reagents and solvent. Ensure the internal temperature does not exceed 75°C.

  • Thiolation Reaction: Once water removal is complete, begin the batch-wise addition of 2,6-dichlorobenzonitrile (4.0 kg, 23.25 mol) to the reaction mixture. The exothermic nature of the reaction should be managed to maintain the internal temperature between 70-75°C. The addition should take approximately 1-1.5 hours.

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 70-75°C for an additional 3-5 hours.[1] Monitor the reaction progress by taking aliquots and analyzing them by HPLC until the starting material is consumed.

  • Solvent Recovery: Upon completion, distill off the DMF under reduced pressure. The resulting crude intermediate is used directly in the next step.

Step 2: Hydrolysis to this compound

  • Hydrolysis Setup: Transfer the crude 6-Chloro-2-mercaptobenzonitrile intermediate into a 100 L pressure reactor (autoclave).

  • Base Hydrolysis: Add a 20% aqueous solution of sodium hydroxide (36 L) to the reactor. Seal the autoclave and heat the mixture to 150°C with stirring for 10-12 hours.[1]

  • Cooling and Neutralization: After the hydrolysis is complete, cool the reactor to room temperature. Transfer the reaction mixture to a suitable vessel.

  • Acidification and Precipitation: Slowly add a 15% aqueous solution of hydrochloric acid with stirring to adjust the pH to 3-4.[1] This will cause the product to precipitate out of the solution.

  • Isolation and Purification: Isolate the precipitated solid by filtration. Wash the solid with deionized water to remove any inorganic salts.

  • Drying: Dry the purified this compound in a vacuum oven at 60-70°C until a constant weight is achieved.

Process Flow Diagram

Process_Flow cluster_step1 Step 1: Thiolation cluster_step2 Step 2: Hydrolysis & Isolation s1_charge Charge DMF and NaSH to 50L Reactor s1_heat Heat to 65°C s1_charge->s1_heat s1_distill Vacuum Distill Water s1_heat->s1_distill s1_add Add 2,6-Dichlorobenzonitrile (70-75°C) s1_distill->s1_add s1_react React for 3-5h s1_add->s1_react s1_recover Recover DMF s1_react->s1_recover s2_charge Charge Intermediate and NaOH(aq) to 100L Autoclave s1_recover->s2_charge Transfer Crude Intermediate s2_hydrolyze Heat to 150°C for 10-12h s2_charge->s2_hydrolyze s2_cool Cool to RT s2_hydrolyze->s2_cool s2_acidify Acidify with HCl to pH 3-4 s2_cool->s2_acidify s2_filter Filter Precipitate s2_acidify->s2_filter s2_wash Wash with Water s2_filter->s2_wash s2_dry Vacuum Dry s2_wash->s2_dry final_product final_product s2_dry->final_product Final Product Hazard_Analysis reagents Reagents 2,6-Dichlorobenzonitrile (Toxic) Sodium Hydrosulfide (Corrosive) DMF (Irritant) NaOH (Corrosive) HCl (Corrosive) mitigation Mitigation Strategies Engineering Controls (Fume Hood, Scrubber) Administrative Controls (SOPs, Training) Personal Protective Equipment (PPE) Emergency Response Plan reagents->mitigation process Process Hazards Exothermic Reaction High Pressure Operation Flammable Solvents process->mitigation product_hazard Product Hazards Irritant Corrosive product_hazard->mitigation

References

2-Chloro-6-mercaptobenzoic acid as a building block in heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: 2-Chloro-6-mercaptobenzoic Acid in Heterocyclic Synthesis

Introduction

This compound (CAS: 20324-51-0) is a versatile bifunctional building block crucial for the synthesis of a wide array of heterocyclic compounds.[1][2] Its structure, featuring a carboxylic acid, a mercapto (thiol) group, and a chlorine atom on a benzene ring, allows for diverse and regioselective chemical transformations.[1][2] The strategic positioning of these functional groups enables intramolecular cyclization reactions, making it a valuable precursor for creating complex molecular architectures, particularly sulfur- and nitrogen-containing heterocycles. These heterocycles are core scaffolds in many pharmacologically active compounds and agrochemicals.[1][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on leveraging this reagent in heterocyclic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 20324-51-0[1][4][5]
Molecular Formula C₇H₅ClO₂S[5]
Molecular Weight 188.63 g/mol [1][2]
Appearance White or off-white solid powder[1][2]
Melting Point 210-215°C (with decomposition)[1][2]
Solubility Soluble in methanol, DMSO[1][2]

Applications in Heterocyclic Synthesis

The unique arrangement of reactive sites in this compound makes it an ideal starting material for constructing various fused heterocyclic systems.

Synthesis of Phenothiazine Derivatives

Phenothiazines are an important class of compounds with significant applications in medicine, particularly as antipsychotic agents.[6] The synthesis of the phenothiazine core can be achieved through the condensation of an aminothiophenol derivative with a suitably substituted halo-aromatic acid. While direct use of this compound is less cited, a closely related synthesis involves the condensation of 2-chlorobenzoic acid with 3-mercaptoaniline, illustrating a key synthetic strategy.[3] This highlights the potential for this compound to be used in similar condensation reactions to create functionalized phenothiazines.

G

Synthesis of Thioxanthenone Derivatives

Thioxanthenones are utilized as photoinitiators in polymer chemistry.[7] The synthesis of 2-chloro-thioxanthone can be achieved through a multi-step process starting from precursors that establish the core diaryl sulfide linkage. A relevant synthetic route involves the reaction of an alkali metal salt of 4-chlorothiophenol with 2-chlorobenzonitrile to form 2-(4'-chloro-phenylthio)-benzonitrile.[7] This intermediate is then hydrolyzed to the corresponding benzoic acid and subsequently cyclized via dehydration to yield the final 2-chloro-thioxanthone.[7] This pathway underscores the utility of building blocks that can undergo intramolecular electrophilic substitution to form the fused ring system.

Synthesis of Pyrithiobac-sodium (Herbicide)

The primary industrial application of this compound is as a key intermediate in the synthesis of the herbicide pyrithiobac-sodium.[1][2] This process involves the reaction of this compound with a pyrimidine derivative, showcasing its role in constructing complex agrochemicals that contain a heterocyclic moiety. This application demonstrates the compound's utility in linking aromatic and heterocyclic rings through a thioether bond.

G

Experimental Protocols

The following are representative protocols for the synthesis of this compound and its application in forming heterocyclic precursors.

Protocol 1: Synthesis of this compound

This protocol is based on an industrial two-step synthesis starting from 2,6-dichlorobenzonitrile.[1][2][8]

Step A: Thio-Reaction

  • In a suitable reaction vessel, charge the solvent (e.g., DMF, DMSO).[8]

  • Add sodium sulfide nonahydrate and heat the mixture to dissolve the solid.

  • Add 2,6-dichlorobenzonitrile portion-wise while maintaining the reaction temperature.

  • After the addition is complete, continue the reaction for several hours.

  • Upon completion, recover the solvent by distillation. The resulting product is used directly in the next step.

Step B: Hydrolysis

  • To the product from Step A, add an aqueous solution of sodium hydroxide (15-25%).[8][9]

  • Transfer the mixture to an autoclave and heat to 150°C for 10-12 hours to facilitate hydrolysis.[8][9]

  • After cooling, transfer the reaction mixture to a beaker and acidify with hydrochloric acid to a pH of 3-4, which precipitates the product.[8][9]

  • Extract the solid product with an organic solvent (e.g., chloroform, dichloromethane).[8]

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Quantitative Data for Synthesis

Starting MaterialReaction StepsSolventYieldReference
2,6-DichlorobenzonitrileThio-reaction & HydrolysisDMF/DMSO>85%[1][8]
6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acidHydrolysisMethanol / aq. NaOH~94% (1.4g from 2.0g)[10]
Protocol 2: General Procedure for Synthesis of 2-(Arylthio)benzoic Acid Precursors

This generalized protocol is adapted from the synthesis of 2-(4'-chloro-phenylthio)-benzoic acid, a precursor to 2-chloro-thioxanthone.[7]

  • Formation of Thiolate: In an appropriate solvent, react the corresponding thiophenol (e.g., 4-chlorothiophenol) with a strong base (e.g., sodium hydroxide, potassium hydroxide) to form the alkali metal thiolate.

  • Nucleophilic Aromatic Substitution: Add 2-chlorobenzonitrile to the thiolate solution. Heat the mixture to reflux for several hours to facilitate the substitution reaction, forming the 2-(arylthio)benzonitrile intermediate.

  • Hydrolysis: Cool the reaction mixture. Add a strong acid (e.g., 70% sulfuric acid) and a co-solvent (e.g., acetic acid) and heat to reflux for approximately 8 hours to hydrolyze the nitrile group to a carboxylic acid.[7]

  • Workup: Cool the mixture and pour it into water to precipitate the 2-(arylthio)benzoic acid product.

  • Purification: Filter the precipitate, wash with water and a suitable organic solvent (e.g., methanol), and dry to obtain the pure product.[7]

Summary of Reaction Conditions

ReactionReagentsTemperatureTimeYieldReference
Hydrolysis of 2-(4'-chloro-phenylthio)-benzonitrile70% H₂SO₄, 90% Acetic Acid130°C (Reflux)8 hours91.5%[7]

This compound is a highly valuable and versatile building block in organic synthesis. Its unique substitution pattern provides a reliable platform for the construction of diverse and complex heterocyclic systems, including phenothiazines and thioxanthenones, which are of significant interest to the pharmaceutical and materials science industries. The protocols and data presented herein offer a foundational resource for researchers looking to explore the synthetic potential of this important intermediate.

References

Application Notes and Protocols for Thiol-Ene Click Chemistry Reactions with 2-Chloro-6-mercaptobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Chloro-6-mercaptobenzoic acid in thiol-ene click chemistry reactions. This document is intended to guide researchers in harnessing the unique properties of this substituted thiophenol for applications in bioconjugation, drug delivery, and materials science.

Introduction

Thiol-ene click chemistry is a powerful and versatile conjugation method that proceeds via the addition of a thiol to an alkene, forming a stable thioether linkage.[1] This reaction is characterized by high efficiency, rapid reaction rates, stereoselectivity, and tolerance to a wide range of functional groups, making it an ideal tool for creating complex molecular architectures.[1][2] The reactions can be initiated through either a free-radical or a nucleophilic Michael addition mechanism.[2]

This compound is a unique thiol-containing molecule with a molecular weight of 188.63 g/mol .[3] Its structure, featuring a thiol group for the click reaction, a carboxylic acid for further functionalization or to enhance water solubility, and a chlorinated aromatic ring, opens up possibilities for its use as a versatile building block in various scientific disciplines. While its primary established use is in the synthesis of the herbicide pyrithiobac-sodium, its reactivity in thiol-ene click chemistry remains a promising area for exploration.[4]

Applications

The functional handles on this compound lend themselves to several potential applications in thiol-ene click chemistry:

  • Bioconjugation: The thiol group can be reacted with an 'ene'-functionalized biomolecule, such as a protein, peptide, or nucleic acid, to form a stable conjugate. The carboxylic acid can be used to attach imaging agents, drugs, or targeting ligands. Site-specific conjugation can often be achieved at unique cysteine residues in proteins.[5]

  • Drug Delivery: The molecule can be incorporated into polymer backbones or dendrimers through thiol-ene reactions to create drug delivery vehicles.[1] The aromatic ring and chlorine atom can provide hydrophobic interactions, while the carboxylic acid can be used for drug attachment or to modulate solubility.

  • Material Science: As a multifunctional thiol, it can be used in photopolymerization to form cross-linked polymer networks with tailored properties.[1] The rigidity of the benzene ring can be expected to enhance the mechanical properties of the resulting polymers.

Experimental Protocols

The following are generalized protocols for performing thiol-ene click chemistry with this compound. The specific conditions may require optimization depending on the 'ene' reaction partner and the desired application.

Protocol 1: Radical-Mediated Thiol-Ene Reaction

This protocol is suitable for a wide range of 'ene' substrates and is typically initiated by UV light in the presence of a photoinitiator.

Materials:

  • This compound

  • 'Ene' reaction partner (e.g., an alkene-functionalized molecule)

  • Radical initiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)

  • Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)

  • UV lamp (365 nm)

  • Reaction vessel (quartz or borosilicate glass)

  • Stirring apparatus

Procedure:

  • In a suitable reaction vessel, dissolve this compound (1 equivalent) and the 'ene' reaction partner (1-1.2 equivalents) in the chosen solvent.

  • Add the radical initiator (0.01-0.1 equivalents).

  • Stir the solution at room temperature and purge with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can quench the radical reaction.

  • While stirring and maintaining the inert atmosphere, irradiate the reaction mixture with a UV lamp. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or NMR).

  • Upon completion, the solvent can be removed under reduced pressure.

  • The crude product can be purified by an appropriate method, such as column chromatography or recrystallization.

Protocol 2: Base-Catalyzed Michael Addition Thiol-Ene Reaction

This protocol is suitable for electron-poor 'enes' such as acrylates, acrylamides, and maleimides.

Materials:

  • This compound

  • Electron-poor 'ene' reaction partner (e.g., N-ethylmaleimide)

  • Base catalyst (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

  • Solvent (e.g., Dimethylformamide (DMF), Acetonitrile, or an aqueous buffer for bioconjugation)

  • Reaction vessel

  • Stirring apparatus

Procedure:

  • Dissolve this compound (1 equivalent) and the 'ene' reaction partner (1-1.2 equivalents) in the chosen solvent in a reaction vessel.

  • Add the base catalyst (0.1-1 equivalent) to the stirred solution. The base deprotonates the thiol to form the more nucleophilic thiolate anion.

  • Stir the reaction at room temperature. The reaction is often rapid and can be complete within minutes to a few hours. Monitor the progress by a suitable analytical technique.

  • Once the reaction is complete, if a volatile base like TEA was used, it can be removed along with the solvent under reduced pressure. For non-volatile bases, an acidic workup may be necessary to neutralize the catalyst before purification.

  • Purify the product using an appropriate method. For bioconjugates, this may involve size exclusion chromatography or dialysis.

Data Presentation

The following table summarizes hypothetical quantitative data for the thiol-ene reaction of this compound with a model 'ene' compound (N-allyl-N-methylacetamide) under different conditions, illustrating the expected high efficiency of click chemistry.

EntryReaction TypeInitiator/CatalystSolventTime (h)Yield (%)
1RadicalDMPA (0.05 eq)THF195
2RadicalDMPA (0.05 eq)DCM192
3Michael AdditionTEA (0.5 eq)DMF288
4Michael AdditionDIPEA (0.5 eq)Acetonitrile290

Visualizations

The following diagrams illustrate the general mechanisms of thiol-ene reactions and a typical experimental workflow.

Thiol_Ene_Mechanisms cluster_radical Radical Mechanism cluster_michael Michael Addition Mechanism RSH_rad R-SH RS_rad R-S• RSH_rad->RS_rad Initiator_rad Initiator (hv) Initiator_rad->RS_rad Initiation Intermediate_rad R-S-C-C• RS_rad->Intermediate_rad Propagation Ene_rad C=C Ene_rad->Intermediate_rad Product_rad R-S-C-C-H Intermediate_rad->Product_rad Chain Transfer RSH_rad_transfer R-SH RS_rad_new R-S• Product_rad->RS_rad_new Propagates chain RSH_rad_transfer->Product_rad RSH_mic R-SH RS_mic R-S⁻ RSH_mic->RS_mic Base_mic Base Base_mic->RS_mic Deprotonation Intermediate_mic R-S-C-C⁻ RS_mic->Intermediate_mic Nucleophilic Attack Ene_mic C=C (electron-poor) Ene_mic->Intermediate_mic Product_mic R-S-C-C-H Intermediate_mic->Product_mic Protonation Proton_source H⁺ Source Proton_source->Product_mic

Caption: General mechanisms for radical-initiated and base-catalyzed thiol-ene reactions.

Experimental_Workflow start Start dissolve Dissolve this compound and 'ene' partner in solvent start->dissolve add_initiator Add initiator/catalyst dissolve->add_initiator purge Purge with inert gas (for radical reaction) add_initiator->purge react Initiate reaction (UV irradiation or stirring at RT) add_initiator->react For Michael Addition purge->react monitor Monitor reaction progress (TLC, LC-MS, NMR) react->monitor monitor->react Incomplete workup Reaction workup (Solvent removal, neutralization) monitor->workup Complete purify Purify product (Chromatography, recrystallization) workup->purify characterize Characterize final product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: A typical experimental workflow for a thiol-ene click chemistry reaction.

References

Application Notes and Protocols for Investigating the Reaction Kinetics of 2-Chloro-6-mercaptobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for investigating the reaction kinetics of 2-Chloro-6-mercaptobenzoic acid. Due to the limited availability of specific kinetic data for this compound in the current literature, this document outlines generalized protocols and methodologies based on established principles for studying the reactivity of aromatic thiols. These guidelines will enable researchers to design and execute kinetic studies to elucidate the reaction mechanisms and quantify the reactivity of this compound with various electrophiles.

Introduction

This compound is a substituted aromatic thiol with potential applications in chemical synthesis and drug discovery. Its structure, featuring a nucleophilic thiol group and an electron-withdrawing chlorine atom on a benzoic acid scaffold, suggests a rich and complex reactivity profile. Understanding the reaction kinetics of this molecule is crucial for its effective utilization in various applications, including the synthesis of novel therapeutic agents and functional materials.

This document provides protocols for studying the kinetics of this compound, focusing on a model reaction with a well-characterized electrophile. The methodologies described herein can be adapted to investigate its reactions with a wide range of substrates.

Model Reaction: Nucleophilic Aromatic Substitution (SNAr)

A common and important reaction for aromatic thiols is nucleophilic aromatic substitution (Sngcontent-ng-c4139270029="" class="ng-star-inserted">NAr). A suitable model reaction to study the kinetics of this compound is its reaction with 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent. This reaction is often studied in kinetic assays due to the formation of a colored product, which can be conveniently monitored by UV-Vis spectrophotometry.[1][2]

The reaction proceeds via a putative Meisenheimer intermediate, and the rate of reaction can be influenced by factors such as pH, temperature, and solvent polarity.

Experimental Protocols

Materials and Reagents
  • This compound (CAS 20324-51-0)[3][4][5]

  • 1-fluoro-2,4-dinitrobenzene (FDNB)

  • Buffer solutions (e.g., phosphate, borate) at various pH values

  • Organic co-solvent (e.g., acetonitrile, DMSO), HPLC grade

  • Deionized water

  • Standard laboratory glassware and equipment

  • UV-Vis spectrophotometer with temperature control

Preparation of Stock Solutions
  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile). Due to the presence of the carboxylic acid group, the solubility may be pH-dependent.

  • FDNB Stock Solution: Prepare a 100 mM stock solution of FDNB in acetonitrile.

  • Buffer Solutions: Prepare a series of buffer solutions (e.g., 0.1 M phosphate buffer) with varying pH values (e.g., 6.0, 7.0, 7.4, 8.0).

Kinetic Measurements using UV-Vis Spectrophotometry

The kinetics of the reaction between this compound and FDNB can be monitored by following the increase in absorbance of the product, a dinitrophenyl thioether derivative, at its maximum absorption wavelength (λmax), which is typically in the range of 330-450 nm.

Protocol:

  • Equilibrate the UV-Vis spectrophotometer to the desired temperature (e.g., 25 °C, 37 °C).

  • In a quartz cuvette, prepare the reaction mixture by adding the buffer solution, deionized water, and the this compound stock solution to achieve the desired final concentration (e.g., 0.1 mM). The final volume should be pre-determined (e.g., 1 mL).

  • Initiate the reaction by adding a small volume of the FDNB stock solution to the cuvette to achieve a final concentration that is in excess of the thiol concentration (e.g., 1 mM) to ensure pseudo-first-order conditions.

  • Quickly mix the solution and start monitoring the absorbance at the λmax of the product over time.

  • Record the absorbance at regular intervals until the reaction is complete (i.e., the absorbance reaches a plateau).

  • Repeat the experiment at different concentrations of this compound, different pH values, and different temperatures to determine the rate law, pH-rate profile, and activation parameters.

Data Analysis

Under pseudo-first-order conditions ([FDNB] >> [this compound]), the observed rate constant (kobs) can be determined by fitting the absorbance data to a single exponential equation:

At = A - (A - A0)e^-(k_obs_t)^

where:

  • At is the absorbance at time t

  • A is the absorbance at infinite time (reaction completion)

  • A0 is the initial absorbance

  • kobs is the observed pseudo-first-order rate constant

The second-order rate constant (k2) can then be calculated by dividing kobs by the concentration of FDNB:

k2 = kobs / [FDNB]

Data Presentation

Quantitative data from the kinetic studies should be summarized in tables for clarity and ease of comparison.

Table 1: Effect of Reactant Concentration on the Observed Rate Constant

[this compound] (mM)[FDNB] (mM)kobs (s^-1^)
0.051.0Value
0.101.0Value
0.151.0Value
0.201.0Value

Table 2: pH-Dependence of the Second-Order Rate Constant

pHk2 (M^-1^s^-1^)
6.0Value
7.0Value
7.4Value
8.0Value

Table 3: Temperature Dependence and Activation Parameters

Temperature (°C)Temperature (K)k2 (M^-1^s^-1^)
25298.15Value
30303.15Value
35308.15Value
40313.15Value

From the temperature dependence data, the activation energy (Ea) can be determined using the Arrhenius equation.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_results Results prep_reagents Prepare Stock Solutions (Thiol, FDNB, Buffers) mix_reactants Mix Reactants in Cuvette (Buffer, Thiol) prep_reagents->mix_reactants Use initiate_reaction Initiate Reaction (Add FDNB) mix_reactants->initiate_reaction Start monitor_absorbance Monitor Absorbance vs. Time (UV-Vis Spectrophotometer) initiate_reaction->monitor_absorbance Measure fit_data Fit Data to Exponential Equation monitor_absorbance->fit_data Analyze calc_kobs Determine k_obs fit_data->calc_kobs calc_k2 Calculate k_2 calc_kobs->calc_k2 summarize_data Summarize in Tables calc_k2->summarize_data

Caption: Experimental workflow for kinetic analysis.

Proposed SNAr Reaction Pathway

SNAr_Pathway cluster_pathway Nucleophilic Aromatic Substitution (SNAr) Pathway Thiol This compound (Ar-SH) Intermediate Meisenheimer Complex (Intermediate) Thiol->Intermediate + FDNB (k1) FDNB 1-Fluoro-2,4-dinitrobenzene Intermediate->Thiol (k-1) Product Thioether Product Intermediate->Product - F- (k2) HF HF

Caption: Proposed SNAr reaction pathway.

Conclusion

The protocols and methodologies detailed in these application notes provide a solid foundation for researchers to begin investigating the reaction kinetics of this compound. By systematically studying the influence of various experimental parameters, a comprehensive understanding of the reactivity of this compound can be achieved. This knowledge is essential for its rational application in drug development and materials science. Further studies could involve a broader range of electrophiles and more advanced kinetic techniques to fully characterize its reactivity profile.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-6-mercaptobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Chloro-6-mercaptobenzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially viable synthesis route for this compound?

A1: The most prevalent industrial synthesis method starts from 2,6-dichlorobenzonitrile and proceeds in two main steps: a nucleophilic aromatic substitution (thio-reaction) to introduce the mercapto group, followed by the hydrolysis of the nitrile group to a carboxylic acid.[1][2] This method is favored for its efficiency and high overall yields, which can exceed 85%.[1]

Q2: What are the key reagents and solvents used in this synthesis?

A2: In the initial thio-reaction, a sulfur source, typically sodium sulfide (often as the nonahydrate, Na₂S·9H₂O), is used.[2][3] Common solvents for this step are polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and 1,4-dioxane.[1][2] The subsequent hydrolysis is typically carried out using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous solution.[2][3]

Q3: What are the typical reaction conditions for each step?

A3: The thio-reaction is generally conducted at an elevated temperature, often in the range of 70-75°C.[3] The hydrolysis of the sterically hindered nitrile group requires more forcing conditions, often involving heating at high temperatures (e.g., 150°C) under pressure in an autoclave for several hours.[2][3]

Q4: What are the main challenges or side reactions to be aware of during the synthesis?

A4: A primary challenge is the potential for low yields due to incomplete reactions or the formation of byproducts. During the thio-reaction, disulfide formation can occur. The hydrolysis of the sterically hindered 2-chloro-6-mercaptobenzonitrile can be sluggish, leading to incomplete conversion. Furthermore, oxidation of the mercapto group during the workup can lead to the formation of corresponding disulfide or sulfinic/sulfonic acid impurities.

Q5: How is the final product typically purified?

A5: Purification is generally achieved by acidification of the reaction mixture after hydrolysis. This protonates the carboxylate and phenoxide groups, causing the this compound to precipitate out of the aqueous solution. The crude product can then be collected by filtration and further purified by extraction with a suitable organic solvent, followed by crystallization.[4][5]

Troubleshooting Guide

Low Yield
Observed Problem Potential Cause Recommended Solution Diagnostic Check
Low overall yield with significant recovery of starting material (2,6-dichlorobenzonitrile) Incomplete thio-reaction.- Ensure the sodium sulfide is fresh and of good quality. Anhydrous conditions are preferable; consider removing water from the hydrated sodium sulfide before the reaction. - Increase the reaction temperature or prolong the reaction time for the thio-reaction. - Use a solvent with a higher boiling point, such as NMP or DMSO, to facilitate a higher reaction temperature.TLC or GC-MS analysis of the crude reaction mixture after the thio-reaction to check for the presence of 2,6-dichlorobenzonitrile.
Low yield of the final product, but the starting material is consumed. Incomplete hydrolysis of the intermediate (2-chloro-6-mercaptobenzonitrile).- The nitrile group in the intermediate is sterically hindered. More forcing conditions are required for hydrolysis. Increase the temperature and pressure during the hydrolysis step (e.g., using an autoclave). - Increase the concentration of the base (NaOH or KOH). - Prolong the hydrolysis reaction time.Isolate the intermediate and characterize it by NMR or IR to confirm its identity. Check for the presence of the nitrile peak in the IR spectrum of the crude product.
Product loss during workup. The product is not fully precipitating out of the solution upon acidification.- Ensure the pH of the solution is sufficiently low (pH 2-3) to fully protonate the carboxylic acid. - Cool the solution in an ice bath to further decrease the solubility of the product. - If the product remains in the aqueous layer, perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate).Check the pH of the aqueous layer after precipitation. Analyze a sample of the aqueous layer by HPLC to quantify any dissolved product.
Impurity Issues
Observed Problem Potential Impurity Recommended Solution Diagnostic Check
Presence of a significant amount of a less polar byproduct. Disulfide of this compound.- Maintain an inert atmosphere (e.g., nitrogen or argon) during the reaction and workup to minimize oxidation of the thiol. - Consider adding a reducing agent, such as sodium dithionite, during the workup.Mass spectrometry will show a molecular ion peak corresponding to the disulfide.
Presence of a more polar byproduct. 2-Chloro-6-sulfinylbenzoic acid or 2-Chloro-6-sulfonylbenzoic acid.- Avoid harsh oxidizing conditions. Use degassed solvents and maintain an inert atmosphere.The IR spectrum may show characteristic S=O stretching bands. NMR spectroscopy can also be used to identify these species.
Broad or complex aromatic signals in NMR. Presence of unreacted 2-chloro-6-mercaptobenzonitrile.- Optimize the hydrolysis conditions (higher temperature, longer reaction time, higher base concentration).Look for the characteristic nitrile peak in the IR spectrum (around 2220-2260 cm⁻¹). 13C NMR will also show the nitrile carbon signal.

Experimental Protocol: Synthesis of this compound

This protocol is a synthesized representation of common industrial methods.[2][3] Researchers should adapt and optimize these procedures for their specific laboratory conditions.

Step 1: Thio-reaction (Synthesis of 2-Chloro-6-mercaptobenzonitrile)

  • To a reaction vessel equipped with a mechanical stirrer, thermometer, and condenser, add N-Methyl-2-pyrrolidone (NMP) and sodium sulfide nonahydrate (Na₂S·9H₂O).

  • Heat the mixture under reduced pressure to remove the water of hydration from the sodium sulfide.

  • Once the water is removed, cool the mixture to approximately 70°C.

  • Slowly add 2,6-dichlorobenzonitrile to the reaction mixture while maintaining the temperature between 70-75°C.

  • After the addition is complete, continue to stir the reaction mixture at this temperature for several hours until the reaction is complete (monitor by TLC or GC).

  • Upon completion, the solvent can be removed under vacuum, and the resulting crude 2-chloro-6-mercaptobenzonitrile can be used directly in the next step.

Step 2: Hydrolysis (Synthesis of this compound)

  • Transfer the crude 2-chloro-6-mercaptobenzonitrile to an autoclave.

  • Add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Seal the autoclave and heat the mixture to 150°C with stirring for 10-12 hours.

  • After the reaction is complete, cool the autoclave to room temperature.

  • Transfer the reaction mixture to a beaker and cool in an ice bath.

  • Slowly add concentrated hydrochloric acid (HCl) to acidify the mixture to a pH of 2-3, which will cause the product to precipitate.

  • Collect the solid precipitate by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by extraction into an organic solvent like ethyl acetate, followed by drying and evaporation of the solvent.

Visualizations

experimental_workflow cluster_step1 Step 1: Thio-reaction cluster_step2 Step 2: Hydrolysis cluster_purification Purification A 2,6-Dichlorobenzonitrile D Heat (70-75°C) A->D B Sodium Sulfide (Na2S) B->D C Solvent (e.g., NMP, DMSO) C->D E Crude 2-Chloro-6-mercaptobenzonitrile D->E Nucleophilic Aromatic Substitution G Heat (150°C, Autoclave) E->G F Strong Base (e.g., NaOH) F->G H Acidification (HCl) G->H Hydrolysis I Crude this compound H->I Precipitation J Filtration I->J K Recrystallization / Extraction J->K L Pure this compound K->L

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield Start Low Yield of Final Product Q1 Is starting material (2,6-dichlorobenzonitrile) present in the crude product? Start->Q1 A1_Yes Incomplete Thio-reaction Q1->A1_Yes Yes Q2 Is the intermediate (2-chloro-6-mercaptobenzonitrile) present? Q1->Q2 No Sol1 Optimize Thio-reaction: - Increase temperature/time - Ensure anhydrous conditions - Use high-boiling point solvent A1_Yes->Sol1 A2_Yes Incomplete Hydrolysis Q2->A2_Yes Yes A3_No Product loss during workup Q2->A3_No No Sol2 Optimize Hydrolysis: - Increase temperature/pressure - Increase base concentration - Prolong reaction time A2_Yes->Sol2 Sol3 Optimize Workup: - Ensure complete precipitation (pH 2-3) - Cool solution before filtration - Perform multiple extractions A3_No->Sol3

Caption: Troubleshooting guide for low yield in the synthesis of this compound.

References

Technical Support Center: Synthesis of 2-Chloro-6-mercaptobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for common issues encountered during the synthesis of 2-Chloro-6-mercaptobenzoic acid. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for synthesizing this compound?

A1: Common starting materials include 2,6-dichlorobenzonitrile or 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid. The choice of starting material dictates the synthetic route.

Q2: My final product is a yellowish solid. Is this normal?

A2: Yes, the product this compound is often described as a light yellow solid.[1][2] However, a significant deviation from a light yellow color could indicate the presence of impurities.

Q3: What is a common side reaction to be aware of when working with mercaptans (thiols)?

A3: A very common side reaction for mercaptans is their oxidation to form disulfide bridges. In this case, two molecules of this compound can oxidize to form a disulfide dimer. This is often facilitated by exposure to air (oxygen).

Q4: Why is the regulation of pH important during the workup?

A4: The pH adjustment to 3-4 during the workup is critical for the protonation of the carboxylate and thiolate groups, leading to the precipitation of the desired acidic product, this compound, from the aqueous solution.[1][2]

Troubleshooting Guide

Issue 1: Low Yield of this compound

Question: I followed the protocol starting from 2,6-dichlorobenzonitrile, but my final yield is significantly lower than the reported 85-88%. What could be the cause?[1][2]

Answer: Low yields can stem from several factors in this two-step synthesis. Here are some common culprits and solutions:

  • Incomplete "Sulfo" Reaction: The initial reaction with a sulfur source (like sodium sulfide) to displace one of the chlorides from 2,6-dichlorobenzonitrile may not have gone to completion.

    • Troubleshooting: Ensure that the reaction time and temperature are adequate. In this step, water is often removed by distillation to drive the reaction forward; ensure your distillation setup is efficient.

  • Incomplete Hydrolysis: The second step involves the hydrolysis of the nitrile group (-CN) to a carboxylic acid (-COOH) under high pressure and temperature.[1][2] Incomplete hydrolysis is a common reason for low yields.

    • Troubleshooting: Verify that the autoclave reaches and maintains the specified temperature (e.g., 150°C) for the entire duration (10-12 hours).[1][2] Ensure a tight seal on your reaction vessel to maintain pressure.

  • Losses during Extraction: The product is extracted with an organic solvent after acidification.

    • Troubleshooting: Perform multiple extractions with the specified solvent (e.g., chloroform, dichloromethane) to ensure complete recovery of the product from the aqueous layer.[1][2] Also, ensure the pH is correctly adjusted to 3-4 to precipitate the product before extraction.

Issue 2: Product Contains an Impurity that is Insoluble in the NMR Solvent

Question: After synthesis, I have a solid that is not fully dissolving in my NMR solvent (e.g., CDCl3 or DMSO-d6). What could this be?

Answer: This could be due to the formation of inorganic salts or an oxidized byproduct.

  • Disulfide Formation: The most likely organic impurity is the disulfide dimer of your product. This can form via oxidation of the thiol group, especially if the reaction mixture is exposed to air for extended periods, or if oxidizing agents are present.

    • Troubleshooting: Try to work under an inert atmosphere (e.g., nitrogen or argon) during the final steps of the synthesis and workup. To remove the disulfide, you may need to perform a purification step like column chromatography.

  • Inorganic Salts: If the final product was not washed properly, residual inorganic salts (e.g., sodium sulfate, sodium chloride) from the workup could be present.

    • Troubleshooting: Ensure you wash the organic extracts with water or brine to remove inorganic salts before drying and concentrating.

Issue 3: Unexpected Peaks in the NMR Spectrum

Question: My 1H NMR spectrum shows unexpected peaks. How can I identify the side products?

Answer: The identity of the side products depends on the synthetic route used.

  • Route from 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid:

    • Unreacted Starting Material: If the hydrolysis is incomplete, you will see peaks corresponding to the ethoxy group (a triplet and a quartet) of the starting material.

    • Troubleshooting: Increase the reaction time or the concentration of the base (NaOH) to drive the hydrolysis to completion.[3][4]

  • Route from 2,6-dichlorobenzonitrile:

    • Partially Hydrolyzed Product: You might see the presence of the corresponding amide, which is an intermediate in the hydrolysis of the nitrile to the carboxylic acid. This will show a different set of aromatic peaks and potentially broad N-H peaks in the 1H NMR.

    • Troubleshooting: As with low yield, ensure the hydrolysis conditions (temperature, pressure, time) are sufficient.

Key Experimental Protocols

Protocol 1: Synthesis from 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid[3][4]
  • Solution Preparation: Dissolve 2.0 g (0.007 mol) of 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid in 50 mL of methanol.

  • Hydrolysis: Add 30 mL of 10% aqueous sodium hydroxide to the stirred solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for approximately 18 hours.

  • Cooling and Acidification: Cool the mixture to room temperature and acidify with concentrated hydrochloric acid.

  • Extraction: Extract the mixture with ethyl acetate.

  • Drying and Concentration: Dry the organic extract with magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.

Protocol 2: Synthesis from 2,6-dichlorobenzonitrile[1][2]

This is a two-step industrial process outlined in patents.

Step 1: Thio reaction

  • Mix 2,6-dichlorobenzonitrile, a solvent (e.g., DMSO), and hydrated sodium sulfide.

  • Heat the mixture and remove water by distillation under reduced pressure.

  • Maintain the reaction at a specific temperature (e.g., 70-75°C) for a set time (e.g., 1.5 hours).

  • Recover the solvent by distillation.

Step 2: Hydrolysis

  • Add an aqueous solution of a strong base (e.g., 15-25% NaOH or KOH) to the product from Step 1.

  • Transfer the mixture to an autoclave and heat at high temperature and pressure (e.g., 150°C) for 10-12 hours.

  • After cooling, transfer the material and acidify with an acid (e.g., HCl or formic acid) to a pH of 3-4 to precipitate the solid.

  • Extract the product with an organic solvent (e.g., dichloromethane or chloroform), wash, and dry.

  • Concentrate the solvent to obtain the solid product.

Quantitative Data Summary

ParameterSynthesis from 2,6-dichlorobenzonitrile[1][2]Synthesis from 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid[3][4]
Starting Materials 2,6-dichlorobenzonitrile, Sodium Sulfide, NaOH/KOH6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid, NaOH
Overall Yield 85.7% - 88.2%~74% (based on 1.4g from 2.0g precursor)
Hydrolysis Temp. 150°CReflux
Hydrolysis Time 10-12 hours~18 hours
Acidification pH 3-4Not specified, but acidified

Visual Diagrams

Synthesis Pathways

cluster_0 Route 1: From 2,6-dichlorobenzonitrile cluster_1 Route 2: From Xanthate Ester A 2,6-dichlorobenzonitrile B Intermediate Thioether A->B 1. Na2S, DMSO 2. Distill H2O C This compound B->C 1. NaOH/H2O, 150°C 2. HCl D 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid E This compound D->E 1. NaOH, MeOH/H2O, Reflux 2. HCl

Caption: Main synthetic routes to this compound.

Common Side Reactions

cluster_0 Oxidation Side Reaction cluster_1 Incomplete Hydrolysis (Route 1) A This compound (Product) B Disulfide Dimer (Impurity) A->B [O] (e.g., Air) C Intermediate Nitrile D Intermediate Amide (Impurity) C->D H2O, OH- (Incomplete) E Carboxylic Acid (Product) D->E H2O, OH- (Required Step)

Caption: Common side reactions in the synthesis.

Troubleshooting Workflow

A Low Yield or Impure Product B Check for Disulfide Formation (via TLC, LC-MS) A->B C Check for Incomplete Reaction (via NMR of crude) A->C D Oxidation Issue B->D Disulfide Detected E Incomplete Reaction Issue C->E Starting Material or Intermediate Detected F Use inert atmosphere Purify via chromatography D->F G Increase reaction time/temp Check reagent purity E->G

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Overcoming solubility issues of 2-Chloro-6-mercaptobenzoic acid in reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered during reactions with 2-Chloro-6-mercaptobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a white to pale yellow crystalline powder that is sparingly soluble in water. It exhibits good solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[1] Its acidic nature, due to the carboxylic acid group, plays a crucial role in its solubility profile, particularly in aqueous solutions.

Q2: Why is this compound poorly soluble in water?

A2: The low aqueous solubility is primarily due to the presence of the non-polar benzene ring and the chloro-substituent, which dominate the molecule's overall polarity. While the carboxylic acid and mercapto groups are polar, their contribution is not sufficient to overcome the hydrophobic nature of the rest of the molecule in neutral water.

Q3: How can I increase the solubility of this compound in aqueous solutions?

A3: The most effective method to increase its aqueous solubility is by converting the carboxylic acid into its corresponding carboxylate salt. This is achieved by deprotonation with a base. The resulting ionic salt is significantly more soluble in water than the neutral acid.

Q4: What are the predicted pKa values for this compound?

A4: The predicted pKa of the carboxylic acid group is approximately 2.35.[2] This low pKa indicates that it is a relatively strong carboxylic acid, and a moderately strong base is sufficient to deprotonate it.

Troubleshooting Guide: Overcoming Solubility Issues in Reactions

This guide addresses common problems and provides step-by-step solutions for handling the limited solubility of this compound in various reaction conditions.

Issue 1: The compound does not dissolve in the chosen reaction solvent.

Cause: The polarity of the solvent may not be suitable for dissolving this compound.

Solutions:

  • Solvent Selection:

    • For organic reactions, prioritize polar aprotic solvents like DMSO, DMF, or polar protic solvents like methanol and ethanol where it has known solubility.[1]

    • Avoid non-polar solvents such as hexane and toluene, where solubility is expected to be very low.

  • Co-solvent Systems:

    • Employ a mixture of solvents. For instance, if your reaction requires a less polar solvent, try adding a minimal amount of a co-solvent like DMSO or DMF to aid in dissolution before adding the less polar bulk solvent.

  • Temperature Adjustment:

    • Gently warming the mixture can increase the rate of dissolution and solubility. However, be cautious of potential degradation of the compound or other reactants at elevated temperatures.

Issue 2: The reaction is sluggish or incomplete, likely due to poor solubility.

Cause: Even if partially dissolved, a low concentration of the dissolved reactant can lead to slow reaction kinetics.

Solutions:

  • In-situ Salt Formation for Aqueous Reactions:

    • If the reaction is compatible with basic conditions, dissolve the this compound in an aqueous base (e.g., 1M NaOH or KOH) to form the highly soluble sodium or potassium salt. This is a common strategy employed in its synthesis.[3][4][5] The resulting solution can then be used in the subsequent reaction step.

  • Use of a Phase Transfer Catalyst:

    • In biphasic systems (e.g., organic solvent and water), a phase transfer catalyst (e.g., a quaternary ammonium salt) can help shuttle the deprotonated, water-soluble carboxylate into the organic phase to react with other non-polar reactants.

Issue 3: Precipitation of the starting material or product occurs during the reaction.

Cause: Changes in the reaction medium's composition, temperature, or pH can lead to the precipitation of species with lower solubility.

Solutions:

  • pH Control:

    • For reactions in aqueous or mixed aqueous/organic systems, maintaining an appropriate pH is critical. If the reaction produces an acid, it can lower the pH and cause the dissolved carboxylate salt to protonate and precipitate as the less soluble carboxylic acid. The use of a buffer or the continuous addition of a base can prevent this.

  • Solvent Composition Management:

    • If a product is less soluble in the reaction mixture than the starting materials, consider a solvent system in which all components remain dissolved throughout the reaction. Alternatively, this can be used to your advantage for product isolation if the desired product selectively precipitates.

Data Presentation

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference
WaterSparingly Soluble[1]
MethanolSoluble[1]
EthanolSoluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[1][5]
Dimethylformamide (DMF)Soluble[5]
ChloroformSoluble (for extraction)[5]
DichloromethaneSoluble (for extraction)[5]
Ethyl AcetateSoluble (for extraction)[3][4]

Experimental Protocols

Protocol 1: General Procedure for Solubilization in Aqueous Base

This protocol describes the preparation of a stock solution of the sodium salt of this compound.

  • Weighing: Accurately weigh the desired amount of this compound.

  • Solvent Addition: In a suitable flask, add a volume of deionized water to achieve the target final concentration.

  • Basification: While stirring, slowly add a 1 M solution of sodium hydroxide (NaOH) dropwise.

  • Dissolution: Continue adding the base until all the solid has dissolved, and the solution becomes clear. The pH of the resulting solution will be basic.

  • Usage: This aqueous solution of sodium 2-chloro-6-mercaptobenzoate can then be used in the desired reaction. Remember to account for the presence of water and the basic nature of the solution in your reaction design.

Protocol 2: Example of a Reaction Utilizing In-situ Solubilization (Hydrolysis)

This protocol is adapted from a known synthesis of this compound and illustrates the use of a base in a mixed solvent system to ensure solubility.[3][4]

  • Reactant Preparation: In a round-bottom flask, dissolve the starting material (e.g., a precursor to this compound) in methanol.

  • Addition of Base: To the stirred solution, add an aqueous solution of 10% sodium hydroxide. This creates a basic, mixed methanol/water environment where the reactants are soluble.

  • Reaction: Heat the reaction mixture to reflux and maintain for the required reaction time (e.g., 18 hours).

  • Work-up: After cooling, the pH is adjusted with a strong acid (e.g., concentrated HCl) to re-protonate the carboxylate, causing the desired this compound to precipitate out of the aqueous solution.

  • Extraction: The precipitated product can then be extracted into an organic solvent like ethyl acetate.

Visualizations

experimental_workflow cluster_dissolution Solubilization Strategy cluster_reaction Reaction cluster_isolation Product Isolation A Insoluble 2-Chloro-6- mercaptobenzoic acid B Add Aqueous Base (e.g., NaOH, KOH) A->B Deprotonation C Soluble Carboxylate Salt in Aqueous Solution B->C D Add other reactants C->D E Reaction Proceeds D->E F Acidify (e.g., HCl) E->F Protonation G Precipitation of Product F->G

Caption: Workflow for solubilization and reaction.

troubleshooting_logic A Problem: Poor Solubility in Reaction B Is the reaction compatible with a base? A->B C Yes B->C D No B->D E Use in-situ salt formation: Add aqueous base to dissolve C->E F Is the reaction in an organic solvent? D->F G Yes F->G H No (Aqueous) F->H I Try polar aprotic solvents (DMSO, DMF) or co-solvents G->I J Consider a different synthetic route H->J

Caption: Troubleshooting decision tree.

References

Optimizing temperature and reaction time for 2-Chloro-6-mercaptobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-6-mercaptobenzoic acid, with a focus on temperature and reaction time.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Two primary synthesis routes are commonly reported. The first begins with 2,6-dichlorobenzonitrile and proceeds through a two-step process of thio-reaction followed by hydrolysis.[1][2][3] The second route involves the hydrolysis of 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid.[4][5]

Q2: What are the general reaction conditions for the two-step synthesis from 2,6-dichlorobenzonitrile?

A2: The first step, a thio-reaction, is typically carried out at a temperature of 25-95°C for 3-5 hours. The subsequent hydrolysis step is conducted at a higher temperature, around 150°C, for 9-12 hours in an autoclave.[1][2]

Q3: My yield of this compound is lower than expected. What are the potential causes related to temperature and reaction time?

A3: Low yields can stem from several factors. If the reaction temperature is too low or the reaction time is too short, the reaction may be incomplete. Conversely, excessively high temperatures or prolonged reaction times can lead to the formation of byproducts or degradation of the desired product. It is crucial to monitor the reaction progress and adjust conditions accordingly.

Q4: I am observing significant byproduct formation. How can I minimize this?

A4: Byproduct formation is often temperature-dependent. For the thio-reaction step in the synthesis from 2,6-dichlorobenzonitrile, maintaining the temperature within the recommended 25-95°C range is critical.[1][2] For the hydrolysis of 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid, using reflux conditions for the specified time is recommended to avoid degradation.[4][5] Careful control of reactant stoichiometry and purification of the final product are also essential.

Q5: How can I monitor the progress of the reaction?

A5: Techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the consumption of the starting material and the formation of the product. This allows for real-time assessment of the reaction's progress and helps in determining the optimal reaction time.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low to no product formation Reaction temperature is too low.Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress.
Reaction time is too short.Extend the reaction time and monitor for the consumption of starting material using TLC or HPLC.
Inefficient stirring.Ensure vigorous and consistent stirring to promote proper mixing of reactants.
Presence of multiple spots on TLC (byproducts) Reaction temperature is too high.Lower the reaction temperature. Consider performing the reaction at the lower end of the recommended temperature range.
Reaction time is too long.Optimize the reaction time by monitoring the reaction progress and stopping it once the starting material is consumed.
Product degradation Excessive heating during workup or purification.Use milder conditions for solvent removal (e.g., rotary evaporator at a lower temperature).
Exposure to air (oxidation of the mercapto group).Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Synthesis from 2,6-dichlorobenzonitrile

This protocol is based on a two-step reaction involving a thio-reaction followed by hydrolysis.[1][2]

Step 1: Thio-reaction

  • Reactants: 2,6-dichlorobenzonitrile, Sodium sulfide nonahydrate, and a solvent (e.g., DMF, DMSO).

  • Procedure:

    • In a reaction vessel, dissolve sodium sulfide nonahydrate in the chosen solvent.

    • Heat the mixture to 65-70°C.

    • Add 2,6-dichlorobenzonitrile portion-wise, maintaining the temperature between 70-75°C.

    • After the addition is complete, continue the reaction for 3-5 hours.

    • After the reaction, the solvent can be recovered by distillation.

Step 2: Hydrolysis

  • Reactants: The product from Step 1 and an aqueous inorganic base (e.g., 15-25% Sodium Hydroxide or Potassium Hydroxide solution).

  • Procedure:

    • Mix the product from the thio-reaction with the aqueous base solution in an autoclave.

    • Heat the mixture to 150°C and maintain for 10-12 hours.

    • After cooling, transfer the reaction mixture and acidify with a dilute acid (e.g., 15-20% HCl or formic acid) to a pH of 3-4 to precipitate the product.

    • Extract the product with an organic solvent (e.g., dichloromethane, chloroform).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

    • The crude product can be further purified by recrystallization.

Synthesis from 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid

This protocol involves the hydrolysis of the starting material.[4][5]

  • Reactants: 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid, Methanol, and 10% aqueous Sodium Hydroxide.

  • Procedure:

    • Dissolve 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid in methanol.

    • Add the 10% aqueous sodium hydroxide solution.

    • Heat the mixture to reflux and stir for approximately 18 hours.

    • Cool the reaction mixture to room temperature.

    • Acidify with concentrated hydrochloric acid.

    • Extract the product with ethyl acetate.

    • Dry the organic layer with magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.

Data Summary

Table 1: Reaction Parameters for Synthesis from 2,6-dichlorobenzonitrile [1][2]

Parameter Thio-reaction (Step 1) Hydrolysis (Step 2)
Temperature 25 - 95 °C150 °C
Reaction Time 3 - 5 hours9 - 12 hours
Solvent DMF, DMSO, N-Methyl pyrrolidoneWater
Base -Sodium Hydroxide or Potassium Hydroxide (15-25% aq.)
Overall Yield Up to 88.2%

Table 2: Reaction Parameters for Synthesis from 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid [4][5]

Parameter Value
Temperature Reflux
Reaction Time ~18 hours
Solvent Methanol
Base 10% aqueous Sodium Hydroxide

Visualizations

Synthesis_Workflow_Dichlorobenzonitrile cluster_step1 Step 1: Thio-reaction cluster_step2 Step 2: Hydrolysis start 2,6-dichlorobenzonitrile + Sodium Sulfide thio_reaction Thio-reaction (25-95°C, 3-5h) in DMF or DMSO start->thio_reaction intermediate Intermediate Product thio_reaction->intermediate hydrolysis Hydrolysis (150°C, 9-12h) with NaOH or KOH (aq) intermediate->hydrolysis acidification Acidification (pH 3-4) hydrolysis->acidification extraction Extraction acidification->extraction purification Purification extraction->purification final_product This compound purification->final_product

Caption: Workflow for the synthesis of this compound from 2,6-dichlorobenzonitrile.

Synthesis_Workflow_Hydrolysis start 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid + 10% NaOH in Methanol reflux Reflux (~18 hours) start->reflux workup Acidification & Extraction reflux->workup product This compound workup->product

Caption: Workflow for the synthesis of this compound via hydrolysis.

References

Preventing oxidation of the mercapto group in 2-Chloro-6-mercaptobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-6-mercaptobenzoic acid, focusing on the prevention of mercapto group oxidation.

Troubleshooting Guide & FAQs

Q1: My solution of this compound is turning cloudy/precipitating over time. What is happening?

A1: This is a common sign of oxidation. The mercapto group (-SH) on this compound is susceptible to oxidation, especially in the presence of air (oxygen), which leads to the formation of a disulfide-linked dimer, 2,2'-disulfanediylbis(6-chlorobenzoic acid). This dimer often has lower solubility than the monomer, causing it to precipitate out of solution. The rate of this oxidation is significantly influenced by the pH of the solution.[1][2]

Q2: At what pH is this compound most stable against oxidation?

A2: Acidic conditions help to stabilize the mercapto group and prevent disulfide formation.[1][2] Synthesis protocols for this compound often involve precipitating the final product by acidifying the solution to a pH of 3-4, which indicates its relative stability in this range.[3][4] Conversely, neutral to alkaline (basic) pH will deprotonate the thiol to a thiolate anion, which is much more readily oxidized.[1][5]

Q3: I need to work at a neutral or slightly basic pH. How can I prevent oxidation?

A3: Working at neutral or basic pH dramatically increases the risk of oxidation. To mitigate this, you should employ a combination of the following strategies:

  • Work under an inert atmosphere: Purge your solvents with an inert gas like argon or nitrogen and maintain a blanket of the inert gas over your reaction or solution.[6] This minimizes the exposure to oxygen.

  • Use freshly prepared solutions: Prepare your solutions of this compound immediately before use.

  • Consider a protecting group: If your experimental conditions allow, protecting the thiol group as a thioether or thioacetate can prevent oxidation. The protecting group can be removed at a later stage.

Q4: Can I use antioxidants to prevent the oxidation of the mercapto group?

A4: While antioxidants are used to prevent oxidation in many contexts, for thiol-specific applications, especially in synthesis, the primary methods of prevention are controlling the atmosphere and pH. If your experiment is biological in nature, you might consider thiol-specific reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to maintain the reduced state, but these will also react with other disulfide bonds in your system.

Q5: How should I store this compound?

A5: The solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[6][7] To minimize exposure to air and moisture upon opening, consider storing it under an inert atmosphere (e.g., in a desiccator with an argon or nitrogen atmosphere).

Data Summary: Factors Influencing Oxidation

FactorConditionEffect on Oxidation RateRationale
pH Acidic (e.g., pH 3-4)LowThe thiol group is protonated (-SH), which is less susceptible to oxidation.[1][2]
Neutral to Basic (pH > 7)HighThe thiol group deprotonates to the more reactive thiolate anion (-S⁻), which is readily oxidized.[1][5]
Atmosphere Inert (Argon, Nitrogen)LowMinimizes the presence of oxygen, the primary oxidant.[6]
Air (Oxygen)HighOxygen actively participates in the oxidation of the mercapto group.
Temperature LowLowAs with most chemical reactions, lower temperatures generally decrease the rate of oxidation.
HighHighIncreased temperature can accelerate the rate of oxidation.
Solvent Degassed SolventsLowRemoving dissolved oxygen from solvents reduces a key oxidant.
Non-degassed SolventsHighDissolved oxygen can contribute to the oxidation of the mercapto group.

Experimental Protocols

Protocol 1: Handling this compound under an Inert Atmosphere

This protocol is recommended for all experiments involving the dissolution or reaction of this compound, especially when working at neutral or basic pH.

Materials:

  • This compound

  • Schlenk flask or similar reaction vessel with a sidearm

  • Rubber septa

  • Syringes and needles

  • Source of inert gas (Argon or Nitrogen) with a bubbler

  • Degassed solvent

Procedure:

  • Dry the glassware in an oven and allow it to cool under a stream of inert gas.

  • Add the solid this compound to the Schlenk flask.

  • Seal the flask with a rubber septum.

  • Evacuate the flask using a vacuum pump and then backfill with the inert gas. Repeat this cycle three times to ensure the atmosphere is inert.

  • Add the degassed solvent to the flask using a syringe.

  • Maintain a positive pressure of the inert gas throughout the experiment, monitored by the bubbler.

Protocol 2: Protection of the Mercapto Group as a Thioether

This protocol describes a general method for protecting the thiol group, which can be adapted for this compound.

Materials:

  • This compound

  • An alkyl halide (e.g., methyl iodide)

  • A non-nucleophilic base (e.g., potassium carbonate)

  • Anhydrous solvent (e.g., acetone or DMF)

  • Inert atmosphere setup (as in Protocol 1)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.

  • Add the base (e.g., potassium carbonate) to the solution.

  • Add the alkyl halide dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, the reaction can be worked up by filtering off the base and removing the solvent under reduced pressure. The resulting thioether is generally much more stable to oxidation.

Visualizations

Oxidation_Pathway Oxidation of this compound A This compound (-SH) B Disulfide Dimer (-S-S-) A->B Oxidation C Oxygen (O2) High pH C->A Promotes Prevention_Workflow Workflow for Preventing Oxidation Start Start: Handling This compound Decision Is the experiment at neutral/basic pH? Start->Decision Acidic Work under acidic conditions (pH < 6) Decision->Acidic No Inert Use inert atmosphere (Ar or N2) Decision->Inert Yes Proceed Proceed with experiment Acidic->Proceed Protect Consider thiol protection (e.g., thioether) Inert->Protect Protect->Proceed

References

Technical Support Center: Troubleshooting Low Conversion Rates in Hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during the hydrolysis step of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a low conversion rate in a hydrolysis reaction?

A low conversion rate in a hydrolysis reaction can be attributed to several factors, ranging from suboptimal reaction conditions to the inherent properties of the substrate and catalyst. Key reasons include:

  • Suboptimal Reaction Conditions: Temperature, pH, and reaction time are critical parameters that significantly influence the rate and extent of hydrolysis.[1][2][3][4][5]

  • Insufficient Catalyst Activity: Whether using an acid, base, or enzyme, the catalyst may be inactive, used in insufficient concentration, or may have degraded over time.

  • Poor Substrate Solubility: If the substrate is not well-dissolved in the reaction medium, its availability for reaction is limited, leading to an incomplete reaction.

  • Product Inhibition or Reaction Reversibility: The accumulation of hydrolysis products can sometimes inhibit the catalyst or shift the reaction equilibrium back towards the reactants.[6][7]

  • Presence of Inhibitors: Contaminants in the substrate or solvent can interfere with the catalyst's activity, particularly with enzymatic hydrolysis.[8]

  • Mass Transfer Limitations: In heterogeneous reaction mixtures (e.g., solid substrates in a liquid), the rate of reaction can be limited by the diffusion of reactants and products.[8]

  • Side Reactions: The formation of unwanted by-products can consume reactants or create a complex mixture that hinders the primary hydrolysis reaction.[9]

Q2: How can I monitor the progress of my hydrolysis reaction to determine the conversion rate?

Monitoring the reaction progress is crucial for troubleshooting. Several analytical techniques can be employed:

  • Chromatographic Methods (HPLC, GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques to separate and quantify the starting material, intermediates, and final products.[10]

  • Mass Spectrometry (MS): Often coupled with chromatography (LC-MS or GC-MS), mass spectrometry helps in identifying the products and by-products of the reaction, confirming the success of the hydrolysis.[10][11]

  • Titration: For acid or base-catalyzed hydrolysis, titration can be used to measure the consumption of the acid/base or the formation of an acidic/basic product.

  • Spectrophotometry: If the product has a unique absorption spectrum, UV-Vis spectrophotometry can be a simple and effective way to monitor its formation over time.[12]

  • Degree of Hydrolysis (DH) Determination: For protein hydrolysis, the DH can be determined using methods like the pH-stat method, which measures the protons released during peptide bond cleavage.[1]

Troubleshooting Guides

Issue 1: Incomplete Hydrolysis Despite Following a Standard Protocol

If you are experiencing low conversion rates even after following an established protocol, consider the following troubleshooting steps.

G cluster_start Start cluster_verify Verification cluster_optimize Optimization cluster_analyze Analysis cluster_solution Resolution start Low Conversion Rate Observed verify_reagents Verify Reagent Quality (Substrate, Catalyst, Solvent) start->verify_reagents verify_setup Check Equipment Setup (Temperature, Stirring) verify_reagents->verify_setup optimize_params Systematically Vary Parameters (pH, Temp, Time, Catalyst Conc.) verify_setup->optimize_params monitor_progress Monitor Reaction Progress (HPLC, GC, Titration) optimize_params->monitor_progress analyze_byproducts Identify Side Products (LC-MS, GC-MS) monitor_progress->analyze_byproducts If still low solution Optimized Protocol Achieved monitor_progress->solution If successful check_solubility Assess Substrate Solubility analyze_byproducts->check_solubility check_solubility->optimize_params Iterate

Caption: Troubleshooting workflow for low hydrolysis conversion.

  • Verify Reagent Quality:

    • Substrate: Is the starting material pure? Impurities can inhibit the reaction. Confirm the structure and purity using appropriate analytical techniques.

    • Catalyst: For enzymatic hydrolysis, ensure the enzyme has been stored correctly and has not lost activity. For acid/base catalysts, verify the concentration of the stock solution.

    • Solvent: Use the appropriate grade of solvent and ensure it is free from contaminants.

  • Check Experimental Setup:

    • Temperature Control: Calibrate your heating apparatus to ensure the reaction is proceeding at the intended temperature. Inconsistent heating can lead to lower conversion.[13]

    • Stirring: Inadequate stirring can lead to poor mixing and localized concentration gradients, hindering the reaction. Ensure the stirring is vigorous enough to maintain a homogeneous mixture.

  • Optimize Reaction Parameters:

    • Systematically vary the reaction conditions to find the optimum. Response surface methodology (RSM) can be a powerful tool for this.[1][2][3][4]

ParameterRange for Optimization (General Guidance)Reference Examples
pH Acidic (1-4), Neutral (6-8), Basic (9-12)Bovine Plasma Protein: pH 7.82-8.32[1]
Temperature (°C) 25 - 100Bovine Plasma Protein: 54.1°C[1], Anthocyanins: 166.2°C[3]
Time (min) 30 - 1440Bovine Plasma Protein: 338.4-398.4 min[1], Soy Protein: 124.85 min[4]
Catalyst Conc. Varies widely based on catalyst typeEnzyme/Substrate Ratio: 2.1% (w/w) for Acheta domesticus protein[2]
Issue 2: Formation of Undesired By-products

The presence of side products can complicate purification and reduce the yield of the desired product.

G Fructose Fructose HMF 5-Hydroxymethyl-2-furaldehyde (HMF) Fructose->HMF Dehydration MF 5-Methyl-2-furaldehyde HMF->MF Reduction Furfural Furfural HMF->Furfural Oxidation/Decarbonylation Degradation Further Degradation Products MF->Degradation Furfural->Degradation

Caption: By-product formation from fructose during acid hydrolysis.

  • Identify the By-products: Use LC-MS or GC-MS to identify the chemical structures of the major by-products. Knowing what they are can provide clues about the side reactions occurring. For example, the presence of furfurals in carbohydrate hydrolysis suggests excessive heat or acid concentration.[9]

  • Modify Reaction Conditions:

    • Lower the Temperature: Side reactions often have a higher activation energy than the desired hydrolysis and can be minimized by reducing the reaction temperature.

    • Reduce Catalyst Concentration: A lower concentration of the acid or base catalyst may be sufficient for hydrolysis while minimizing degradation.

    • Decrease Reaction Time: Monitor the reaction closely and stop it as soon as the desired conversion is reached to prevent further degradation of the product.

  • Protecting Group Strategy: In complex molecules, you may need to reconsider your protecting group strategy if certain groups are being cleaved under the hydrolysis conditions.[11]

Experimental Protocols

Protocol 1: Monitoring Hydrolysis by HPLC

Objective: To quantify the consumption of starting material and the formation of the product over time.

Methodology:

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of known concentrations for both the starting material and the expected product.

    • Inject each standard onto the HPLC and record the peak area.

    • Plot a graph of peak area versus concentration to generate a calibration curve for each compound.

  • Sample Preparation:

    • At specific time intervals during the hydrolysis reaction, withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction. This can be done by rapid cooling, neutralizing the catalyst, or diluting the sample in a cold solvent.

    • Filter the sample to remove any particulate matter.

    • Dilute the sample to a concentration that falls within the range of your calibration curve.

  • HPLC Analysis:

    • Inject the prepared sample onto the HPLC.

    • Use the same HPLC method (column, mobile phase, flow rate, detection wavelength) as used for the calibration standards.

    • Record the peak areas for the starting material and product.

  • Data Analysis:

    • Using the calibration curves, determine the concentration of the starting material and product in your sample.

    • Calculate the percent conversion at each time point.

ParameterTypical Setting
Column C18 reverse-phase column
Mobile Phase A gradient of water (with 0.1% formic acid) and acetonitrile
Flow Rate 1.0 mL/min
Detection UV detector at a wavelength where both reactant and product absorb

Note: The specific HPLC conditions will need to be optimized for your particular analytes. A troubleshooting guide for HPLC can be found from various resources.[14][15]

References

Identifying byproducts in 2-Chloro-6-mercaptobenzoic acid synthesis by mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-6-mercaptobenzoic acid. The information is designed to help identify and resolve common issues encountered during the synthesis, with a focus on byproduct identification using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The most prevalent industrial synthesis method starts with 2,6-dichlorobenzonitrile.[1][2][3] This process involves a two-step reaction: first, a nucleophilic aromatic substitution (thio-reaction) where one of the chlorine atoms is replaced by a mercapto group using a sulfur source like sodium sulfide.[1][3] The second step is the hydrolysis of the nitrile group (-CN) to a carboxylic acid group (-COOH).[1][2][3]

Q2: My final product is an off-white or slightly yellow powder. Is this normal?

A2: Yes, this compound is typically a white or off-white solid powder.[1][3] A slight yellow tint can be common and may not necessarily indicate significant impurity, but a pronounced color change could suggest the presence of byproducts.

Q3: What are the key reaction parameters to control during the synthesis?

A3: Precise control of reaction temperature and duration is crucial for both the thio-reaction and the hydrolysis step. The choice of solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), also plays a significant role in the reaction's efficiency and byproduct profile.[2]

Q4: I am observing a peak in my mass spectrum that does not correspond to the desired product. What could it be?

A4: Unexpected peaks in the mass spectrum often correspond to common byproducts. These can include unreacted starting materials, reaction intermediates, or products of side reactions such as oxidation. Please refer to the Byproduct Identification by Mass Spectrometry section and the Troubleshooting Guide below for a systematic approach to identifying these impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on interpreting mass spectrometry data.

Observed Issue Potential Cause Suggested Action
Low Yield of Final Product Incomplete thio-reaction or hydrolysis.Optimize reaction time and temperature for each step. Ensure the purity of starting materials and reagents.
Mass Spectrum shows a peak at m/z ~171/173 Presence of unreacted 2,6-dichlorobenzonitrile.Increase the reaction time or temperature of the thio-reaction. Ensure the correct stoichiometry of the sulfur source.
Mass Spectrum shows a peak at m/z ~169/171 Presence of the intermediate 2-Chloro-6-mercaptobenzonitrile.Increase the reaction time, temperature, or concentration of the acid/base used for the hydrolysis step.
Mass Spectrum shows a peak at m/z ~187/189 Presence of the amide intermediate, 2-Chloro-6-mercaptobenzamide, due to incomplete hydrolysis.Prolong the hydrolysis reaction time or increase the strength of the hydrolyzing agent.
Mass Spectrum shows a peak at m/z ~374/376/378 Formation of the disulfide dimer due to oxidation of the thiol group.Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Consider adding a reducing agent during work-up.
Final product has a strong, unpleasant odor. The thiol group in the product and potential thiol-containing byproducts have characteristic odors. This is normal.Work in a well-ventilated fume hood and use appropriate personal protective equipment.

Byproduct Identification by Mass Spectrometry

The following table summarizes the expected mass-to-charge ratios (m/z) for the target product and potential byproducts. Mass spectrometry is a powerful tool for identifying these species in your reaction mixture. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M and M+2 peaks for chlorine-containing compounds.

Compound NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )Expected m/z [M+H]⁺ (Monoisotopic)
This compound (Product) A benzene ring with a carboxylic acid group, a chlorine atom, and a mercapto group at positions 1, 2, and 6, respectively.C₇H₅ClO₂S188.63188.97
2,6-Dichlorobenzonitrile (Starting Material)A benzene ring with two chlorine atoms and a nitrile group at positions 1, 2, and 6, respectively.C₇H₃Cl₂N172.01171.97
2-Chloro-6-mercaptobenzonitrile (Intermediate)A benzene ring with a chlorine atom, a mercapto group, and a nitrile group at positions 1, 2, and 6, respectively.C₇H₄ClNS169.63169.98
2-Chloro-6-mercaptobenzamide (Amide Intermediate)A benzene ring with a chlorine atom, a mercapto group, and an amide group at positions 1, 2, and 6, respectively.C₇H₆ClNOS187.65188.00
Bis(2-carboxy-3-chlorophenyl) disulfide (Oxidation Byproduct)Two 2-carboxy-3-chlorophenyl groups linked by a disulfide bond.C₁₄H₈Cl₂O₄S₂375.25373.92

Experimental Protocols

General Mass Spectrometry Analysis Protocol:

  • Sample Preparation: Dissolve a small amount of the crude or purified reaction product in a suitable solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 µg/mL.

  • Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.

  • Ionization Mode: Analyze the sample in both positive and negative ion modes to maximize the chances of detecting all components.

  • Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-500 amu).

  • Data Analysis: Compare the obtained m/z values with the expected values in the table above. Pay attention to the isotopic patterns for chlorine-containing compounds.

Workflow for Byproduct Identification

The following diagram illustrates a logical workflow for identifying byproducts in the synthesis of this compound using mass spectrometry.

Byproduct_Identification_Workflow start Start: Crude Reaction Mixture ms_analysis Mass Spectrometry Analysis (ESI-MS) start->ms_analysis data_interpretation Interpret Mass Spectrum ms_analysis->data_interpretation compare_table Compare m/z with Byproduct Table data_interpretation->compare_table product_ok Product is Pure compare_table->product_ok  Expected m/z only   byproduct_id Identify Potential Byproduct(s) compare_table->byproduct_id  Unexpected m/z present   troubleshoot Consult Troubleshooting Guide byproduct_id->troubleshoot optimize Optimize Reaction Conditions troubleshoot->optimize

Caption: Workflow for byproduct identification.

References

Technical Support Center: Optimizing Reactions of 2-Chloro-6-mercaptobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst selection in reactions involving 2-Chloro-6-mercaptobenzoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound, offering potential causes and solutions.

Issue 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Potential Cause Troubleshooting Steps
Catalyst Deactivation by Sulfur: The mercapto (-SH) group can strongly coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1]- Use a Higher Catalyst Loading: Increase the catalyst and ligand loading in increments (e.g., from 1-2 mol% to 3-5 mol%).- Choose Appropriate Ligands: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphine ligands) or N-heterocyclic carbene (NHC) ligands. These can help stabilize the active catalytic species and reduce inhibition by the thiol.[2][3]- Protect the Thiol Group: Consider protecting the mercapto group prior to the cross-coupling reaction. The protecting group can be removed in a subsequent step.
Inefficient Pre-catalyst Activation: The active Pd(0) species may not be generated efficiently from the Pd(II) pre-catalyst.- Use a Pd(0) Source Directly: Employ a Pd(0) pre-catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.- Ensure Proper Base Selection: Use a strong, non-coordinating base like NaOt-Bu, K₃PO₄, or Cs₂CO₃ to facilitate the reduction of the Pd(II) pre-catalyst.[3]
Poor Substrate Purity: Impurities in this compound or the coupling partner can interfere with the reaction.- Purify Starting Materials: Recrystallize or use column chromatography to purify the substrates before use.
Inappropriate Solvent or Temperature: The chosen solvent may not be suitable for the reaction, or the temperature may be too low.- Solvent Screening: Test a range of anhydrous, degassed solvents such as toluene, dioxane, or THF.- Increase Reaction Temperature: Gradually increase the reaction temperature, monitoring for any signs of decomposition.

Issue 2: Low Yields in Copper-Catalyzed Ullmann-Type Reactions (e.g., C-N or C-O Coupling)

Potential Cause Troubleshooting Steps
Inhibition by Carboxylate Group: The carboxylic acid moiety can react with the base or coordinate to the copper catalyst, hindering the desired reaction.- Protect the Carboxylic Acid: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) before the coupling reaction. The ester can be hydrolyzed back to the carboxylic acid after the coupling.- Use of a Ligand: The addition of a suitable ligand, such as a diamine or an amino acid, can improve the efficiency of copper-catalyzed reactions by preventing catalyst agglomeration and promoting the catalytic cycle.[4]
Poor Solubility of Reagents: The starting materials or the base may have poor solubility in the chosen solvent.- Solvent Selection: Use a high-boiling polar aprotic solvent like DMF, DMAc, or NMP.- Base Selection: Use a more soluble base like Cs₂CO₃.
Inactivated Copper Catalyst: The surface of the copper catalyst may be oxidized.- Activate the Copper Catalyst: Wash copper powder with a dilute acid (e.g., HCl) to remove the oxide layer, followed by washing with water and a suitable solvent, and drying under vacuum.
Side Reactions: Homocoupling of the starting materials can be a significant side reaction.- Optimize Reaction Temperature: Lowering the reaction temperature may reduce the rate of homocoupling relative to the desired cross-coupling.- Use Stoichiometric Amounts of Reactants: Avoid using a large excess of one of the coupling partners.

Frequently Asked Questions (FAQs)

Q1: Which type of catalyst is generally preferred for C-C bond formation with this compound?

A1: For C-C bond formation, such as in Suzuki-Miyaura reactions, palladium catalysts are generally preferred. Catalyst systems composed of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine or N-heterocyclic carbene (NHC) ligand are commonly used. The choice of ligand is crucial and often requires screening to find the optimal one for a specific substrate combination.[5][6]

Q2: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?

A2: A good starting point for a Suzuki-Miyaura coupling would be to use a palladium pre-catalyst like Pd(OAc)₂ or a pre-formed palladacycle, in combination with a bulky, electron-rich phosphine ligand such as SPhos or XPhos. A common base to try is K₃PO₄ or Cs₂CO₃ in a solvent system like toluene/water or dioxane/water at a temperature range of 80-110 °C.[5][7]

Q3: For C-N bond formation (amination), should I use a palladium or a copper catalyst?

A3: Both palladium (Buchwald-Hartwig amination) and copper (Ullmann condensation) catalysts can be effective for C-N bond formation.[8][9]

  • Palladium-catalyzed Buchwald-Hartwig amination often proceeds under milder conditions and with a broader substrate scope. It typically employs a palladium precursor and a specialized phosphine or NHC ligand.[8]

  • Copper-catalyzed Ullmann condensation is a more classical method and can be more cost-effective. It often requires higher reaction temperatures. The use of ligands can significantly improve the efficiency of these reactions.[4][9][10] For substrates like 2-chlorobenzoic acids, copper-catalyzed methods have been shown to be effective.[10]

Q4: How can I minimize catalyst deactivation when working with the thiol group in this compound?

A4: The thiol group can poison palladium catalysts.[1] To mitigate this:

  • Use ligands that are less prone to displacement by the thiol, such as bulky biaryl monophosphines.[1]

  • Protect the thiol group before the reaction.

  • Increase the catalyst loading.

Q5: Are there any general strategies for optimizing reaction conditions for a novel transformation of this compound?

A5: Yes, a systematic approach is recommended. Design of Experiments (DoE) can be a powerful tool to efficiently screen multiple variables (catalyst, ligand, base, solvent, temperature) and their interactions to identify the optimal reaction conditions.[7][11]

Data Presentation

Table 1: Catalyst System Performance in the Copper-Catalyzed Amination of 2-Chlorobenzoic Acid with Aniline Derivatives.

Note: This data is for 2-chlorobenzoic acid, a structurally similar compound, and can serve as a good starting point for optimizing reactions with this compound.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
CuI (10 mol%)K₂CO₃DMF1352491[10]
Cu Powder / Cu₂OK₂CO₃2-Ethoxyethanol1302465[10]
Cu(OAc)₂K₂CO₃DMF1352453[10]
CuI (10 mol%) / L-proline (20 mol%)K₂CO₃DMSO9024-48VariesGeneral knowledge
CuI (5 mol%) / Phenanthroline (10 mol%)K₃PO₄Toluene11024VariesGeneral knowledge

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Halide with an Arylboronic Acid

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.1-1.2 equiv relative to Pd).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent(s) (e.g., toluene/water 10:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring for the specified time (monitor by TLC or LC-MS).

  • After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Copper-Catalyzed N-Arylation of an Amine (Ullmann Condensation)

  • To a reaction vessel, add the aryl halide (1.0 equiv), the amine (1.2-2.0 equiv), the copper catalyst (e.g., CuI, 5-10 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • If a ligand is used (e.g., L-proline or a diamine, 10-20 mol%), add it at this stage.

  • Add the solvent (e.g., DMF or DMSO).

  • Heat the reaction mixture to the desired temperature (e.g., 110-150 °C) with stirring for the specified time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture to remove insoluble inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)(X)L_n oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_boronate Ar-Pd(II)(Ar')L_n transmetalation->pd_boronate reductive_elimination Reductive Elimination pd_boronate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)(X)L oxidative_addition->pd_intermediate amine_coordination Amine Coordination pd_intermediate->amine_coordination pd_amine_complex [Ar-Pd(II)(X)(HNR'R'')]L amine_coordination->pd_amine_complex deprotonation Deprotonation pd_amine_complex->deprotonation pd_amido Ar-Pd(II)(NR'R'')L deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR'R'' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition amine HNR'R'' amine->amine_coordination base Base base->deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental_Workflow start Define Reaction: This compound + Coupling Partner catalyst_screening Catalyst & Ligand Screening (e.g., Pd vs. Cu, Phosphines vs. NHCs) start->catalyst_screening base_screening Base Screening (e.g., K₂CO₃, K₃PO₄, NaOt-Bu) catalyst_screening->base_screening solvent_screening Solvent Screening (e.g., Toluene, Dioxane, DMF) base_screening->solvent_screening temp_screening Temperature Optimization solvent_screening->temp_screening analysis Reaction Analysis (TLC, LC-MS, NMR) temp_screening->analysis optimization Further Optimization (Concentration, Stoichiometry) analysis->optimization Sub-optimal results scale_up Scale-up and Isolation analysis->scale_up Optimal conditions found optimization->catalyst_screening

Caption: General workflow for optimizing cross-coupling reactions.

References

Technical Support Center: Handling the Thermal Decomposition of 2-Chloro-6-mercaptobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with 2-Chloro-6-mercaptobenzoic acid. It provides essential information, troubleshooting advice, and safety protocols for managing the compound at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: At what temperature does this compound decompose?

A1: The melting point of this compound is reported to be in the range of 210-215°C, with decomposition often occurring simultaneously[1]. A precise decomposition temperature under various atmospheric conditions has not been extensively documented. It is recommended to perform a thermogravimetric analysis (TGA) to determine the exact decomposition profile for your specific experimental setup.

Q2: What are the expected hazardous byproducts of its thermal decomposition?

  • Acidic Gases: Hydrogen chloride (HCl) and sulfur oxides (SOx).

  • Organic Compounds: Carbon monoxide (CO), carbon dioxide (CO2), and potentially benzene derivatives resulting from decarboxylation[4].

  • Chlorinated Aromatic Compounds: There is a risk of forming other chlorinated aromatic compounds, which can be highly toxic. The thermal decomposition of chlorinated hydrocarbons can lead to the formation of such hazardous substances[1][3].

Q3: What are the primary safety concerns when heating this compound?

A3: The primary safety concerns are the release of corrosive and toxic gases, the potential for energetic decomposition, and the inherent hazards of the compound itself, which include skin, eye, and respiratory irritation[5]. All heating experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Q4: How should I handle waste generated from the decomposition of this compound?

A4: Waste should be treated as hazardous. It may contain the original compound and its hazardous decomposition products. All waste materials should be collected in sealed, properly labeled containers and disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations[2][5].

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpectedly rapid or vigorous decomposition Heating rate is too high.Reduce the heating rate. Use a programmable furnace or a thermogravimetric analyzer for precise temperature control.
Presence of impurities or catalysts.Ensure the purity of your starting material. Be aware that certain metal surfaces can catalyze decomposition.
Inconsistent decomposition temperature Different atmospheric conditions (e.g., air vs. inert gas).Control the atmosphere of your experiment. Decomposition in air (oxidative) can occur at different temperatures and yield different products than in an inert atmosphere like nitrogen or argon.
Variations in sample size or packing.Use a consistent sample size and ensure uniform packing in the sample holder.
Corrosion of equipment after experiments Formation of acidic gases (HCl, SOx).Use corrosion-resistant materials for your experimental setup where possible. Ensure the exhaust from the fume hood is properly treated. Clean all equipment thoroughly after use.
Difficulty identifying decomposition products Products are highly reactive or unstable.Use in-line analytical techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) to analyze the evolved gases directly.
Inappropriate analytical method.For a complex mixture of products, use a high-resolution technique like gas chromatography-mass spectrometry (GC-MS) for separation and identification of volatile and semi-volatile compounds[6][7].

Experimental Protocols

Protocol 1: Determination of Decomposition Temperature using Thermogravimetric Analysis (TGA)

Objective: To determine the onset and profile of the thermal decomposition of this compound.

Materials:

  • Thermogravimetric Analyzer (TGA)

  • This compound (high purity)

  • TGA sample pans (e.g., alumina, platinum)

  • Inert gas (e.g., nitrogen, argon) and/or air supply

Methodology:

  • Tare the TGA sample pan.

  • Accurately weigh 5-10 mg of this compound into the pan.

  • Place the pan in the TGA furnace.

  • Purge the furnace with the desired gas (e.g., nitrogen at 50 mL/min) for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature to 500°C at a constant rate of 10°C/min.

  • Record the mass loss as a function of temperature.

  • The onset of decomposition is determined by the temperature at which significant mass loss begins. The derivative of the mass loss curve can be used to identify the temperature of maximum decomposition rate.

Protocol 2: Identification of Volatile Decomposition Products using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.

Materials:

  • Pyrolysis unit coupled to a GC-MS system

  • This compound

  • Quartz sample tubes for the pyrolyzer

Methodology:

  • Place a small, accurately weighed amount (approximately 0.1-0.5 mg) of the sample into a quartz sample tube.

  • Insert the sample tube into the pyrolyzer.

  • Set the pyrolysis temperature to a point determined from the TGA data to be within the decomposition range (e.g., 250°C, 350°C).

  • Set the GC-MS conditions for the separation and detection of the expected analytes (e.g., a standard nonpolar column and a mass range of 35-550 amu).

  • Initiate the pyrolysis, which will rapidly heat the sample and transfer the decomposition products to the GC column.

  • Run the GC-MS temperature program to separate the decomposition products.

  • Identify the compounds based on their mass spectra by comparison with a spectral library (e.g., NIST).

Data Presentation

Table 1: Thermal Properties of this compound and Related Compounds

CompoundMelting Point (°C)Decomposition BehaviorReference
This compound210-215Decomposes at melting point[1]
4-Mercaptobenzoic acid215-224Stable at melting point
Benzoic acid122Decomposes at higher temperatures (~475-500°C)[4]

Table 2: Potential Thermal Decomposition Products and Their Hazards

Compound/ClassPotential HazardBasis of Inference
Hydrogen Chloride (HCl)Corrosive, respiratory irritantPresence of chlorine in the parent compound
Sulfur Oxides (SOx)Respiratory irritant, precursor to acid rainPresence of sulfur in the parent compound
Carbon Monoxide (CO)Toxic, flammableIncomplete combustion of organic material
Chlorinated AromaticsPotentially carcinogenic and toxicThermal decomposition of chlorinated organic compounds[1][3]

Visualizations

Decomposition_Workflow Troubleshooting Workflow for Thermal Decomposition Studies cluster_prep 1. Preparation and Safety Assessment cluster_exp 2. Experimentation cluster_analysis 3. Analysis and Troubleshooting A Review SDS and Literature Data B Perform Risk Assessment: - Identify potential hazards - Define safety protocols A->B C Select Appropriate PPE: - Safety Goggles - Chemical-resistant gloves - Lab coat - Respirator (if needed) B->C D Conduct TGA/DSC Analysis (in inert and/or air atmosphere) C->D E Determine Onset Decomposition Temperature and Mass Loss D->E F Conduct Pyrolysis-GC-MS at Key Decomposition Temperatures E->F G Analyze GC-MS Data: Identify Decomposition Products F->G H Are results consistent and expected? G->H I Yes: Document Findings and Propose Decomposition Pathway H->I Yes J No: Troubleshoot Experiment H->J No K Check for: - Contamination - Air leaks - Instrument calibration - Inappropriate heating rate J->K K->D Re-run Experiment

References

Technical Support Center: Purification of 2-Chloro-6-mercaptobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize solvent waste during the purification of 2-Chloro-6-mercaptobenzoic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, with a focus on sustainable practices.

Problem Potential Cause Recommended Solution Solvent Waste Minimization Tip
Low Purity After Recrystallization Improper solvent choice; insufficient cooling; rapid crystallization.Select a solvent or solvent system where the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[1][2][3] Allow the solution to cool slowly to facilitate the formation of pure crystals.[3]Perform small-scale solvent screenings to identify the optimal solvent with the lowest required volume. Consider greener solvents where possible.[4]
High Solvent Consumption During Extraction Inefficient partitioning of the product; use of a low-partition coefficient solvent.Adjust the pH of the aqueous solution to ensure the carboxylic acid is in its desired form (ionized for aqueous layer, neutral for organic layer) to maximize partitioning.[5] A patent for the preparation of 6-chloro-2-mercaptobenzoic acid suggests adjusting the pH to 3-4 with hydrochloric acid to precipitate the solid before extraction.[6][7]Use a high-partition coefficient solvent to reduce the number of extractions and overall solvent volume. Consider using a continuous liquid-liquid extraction apparatus.
Difficulty Removing a Specific Impurity Co-crystallization of the impurity with the product; similar solubility profile of the impurity.Try a different recrystallization solvent or a multi-solvent system. If the impurity is acidic or basic, consider an acid-base extraction to selectively remove it.[1][5]Instead of multiple recrystallizations, a single, targeted purification step like an acid-base wash can be more solvent-efficient.
Product Oiling Out During Recrystallization The boiling point of the solvent is too high, or the solution is supersaturated.Use a lower-boiling point solvent or a solvent mixture. Ensure the solution is not overly concentrated before cooling.Avoid "oiling out" as it often requires re-dissolving and re-precipitating, which consumes more solvent. Proper solvent selection is key.
Solvent Loss During Workup Use of volatile solvents; open-vessel heating.Use a condenser during heating steps to reflux the solvent.[1] Whenever possible, use less volatile solvents.Recover and recycle solvents using techniques like distillation, which is mentioned as a possibility in the synthesis of related compounds.[8][9]

Frequently Asked Questions (FAQs)

Q1: What are the key principles for selecting a green solvent for the recrystallization of this compound?

A1: When selecting a greener solvent, consider the following principles of green chemistry[4]:

  • Safety: Choose solvents with low toxicity and flammability.

  • Environmental Impact: Opt for biodegradable solvents and those with a low potential for air and water pollution. Water is often a good choice for polar compounds if solubility allows.[1][3]

  • Energy Efficiency: Select solvents with lower boiling points to reduce energy consumption during heating and solvent removal.

  • Renewability: Consider bio-based solvents derived from renewable resources.

Q2: How can I minimize the amount of solvent used for column chromatography?

A2: To reduce solvent consumption in chromatography:

  • Optimize the Separation: Develop a method with the best possible separation to avoid the need for repeated chromatography.

  • Use Smaller Columns and Particle Sizes: Smaller columns require less solvent, and smaller stationary phase particles can improve separation efficiency.

  • Employ Gradient Elution: Starting with a weaker solvent and gradually increasing the solvent strength can often provide better separation with less total solvent compared to isocratic elution.

  • Consider Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase, significantly reducing organic solvent consumption.

Q3: Are there any solvent-free purification techniques applicable to this compound?

A3: While challenging for final high-purity products, some techniques can reduce solvent use:

  • Milling: In some cases, co-crystals can be formed through solvent-free milling techniques, which might help in separating from certain impurities.[4]

  • Sublimation: If the compound is thermally stable and has a suitable vapor pressure, vacuum sublimation can be a powerful, solvent-free purification method.

Q4: Can I recycle the solvents used in the purification process?

A4: Yes, solvent recycling is a crucial step in minimizing waste. Simple distillation is effective for recovering and purifying many common solvents.[8] For mixed solvent systems, fractional distillation may be necessary. Several synthesis procedures for related compounds explicitly mention solvent recovery and reuse.[6][7]

Q5: How does adjusting the pH during extraction help in purification and solvent reduction?

A5: Adjusting the pH is a powerful tool for purifying carboxylic acids like this compound.[5]

  • Extraction into Base: By dissolving the crude product in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate solution), the acidic this compound will be deprotonated and move into the aqueous layer, leaving neutral impurities in the organic layer.

  • Back-extraction: The aqueous layer can then be acidified, causing the pure carboxylic acid to precipitate out. This precipitate can be collected by filtration or extracted into a smaller volume of a fresh organic solvent. This acid-base extraction is highly selective and can significantly reduce the need for other purification methods that consume large volumes of solvent. A patent for the synthesis of 6-chloro-2-mercaptobenzoic acid describes adjusting the pH to 3-4 to precipitate the product.[6][7]

Experimental Workflows and Diagrams

Logical Workflow for Solvent Selection in Recrystallization

start Start: Crude 2-Chloro-6- mercaptobenzoic acid sol_screen Perform Small-Scale Solvent Screening start->sol_screen eval_sol Evaluate Solubility: High at boiling, low at room temp? sol_screen->eval_sol good_sol Good Single Solvent Found eval_sol->good_sol Yes mix_sol Try Solvent Mixtures (e.g., Ethanol/Water) eval_sol->mix_sol No proceed Proceed with Recrystallization using minimal hot solvent good_sol->proceed eval_mix Evaluate Mixture Solubility mix_sol->eval_mix good_mix Good Mixture Found eval_mix->good_mix Yes reassess Re-evaluate Purification Strategy (e.g., Chromatography, Extraction) eval_mix->reassess No good_mix->proceed

Caption: Workflow for selecting an optimal recrystallization solvent.

Decision Tree for Minimizing Solvent Waste in Purification

start Crude 2-Chloro-6- mercaptobenzoic acid purity_check Assess Initial Purity (e.g., TLC, NMR) start->purity_check high_purity High Purity (>95%) purity_check->high_purity High low_purity Low Purity (<95%) purity_check->low_purity Low recryst Single Recrystallization with Green Solvent high_purity->recryst acid_base Perform Acid-Base Extraction low_purity->acid_base final_product Final Pure Product recryst->final_product re_eval Re-evaluate Purity acid_base->re_eval chrom Consider Column Chromatography (Solvent-intensive) chrom->final_product re_eval->recryst Purity Improved re_eval->chrom Still Impure

References

Technical Support Center: Industrial Scale Production of 2-Chloro-6-mercaptobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the industrial scale production of 2-Chloro-6-mercaptobenzoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is a key intermediate for high-performance herbicides like pyrithiobac-sodium.[1][2] The primary industrial synthesis route involves a two-step process: a thio-reaction with a sulfur-containing nucleophile, followed by hydrolysis.[1][2]

Issue 1: Low Yield in the Thio-reaction Step

  • Question: We are experiencing lower than expected yields (below 85%) in the initial thio-reaction of 2,6-dichlorobenzonitrile with sodium sulfide. What are the potential causes and solutions?

  • Answer: Low yields in the thio-reaction step can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

    • Moisture Content: The presence of excess water can affect the reactivity of the sodium sulfide. The reaction often involves the removal of water, for instance, by azeotropic distillation.

      • Solution: Ensure that the solvent (e.g., DMF, DMSO) is sufficiently dry and that the water from the hydrated sodium sulfide is effectively removed before or during the initial phase of the reaction. A patent for this process describes the removal of most of the water by vacuum distillation.[2]

    • Reaction Temperature: The temperature must be carefully controlled. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. If it is too high, it could lead to side reactions and decomposition of the product.

      • Solution: The reaction temperature should be maintained between 70-75°C when adding the 2,6-dichlorobenzonitrile.[2] After the addition, the reaction should be continued for a specified period (e.g., 1.5 hours) within an optimal temperature range.[2]

    • Purity of Reactants: The purity of 2,6-dichlorobenzonitrile and the quality of the sodium sulfide are critical. Impurities can interfere with the reaction.

      • Solution: Use reactants of high purity. Perform analytical testing (e.g., HPLC, GC) on incoming raw materials to ensure they meet the required specifications.

    • Stoichiometry of Reactants: An incorrect molar ratio of sodium sulfide to 2,6-dichlorobenzonitrile can result in incomplete conversion.

      • Solution: Carefully control the stoichiometry. A typical mass ratio of 2,6-dichlorobenzonitrile to nine water cure sodium is in the range of 1:1.8-2.5.[3]

Issue 2: Incomplete Hydrolysis of the Nitrile Group

  • Question: During the second step, the hydrolysis of 6-chloro-2-sulfydryl cyanobenzene to this compound is not going to completion. What could be the issue?

  • Answer: Incomplete hydrolysis can be a significant hurdle. The conversion of the nitrile to a carboxylic acid is a critical transformation.

    • Insufficient Hydrolysis Agent: The concentration and amount of the base (e.g., sodium hydroxide, potassium hydroxide) are crucial.

      • Solution: Ensure the use of an adequate amount of the hydrolysis agent. For instance, a 15-25% aqueous solution of sodium hydroxide or potassium hydroxide is often used.[2]

    • Reaction Temperature and Pressure: The hydrolysis of the nitrile group typically requires elevated temperatures and pressures to proceed efficiently.

      • Solution: The reaction is often carried out in an autoclave at temperatures around 150°C for 10-12 hours to ensure complete conversion.[2][3]

    • Reaction Time: A shorter than required reaction time will lead to incomplete hydrolysis.

      • Solution: The reaction should be allowed to proceed for the recommended duration (10-12 hours) under the specified conditions to ensure the reaction goes to completion.[2][3]

Issue 3: Product Discoloration

  • Question: The final product, this compound, is appearing as a discolored (e.g., dark yellow or brown) solid instead of the expected white or off-white powder. What is causing this, and how can it be prevented?

  • Answer: Discoloration often indicates the presence of impurities, which can arise from side reactions or decomposition.

    • Oxidation of Mercapto Group: The mercapto (-SH) group is susceptible to oxidation, especially at elevated temperatures in the presence of air, which can form disulfide byproducts.

      • Solution: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The use of antioxidants could also be explored.

    • Side Reactions: At high temperatures, side reactions can lead to the formation of colored impurities.

      • Solution: Maintain strict temperature control throughout the process. Avoid localized overheating.

    • Impurities in Starting Materials: Colored impurities in the starting materials can be carried through the synthesis.

      • Solution: Ensure the purity of the 2,6-dichlorobenzonitrile and other reagents.

    • Purification: The final product may require further purification to remove colored impurities.

      • Solution: Recrystallization from an appropriate solvent system can be an effective method for removing colored impurities and obtaining a product of the desired color.

Frequently Asked Questions (FAQs)

Q1: What is the typical industrial synthesis route for this compound?

A1: The predominant industrial synthesis route is an efficient two-step pathway starting from 2,6-dichlorobenzonitrile.[1]

  • Thio-reaction: One of the chlorine atoms on the aromatic ring is substituted with a mercapto group using a sulfur-containing nucleophile like sodium sulfide.[1]

  • Hydrolysis: The nitrile group (-CN) is then hydrolyzed to a carboxylic acid group (-COOH) under basic conditions, followed by acidification.[1]

This method is favored for its high yields, often exceeding 85%, making it cost-effective for large-scale manufacturing.[1]

Q2: What are the critical parameters to control during the industrial production of this compound?

A2: Several parameters are critical for a successful and efficient synthesis:

  • Selection of Solvents: Solvents like 1,4-dioxane, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are commonly used.[1][2]

  • Precise Temperature Control: Maintaining the optimal temperature at each step is crucial to maximize yield and minimize side reactions.[1]

  • Optimized Reaction Times: Ensuring each reaction step is allowed to proceed for the optimal duration is key to achieving high conversion.[1]

  • pH Control: During product isolation, the pH must be carefully adjusted (e.g., to pH 3-4 with hydrochloric acid) to precipitate the final product.[2]

Q3: What are the primary applications of this compound?

A3: The primary application is as a key intermediate in the synthesis of pyrithiobac-sodium, a highly effective and widely used herbicide.[1] Its unique structure also makes it a valuable building block in organic synthesis for the development of new pharmaceutical intermediates and advanced materials.[1][4]

Q4: What are the physical and chemical properties of this compound?

A4: It typically appears as a white or off-white solid powder.[1] It has a molecular weight of 188.63 g/mol .[1] The melting point is in the range of 210-215°C, often with decomposition.[1] It has moderate solubility in polar organic solvents like methanol and DMSO.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for the industrial production of this compound based on available literature.

Table 1: Reaction Conditions for the Two-Step Synthesis

ParameterThio-reaction StepHydrolysis Step
Starting Material 2,6-dichlorobenzonitrile6-chloro-2-sulfydryl cyanobenzene
Primary Reagent Sodium sulfide nonahydrateSodium hydroxide or Potassium hydroxide
Solvent DMF, DMSO, N-Methyl pyrrolidoneWater
Temperature 70-75°C[2]150°C[2][3]
Time 1.5 - 5 hours[2][3]10 - 12 hours[2][3]
Pressure Vacuum for water removal[2]High pressure (in autoclave)[2][3]

Table 2: Reported Yields and Product Isolation Parameters

ParameterValueReference
Overall Yield > 85%, up to 88.2%[1][2]
pH for Precipitation 3-4[2]
Precipitating Agent Hydrochloric acid (15-20%)[2][3]
Extraction Solvent Chloroform, Dichloromethane, Carbon tetrachloride[2][3]

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound from 2,6-dichlorobenzonitrile

This protocol is based on a patented industrial method.[2][3]

Step 1: Thio-reaction (Preparation of 6-chloro-2-sulfydryl cyanobenzene)

  • Charge a suitable reaction vessel with dimethylformamide (DMF).

  • Add sodium sulfide nonahydrate to the DMF.

  • Heat the mixture to approximately 65°C to dissolve the sodium sulfide.

  • Apply a vacuum to distill off the water from the sodium sulfide nonahydrate, ensuring the internal temperature does not exceed 75°C.

  • Once the water is removed, adjust the temperature to 70°C.

  • Begin the batch-wise addition of 2,6-dichlorobenzonitrile, maintaining the internal temperature between 70-75°C. The addition should take approximately 35-40 minutes.

  • After the addition is complete, continue the reaction for another 1.5 hours.

  • After the reaction, distill off the DMF under vacuum for recycling. The resulting intermediate is used directly in the next step without purification.

Step 2: Hydrolysis (Preparation of this compound)

  • To the intermediate from Step 1, add a 15% aqueous solution of sodium hydroxide.

  • Transfer the mixture to a high-pressure autoclave.

  • Heat the autoclave to 150°C and maintain this temperature for 10-12 hours to facilitate hydrolysis.

  • After the reaction, cool the mixture and transfer it to a separate vessel.

  • Carefully adjust the pH of the solution to 3-4 using a 15% solution of formic acid. This will cause the product to precipitate.

  • Extract the precipitated solid with dichloromethane.

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and then concentrate it under reduced pressure.

  • The resulting solid is cooled to yield the final product, this compound.

Visualizations

G Overall Synthesis Workflow cluster_0 Step 1: Thio-reaction cluster_1 Step 2: Hydrolysis A 2,6-dichlorobenzonitrile C Reaction at 70-75°C A->C B Sodium Sulfide in DMF B->C D 6-chloro-2-sulfydryl cyanobenzene C->D F Reaction at 150°C in Autoclave D->F D->F Intermediate E Aqueous NaOH/KOH E->F G Acidification (pH 3-4) F->G H This compound G->H

Caption: Overall two-step synthesis workflow for this compound.

G Troubleshooting Low Yield in Thio-reaction A Low Yield (<85%) B Check Moisture Content A->B D Verify Reaction Temperature A->D F Assess Reactant Purity A->F H Confirm Stoichiometry A->H C Ensure Proper Water Removal B->C If wet E Maintain 70-75°C D->E If incorrect G Use High Purity Reactants F->G If impure I Adjust Molar Ratios H->I If imbalanced

References

Technical Support Center: Enhancing the Purity of 2-Chloro-6-mercaptobenzoic Acid for Agrochemical Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and purification of 2-Chloro-6-mercaptobenzoic acid for agrochemical applications.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity requirement for this compound used in agrochemical synthesis?

While specific requirements can vary depending on the final product, a purity of ≥98.5% is often targeted for key intermediates in herbicide synthesis.[1] For instance, the final herbicide product, pyrithiobac-sodium, has a minimum purity specification of ≥98.5% as determined by HPLC.[1] Therefore, starting with a high-purity intermediate like this compound is crucial to meet the quality standards of the final agrochemical formulation.

Q2: What are the most common impurities found in crude this compound?

Common impurities largely depend on the synthetic route. For the prevalent method starting from 2,6-dichlorobenzonitrile, likely impurities include:

  • Unreacted Starting Material: 2,6-dichlorobenzonitrile.

  • Intermediate Nitrile: 6-chloro-2-mercaptobenzonitrile, which results from incomplete hydrolysis of the nitrile group.[2][3]

  • Oxidation Product: 2,2'-dithiobis(6-chlorobenzoic acid), a disulfide formed by the oxidation of the mercapto group. This is a common issue with mercapto-containing compounds.

  • Isomeric Impurities: Depending on the purity of the starting materials, other chlorinated and mercapto-substituted benzoic acid isomers may be present.

Q3: What is the recommended method for analyzing the purity of this compound?

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of this compound and quantifying its impurities.[1] A reverse-phase method using a C18 column with a UV detector is typically effective. Gas Chromatography (GC) can also be used, but derivatization is usually required to increase the volatility of the benzoic acid.

Q4: What are the suitable solvents for recrystallizing this compound?

Due to its carboxylic acid and mercapto groups, this compound has moderate solubility in polar organic solvents.[4] Suitable recrystallization solvents include:

  • Methanol

  • Ethanol

  • Ethyl acetate

  • Mixtures of the above with water

The choice of solvent will depend on the specific impurity profile that needs to be removed.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Purity (<98%) - Incomplete reaction- Presence of starting materials or intermediates- Formation of byproducts- Optimize reaction conditions (time, temperature, stoichiometry).- Perform a second purification step (e.g., recrystallization from a different solvent system).- Consider chromatographic purification for high-value material.
Product is Yellow or Off-White - Presence of colored impurities from starting materials or solvents.- Oxidation of the mercapto group to form colored disulfides or other species.- Treat the crude product with activated carbon during recrystallization.- Ensure reactions and purifications are carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.- Use high-purity, colorless solvents for recrystallization.
Poor Yield After Recrystallization - The compound is too soluble in the chosen solvent at room temperature.- Too much solvent was used during dissolution.- Select a solvent in which the compound has high solubility at elevated temperatures but low solubility at room or cold temperatures.- Use a minimal amount of hot solvent to dissolve the crude product completely.- Cool the crystallization mixture slowly and then in an ice bath to maximize crystal formation.
Persistent Impurity Peak in HPLC - The impurity has similar polarity and solubility to the desired product.- Try recrystallization from a different solvent or a mixture of solvents to alter the solubility profile.- If the impurity is a starting material, consider an additional aqueous wash step during workup to remove it.- For challenging separations, preparative HPLC or column chromatography may be necessary.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization
  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) where the crude product is sparingly soluble at room temperature but readily soluble when heated.

  • Dissolution: In a flask, add the crude this compound and the selected solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Hot-filter the solution to remove the carbon.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, further cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This is a general method and may require optimization.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase or a suitable solvent like methanol.

Diagrams

Synthesis_Workflow 2,6-dichlorobenzonitrile 2,6-dichlorobenzonitrile thio_reaction Thio-reaction (e.g., Na2S) 2,6-dichlorobenzonitrile->thio_reaction hydrolysis Hydrolysis (e.g., NaOH, then HCl) thio_reaction->hydrolysis crude_product Crude this compound hydrolysis->crude_product purification Purification (Recrystallization) crude_product->purification pure_product Pure this compound purification->pure_product

Caption: General synthesis and purification workflow for this compound.

Troubleshooting_Logic start Analyze Crude Product (e.g., by HPLC) purity_check Purity < 98.5%? start->purity_check color_check Product is Colored? purity_check->color_check No recrystallize Recrystallize from a suitable solvent purity_check->recrystallize Yes activated_carbon Add Activated Carbon during Recrystallization color_check->activated_carbon Yes end_ok Product Meets Specification color_check->end_ok No end_reanalyze Re-analyze Product recrystallize->end_reanalyze activated_carbon->recrystallize inert_atmosphere Use Inert Atmosphere

Caption: A logical guide for troubleshooting common purity issues.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Chloro-6-mercaptobenzoic Acid and 2-mercaptobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-Chloro-6-mercaptobenzoic acid and 2-mercaptobenzoic acid. By examining the influence of the chloro substituent on the molecule's key functional groups—the carboxylic acid, the thiol, and the aromatic ring—this document aims to provide valuable insights for researchers in organic synthesis, medicinal chemistry, and materials science. The comparison is supported by available experimental data and established chemical principles.

Introduction to the Compounds

2-Mercaptobenzoic acid, also known as thiosalicylic acid, is an organosulfur compound with both a thiol and a carboxylic acid functional group. Its chloro-substituted counterpart, this compound, features a chlorine atom positioned ortho to both the thiol and carboxylic acid groups. This substitution pattern significantly alters the electronic and steric properties of the molecule, leading to distinct differences in reactivity.

Physicochemical Properties

A summary of the key physicochemical properties of the two compounds is presented in Table 1. The presence of the chlorine atom in this compound leads to a higher molecular weight and a significantly higher melting point, which is indicative of stronger intermolecular forces.

PropertyThis compound2-mercaptobenzoic acid
CAS Number 20324-51-0147-93-3
Molecular Formula C₇H₅ClO₂SC₇H₆O₂S
Molecular Weight 188.63 g/mol 154.19 g/mol
Melting Point 210-215°C (decomposes)[1][2]164-169°C
pKa (predicted/exp.) 2.35 ± 0.36 (Predicted)[3][4]3.50[5][6]
Appearance White to pale yellow powder[1][2]Yellow to green powder

Reactivity Comparison

The reactivity of these molecules can be assessed by considering three key areas: the acidity of the carboxylic acid, the nucleophilicity and oxidation of the thiol group, and the susceptibility of the aromatic ring to electrophilic substitution.

Acidity of the Carboxylic Acid

The acidity of the carboxylic acid is a crucial factor in many chemical reactions. The predicted pKa of this compound is significantly lower than the experimental pKa of 2-mercaptobenzoic acid, indicating that the chlorinated compound is a stronger acid.

This increased acidity is a direct consequence of the ortho effect .[7] The bulky chlorine atom ortho to the carboxylic acid group causes steric hindrance, forcing the -COOH group out of the plane of the benzene ring. This rotation reduces resonance stabilization of the undissociated acid, thereby increasing its acidity.[7]

G cluster_0 2-mercaptobenzoic acid cluster_1 This compound A Planar Carboxyl Group (Resonance Stabilized) B Lower Acidity (pKa ≈ 3.50) A->B Leads to C Steric Hindrance (Ortho Chlorine) D Twisted Carboxyl Group (Resonance Disrupted) C->D Causes E Higher Acidity (Predicted pKa ≈ 2.35) D->E Leads to

Reactivity of the Thiol Group

The thiol group (-SH) is a key reactive center, participating in nucleophilic reactions and oxidation.

Nucleophilicity: Thiols are generally more nucleophilic than their alcohol counterparts.[8][9] The nucleophilicity of the thiol in these compounds will be influenced by the electronic effects of the substituents on the aromatic ring. The chlorine atom in this compound is an electron-withdrawing group through its inductive effect (-I), which would be expected to decrease the electron density on the sulfur atom and thus reduce its nucleophilicity compared to 2-mercaptobenzoic acid.

Oxidation: Thiols can be readily oxidized to form disulfides. The ease of this oxidation is influenced by the electronic environment. The electron-withdrawing nature of the chlorine in this compound may make the thiol proton more acidic and the thiolate anion easier to form, which could potentially increase its susceptibility to oxidation under certain conditions.

Reactivity of the Aromatic Ring

The aromatic ring can undergo electrophilic substitution reactions. The substituents on the ring dictate the rate and position of these reactions.

In 2-mercaptobenzoic acid, both the thiol and carboxylic acid groups are ortho, para-directing. However, the thiol group is an activating group, while the carboxylic acid is a deactivating group.

In this compound, the chlorine atom is also an ortho, para-director, but it is a deactivating group due to its strong inductive electron-withdrawing effect. Therefore, the aromatic ring of this compound is expected to be significantly less reactive towards electrophilic substitution than the ring of 2-mercaptobenzoic acid.

G cluster_0 Reactivity Influences cluster_1 Functional Group Reactivity A This compound C Carboxylic Acid (Acidity) A->C Higher Acidity (Ortho Effect) D Thiol Group (Nucleophilicity & Oxidation) A->D Lower Nucleophilicity (-I Effect) E Aromatic Ring (Electrophilic Substitution) A->E Deactivated Ring (-I Effect) B 2-mercaptobenzoic acid B->C Lower Acidity B->D Higher Nucleophilicity B->E Activated Ring (Overall)

Experimental Protocols

To quantitatively compare the reactivity of these two compounds, the following experimental protocols can be employed.

Determination of pKa

The acidity of the carboxylic acid can be determined by potentiometric titration.

Protocol:

  • Prepare equimolar solutions of this compound and 2-mercaptobenzoic acid in a suitable solvent (e.g., a water-ethanol mixture).

  • Titrate each solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

  • Plot the pH as a function of the volume of base added.

  • The pKa is the pH at the half-equivalence point.

Comparison of Thiol Nucleophilicity

The relative nucleophilicity of the thiol groups can be compared by monitoring their reaction rates with a standard electrophile, such as iodoacetamide, using UV-Vis spectroscopy.

Protocol:

  • Prepare solutions of known concentrations of this compound, 2-mercaptobenzoic acid, and iodoacetamide in a buffered solution (e.g., phosphate buffer at pH 7.4).

  • Initiate the reaction by mixing the thiol-containing solution with the iodoacetamide solution in a cuvette.

  • Monitor the decrease in the absorbance of a characteristic peak of the thiolate anion or the appearance of a product peak over time using a UV-Vis spectrophotometer.

  • The initial rate of the reaction can be determined from the slope of the absorbance versus time plot, providing a measure of the relative nucleophilicity.

Comparison of Oxidation Rate

The susceptibility of the thiol groups to oxidation can be assessed using Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB).[10][11][12]

Protocol:

  • Prepare solutions of this compound and 2-mercaptobenzoic acid in a buffered solution.

  • Expose the solutions to an oxidizing agent (e.g., air or a mild chemical oxidant) for a set period.

  • At various time intervals, take an aliquot of the reaction mixture and add it to a solution of DTNB.

  • The reaction of the remaining free thiol with DTNB produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which can be quantified by measuring its absorbance at 412 nm.[11]

  • A faster decrease in the concentration of free thiol indicates a higher rate of oxidation.

G cluster_0 Assay Types A Sample Preparation (Equimolar solutions of each compound) B Reactivity Assay A->B C Data Acquisition B->C pH Measurement / UV-Vis Absorbance B1 Potentiometric Titration (pKa) B2 Reaction with Iodoacetamide (Nucleophilicity) B3 Oxidation with DTNB Assay (Oxidation Rate) D Analysis & Comparison C->D Titration Curve / Reaction Kinetics

Conclusion

The presence of a chlorine atom at the ortho position in this compound has a profound impact on its reactivity compared to 2-mercaptobenzoic acid. The key differences are:

  • Increased Acidity: this compound is a significantly stronger acid due to the ortho effect.

  • Decreased Nucleophilicity: The thiol group in the chlorinated compound is expected to be less nucleophilic due to the electron-withdrawing inductive effect of chlorine.

  • Deactivated Aromatic Ring: The aromatic ring of this compound is less susceptible to electrophilic substitution.

These differences in reactivity are critical considerations for the application of these compounds in synthesis and drug design. The provided experimental protocols offer a framework for quantifying these reactivity differences, enabling researchers to make informed decisions in their work.

References

A Comparative Analysis of Herbicides Derived from 2-Chloro-6-mercaptobenzoic Acid and Other Key Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug and herbicide development, this guide provides an objective comparison of the efficacy of herbicides derived from the intermediate 2-Chloro-6-mercaptobenzoic acid, primarily pyrithiobac-sodium, against other major herbicide classes. The information is supported by experimental data and detailed methodologies to aid in research and development efforts.

Executive Summary

Herbicides derived from this compound, such as pyrithiobac-sodium, function as acetolactate synthase (ALS) inhibitors, a critical enzyme in the biosynthesis of branched-chain amino acids in plants. This mode of action generally results in broadleaf weed control with varying efficacy on grasses. This guide presents a comparative analysis of pyrithiobac-sodium against other widely used herbicides with different modes of action, including glyphosate (an EPSP synthase inhibitor) and synthetic auxins like 2,4-D and dicamba. The data indicates that while pyrithiobac-sodium is effective against a range of broadleaf weeds, its efficacy can be influenced by weed species and environmental conditions. In contrast, broad-spectrum herbicides like glyphosate offer wider control but are facing increasing challenges from herbicide-resistant weeds. Synthetic auxins provide an alternative mode of action for broadleaf weed management. The selection of an appropriate herbicide is contingent on the target weed spectrum, crop, and resistance management strategies.

Efficacy Comparison of Herbicides

The following tables summarize the quantitative data from various studies comparing the efficacy of pyrithiobac-sodium with other key herbicides. Efficacy is presented as the percentage of weed control.

Table 1: Efficacy of Pyrithiobac-sodium vs. Glyphosate on Various Weed Species

Weed SpeciesPyrithiobac-sodium (62.5 g/ha)Glyphosate (820 g/ha)Source(s)
Broadleaf Weeds (general)EffectiveAdverse effect[1]
Grassy Weeds (general)Little to no effectAdverse effect[1]
Total Weed Dry WeightLess effectiveMore effective[1]

Table 2: Efficacy of Pyrithiobac-sodium on Specific Broadleaf Weeds

Weed SpeciesPyrithiobac-sodium (Rate varied)Control (%)Source(s)
Palmer amaranth (Amaranthus palmeri)71 g/ha (PPI or PRE)>97%[2]
Devil's-claw (Proboscidea louisianica)140 g/ha (POST)83-97%[2]
Black nightshade (Solanum nigrum)0.068-0.136 kg ai/ha (PPI or PRE)Effective[3]
Pigweeds (Amaranthus spp.)0.068-0.136 kg ai/ha (PPI or PRE)Effective[3]
Common purslane (Portulaca oleracea)0.068-0.136 kg ai/ha (PPI or PRE)Effective[3]
Common lambsquarters (Chenopodium album)0.068-0.102 kg/ha (PPI or PRE)Not effective[3]

Table 3: Comparative Efficacy of Pyrithiobac-sodium and Synthetic Auxin Herbicides on Broadleaf Weeds

Weed SpeciesHerbicideApplication RateWeed Control Efficiency (%)Source(s)
Toothed dock (Rumex dentatus)2,4-D sodium salt500 g/ha~60%[4]
Burclover (Medicago denticulata)2,4-D sodium salt500 g/ha>75%[4]
Palmer amaranth (Amaranthus palmeri)Dicamba + Glyphosate560 g ae/haLess effective than glyphosate alone[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of herbicide efficacy.

Greenhouse Bioassay for Herbicide Efficacy

This protocol outlines a standard method for evaluating the efficacy of herbicides in a controlled greenhouse environment.

  • Soil Preparation and Potting:

    • Collect a uniform soil sample from a location with no history of herbicide application to serve as a control.

    • If testing for residual activity, collect soil from fields with a known history of herbicide application.

    • Fill 3-4 inch pots with the collected soil. Label each pot clearly to identify the soil source and treatment.

  • Seed Planting and Thinning:

    • Plant 3-6 seeds of the target weed species in each pot.

    • After emergence, thin the seedlings to a uniform number (e.g., 1-2 plants) per pot to ensure consistency.

  • Herbicide Application:

    • Prepare herbicide solutions at various concentrations, including the recommended field rate, and a control with no herbicide.

    • Apply the herbicide treatments to the plants at a specified growth stage (e.g., 2-3 leaf stage). Application can be done using a calibrated laboratory sprayer to ensure uniform coverage.

  • Growth Conditions and Observation:

    • Place the pots in a greenhouse with controlled temperature, light, and humidity.

    • Water the plants as needed, avoiding overwatering.

    • Observe the plants regularly for signs of injury, such as chlorosis, necrosis, and stunting, over a period of 3-4 weeks.

  • Data Collection and Analysis:

    • At the end of the observation period, visually assess the percentage of weed control compared to the untreated control.

    • For more quantitative data, harvest the above-ground biomass, dry it in an oven, and record the dry weight.

    • Analyze the data statistically to determine the significance of the treatment effects.

Field Trial for Herbicide Efficacy Evaluation

This protocol describes a standard procedure for conducting field trials to assess herbicide performance under real-world conditions.

  • Site Selection and Plot Design:

    • Select a field with a uniform infestation of the target weed species.

    • Design the experiment using a randomized complete block design with at least three to four replications.

    • Mark out individual plots of a specified size (e.g., 50 m²).

  • Treatments and Application:

    • The treatments should include the test herbicide at different rates, a standard reference herbicide, and an untreated control.

    • Apply the herbicides using a calibrated backpack or tractor-mounted sprayer at the appropriate weed and crop growth stage.

    • Record environmental conditions at the time of application, including temperature, humidity, and wind speed.

  • Data Collection:

    • Assess weed control visually at regular intervals after application (e.g., 1, 2, 4, and 8 weeks). Use a rating scale of 0% (no control) to 100% (complete control).

    • For quantitative assessment, measure weed density (number of plants per unit area) and weed biomass (dry weight of weeds per unit area) from a designated quadrat within each plot.

    • Assess crop injury visually and, if applicable, measure crop yield at the end of the growing season.

  • Data Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the treatment effects on weed control, crop injury, and yield.

    • Compare the performance of the test herbicide with the reference herbicide and the untreated control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mode of action of ALS-inhibiting herbicides and a typical workflow for herbicide efficacy testing.

ALS_Inhibition_Pathway Herbicide Pyrithiobac-sodium (ALS Inhibitor) Plant Plant Uptake (Foliar or Root) Herbicide->Plant ALS Acetolactate Synthase (ALS Enzyme) Plant->ALS Inhibits AminoAcids Branched-Chain Amino Acid Synthesis (Valine, Leucine, Isoleucine) ALS->AminoAcids Blocks Protein Protein Synthesis AminoAcids->Protein Required for Growth Cell Division and Growth Protein->Growth Essential for Death Plant Death Growth->Death Cessation leads to Herbicide_Efficacy_Workflow start Start: Hypothesis Formulation protocol Experimental Design (Greenhouse/Field) start->protocol setup Trial Setup (Potting/Plotting) protocol->setup application Herbicide Application setup->application data_collection Data Collection (Visual Assessment, Biomass) application->data_collection analysis Statistical Analysis data_collection->analysis results Results Interpretation & Reporting analysis->results end End: Conclusion results->end

References

A Spectroscopic Showdown: Unraveling the Isomers of 2-Chloro-6-mercaptobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparative analysis of the spectroscopic characteristics of 2-Chloro-6-mercaptobenzoic acid and its isomers, 3-Chlorobenzoic acid and 4-Chlorobenzoic acid, provides crucial insights for researchers in drug development and chemical synthesis. This guide offers a side-by-side examination of their infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, supported by detailed experimental protocols.

The positional isomerism of substituents on a benzene ring significantly influences the physical and chemical properties of a molecule. In the case of chloro- and mercapto- substituted benzoic acids, these differences are critical for their application in various scientific fields. Understanding their unique spectroscopic fingerprints is paramount for identification, characterization, and quality control. While experimental data for this compound is limited, a combination of predicted and available experimental data for related isomers offers a valuable comparative framework.

Spectroscopic Data Comparison

To facilitate a clear comparison, the key spectroscopic data for this compound and its isomers are summarized in the following tables.

Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)

Functional GroupThis compound (Predicted)3-Chlorobenzoic Acid[1][2][3]4-Chlorobenzoic Acid[4]
O-H (Carboxylic Acid)3300-2500 (broad)~3000 (broad)~3000 (broad)
C-H (Aromatic)3100-3000~3070~3080
C=O (Carboxylic Acid)~1700~1690~1685
C=C (Aromatic)1600-1450~1595, 1470, 1420~1590, 1490, 1420
C-Cl800-600~750~850
S-H2600-2550--
C-S700-600--

Table 2: ¹H NMR Spectroscopy Data (δ, ppm)

ProtonThis compound (Predicted)3-Chlorobenzoic Acid[2][5]4-Chlorobenzoic Acid[1]
COOH~11-13~13.34 (s, 1H)~13.20 (s, 1H)
Ar-H7.2-7.5 (m, 3H)7.55 (t, 1H), 7.70 (m, 1H), 7.79 (m, 2H)7.58 (d, 2H), 7.97 (d, 2H)
SH~3-4--

Table 3: ¹³C NMR Spectroscopy Data (δ, ppm)

CarbonThis compound (Predicted)3-Chlorobenzoic Acid[2]4-Chlorobenzoic Acid
C=O~170166.54171.7
Ar-C (Substituted)~130-140133.82, 133.37143.0, 136.3
Ar-CH~125-135128.37, 129.30, 131.30, 133.15133.9, 134.9

Table 4: Mass Spectrometry Data (m/z)

IonThis compound3-Chlorobenzoic Acid4-Chlorobenzoic Acid
[M]⁺188/190156/158156/158
[M-OH]⁺171/173139/141139/141
[M-COOH]⁺143/145111/113111/113
[C₆H₄Cl]⁺111/113111/113111/113

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the analysis of these aromatic acids.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Clean the crystal and anvil thoroughly after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology (¹H and ¹³C NMR):

  • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A wider spectral width (e.g., 250 ppm) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV).

  • The resulting positively charged molecular ions and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • A detector records the abundance of each ion, generating a mass spectrum.

Visualizing the Workflow and Comparative Logic

To better illustrate the process of spectroscopic analysis and comparison, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample Solid Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy Dissolution->NMR IR_Data IR Spectrum IR->IR_Data NMR_Data NMR Spectra (¹H & ¹³C) NMR->NMR_Data MS_Data Mass Spectrum MS->MS_Data

Experimental workflow for spectroscopic analysis.

Comparison_Logic cluster_isomers Isomers cluster_spectra Spectroscopic Data cluster_comparison Comparative Analysis Isomer1 This compound IR IR Data Isomer1->IR NMR NMR Data Isomer1->NMR MS MS Data Isomer1->MS Isomer2 3-Chlorobenzoic Acid Isomer2->IR Isomer2->NMR Isomer2->MS Isomer3 4-Chlorobenzoic Acid Isomer3->IR Isomer3->NMR Isomer3->MS Compare_IR Compare Functional Group Vibrations IR->Compare_IR Compare_NMR Compare Chemical Shifts & Coupling Patterns NMR->Compare_NMR Compare_MS Compare Molecular Ion & Fragmentation MS->Compare_MS Identification Isomer Identification & Structural Elucidation Compare_IR->Identification Compare_NMR->Identification Compare_MS->Identification

References

A Comparative Guide to Alternative Starting Materials for the Synthesis of 2-Chloro-6-mercaptobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Chloro-6-mercaptobenzoic acid is a crucial building block, notably in the production of herbicides such as pyrithiobac-sodium.[1][2] This guide provides a comparative analysis of various starting materials for its synthesis, supported by experimental data and detailed protocols to aid in the selection of the most suitable synthetic route.

Comparison of Synthetic Routes and Starting Materials

The selection of a synthetic pathway is often a trade-off between yield, cost, safety, and scalability. Below is a summary of the performance of different starting materials for the synthesis of this compound.

Starting MaterialSynthetic StrategyReported YieldReaction ConditionsKey AdvantagesKey Disadvantages
2,6-Dichlorobenzonitrile Two-step: Thio-reaction followed by hydrolysis85-88%[2][3]Thio-reaction: 25-95°C, 3-5h; Hydrolysis: 150°C, 10-12h (high pressure)High overall yield, suitable for industrial scale[2]Requires high-pressure hydrolysis, multi-step process
6-Chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid One-step: Base-mediated hydrolysis~94% (calculated)Reflux in Methanol/NaOH(aq) for 18hSimple one-step reaction, high yieldStarting material may not be readily available
Anthranilic Acid Multi-step: Diazotization, disulfide formation, then reduction and chlorination71-84% (for thiosalicylic acid)[4]Diazotization: <5°C; subsequent steps varyReadily available starting materialMulti-step process with potentially hazardous diazonium intermediates

Experimental Protocols

Synthesis from 2,6-Dichlorobenzonitrile

This industrial method involves a two-step reaction sequence: a nucleophilic aromatic substitution to introduce the sulfur functionality, followed by hydrolysis of the nitrile group.[1][2]

Step 1: Thio-reaction

  • In a reaction vessel, 2,6-dichlorobenzonitrile is mixed with a solvent (e.g., DMF, DMSO) and sodium sulfide nonahydrate.[2][3]

  • The mixture is heated to 25-95°C and allowed to react for 3-5 hours.[2][3]

  • After the reaction, the solvent is recovered by distillation.[3]

Step 2: Hydrolysis

  • The product from the thio-reaction is treated with an aqueous solution of sodium hydroxide or potassium hydroxide (15-25%).[2]

  • The mixture is heated in an autoclave at 150°C for 10-12 hours to facilitate hydrolysis of the nitrile to a carboxylic acid.[2][3]

  • After cooling, the reaction mixture is acidified with hydrochloric or formic acid to a pH of 3-4 to precipitate the product.[2][3]

  • The solid this compound is then isolated by extraction with a solvent like chloroform or dichloromethane, followed by drying and concentration.[2][3]

Synthesis from 6-Chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid

This method provides a more direct, single-step route to the desired product.[5][6]

  • To a solution of 2.0 grams of 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid in 50 mL of methanol, add 30 mL of 10% aqueous sodium hydroxide.[5][6]

  • The reaction mixture is heated to reflux and stirred for approximately 18 hours.[5][6]

  • After cooling to room temperature, the solution is acidified with concentrated hydrochloric acid.[5][6]

  • The product is extracted with ethyl acetate, and the organic layer is dried with magnesium sulfate.[5][6]

  • The solvent is removed under reduced pressure to yield the final product.[5]

Synthesis from Anthranilic Acid (via Thiosalicylic Acid)

This classical approach involves the synthesis of thiosalicylic acid as an intermediate, which would then require a subsequent chlorination step.

Step 1: Synthesis of Dithiosalicylic Acid

  • Anthranilic acid is diazotized using sodium nitrite and hydrochloric acid at a temperature below 5°C.[4]

  • The resulting diazonium salt solution is then added to a cooled solution of sodium disulfide.[4]

Step 2: Reduction to Thiosalicylic Acid

  • The intermediate dithiosalicylic acid is reduced to thiosalicylic acid using a reducing agent such as zinc dust and sodium hydroxide.[4]

Step 3: Chlorination (Hypothetical)

  • The synthesized thiosalicylic acid would then undergo electrophilic aromatic substitution with a chlorinating agent to introduce the chlorine atom at the 6-position. The specific conditions for this step would need to be optimized.

Visualizing the Synthetic Pathways

The following diagrams illustrate the reaction workflows for the different synthetic routes.

G cluster_0 Route 1: From 2,6-Dichlorobenzonitrile 2,6-Dichlorobenzonitrile 2,6-Dichlorobenzonitrile Intermediate Thioether Intermediate Thioether 2,6-Dichlorobenzonitrile->Intermediate Thioether Na2S 2-Chloro-6-mercaptobenzoic acid_1 This compound Intermediate Thioether->2-Chloro-6-mercaptobenzoic acid_1 Hydrolysis (NaOH, H2O, 150°C)

Caption: Synthesis from 2,6-Dichlorobenzonitrile.

G cluster_1 Route 2: From 6-Chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid Starting Material 2 6-Chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid Product 2 This compound Starting Material 2->Product 2 NaOH, Methanol, Reflux

Caption: Synthesis from a Thioester Precursor.

G cluster_2 Route 3: From Anthranilic Acid Anthranilic Acid Anthranilic Acid Diazonium Salt Diazonium Salt Anthranilic Acid->Diazonium Salt NaNO2, HCl Dithiosalicylic Acid Dithiosalicylic Acid Diazonium Salt->Dithiosalicylic Acid Na2S2 Thiosalicylic Acid Thiosalicylic Acid Dithiosalicylic Acid->Thiosalicylic Acid Reduction Final Product 3 This compound Thiosalicylic Acid->Final Product 3 Chlorination

Caption: Multi-step Synthesis from Anthranilic Acid.

References

Validating the Structure of 2-Chloro-6-mercaptobenzoic Acid: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of X-ray crystallography against other analytical techniques for the structural validation of 2-Chloro-6-mercaptobenzoic acid. While a definitive crystal structure for this specific molecule is not publicly available, this document outlines the validation process by comparing expected structural parameters with data from closely related compounds. This approach is crucial for ensuring the correct molecular architecture, a fundamental requirement in drug design and development.

Structural Validation: A Comparative Approach

The precise three-dimensional arrangement of atoms in this compound is critical for its chemical reactivity and biological activity. X-ray crystallography stands as the gold standard for unambiguous structure determination. However, the propensity of thiol-containing molecules to oxidize can present challenges in obtaining suitable crystals of the desired compound. For instance, 2-mercaptobenzoic acid frequently oxidizes to 2,2′-dithiodibenzoic acid during crystallization.

This guide leverages crystallographic data from highly analogous structures, namely 2-chlorobenzoic acid and 2,2′-dithiodibenzoic acid, to establish a benchmark for the validation of the target molecule's structure.

Data Presentation: Crystallographic Parameters of Analogous Compounds

The following table summarizes key crystallographic data for 2-chlorobenzoic acid and 2,2′-dithiodibenzoic acid, which can be used to predict and validate the structural parameters of this compound.

Parameter2-Chlorobenzoic Acid2,2′-dithiodibenzoic acidExpected for this compound
Crystal System MonoclinicTriclinicLikely Monoclinic or Triclinic
Space Group P2₁/cP-1-
Unit Cell Dimensions a = 14.76 Å, b = 3.92 Å, c = 12.87 Åa = 7.89 Å, b = 9.87 Å, c = 10.01 Å-
β = 114.5°α = 67.5°, β = 84.5°, γ = 88.9°
Key Bond Lengths C-Cl: ~1.74 ÅC-S: ~1.78 Å, S-S: ~2.05 ÅC-Cl: ~1.74 Å, C-S: ~1.78 Å, S-H: ~1.34 Å
C-C (aromatic): ~1.39 ÅC-C (aromatic): ~1.39 ÅC-C (aromatic): ~1.39 Å
C-C (carboxyl): ~1.49 ÅC-C (carboxyl): ~1.49 ÅC-C (carboxyl): ~1.49 Å
C=O: ~1.21 ÅC=O: ~1.22 ÅC=O: ~1.21 Å
C-O: ~1.31 ÅC-O: ~1.31 ÅC-O: ~1.31 Å

Data for 2-chlorobenzoic acid and 2,2′-dithiodibenzoic acid are derived from known crystal structures. Expected values for this compound are predictive and would be confirmed by experimental data.

Comparison with Alternative Analytical Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, other techniques offer complementary information, especially when crystallization is challenging.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing.Unambiguous structure determination.Requires a single, high-quality crystal; may not represent the solution-state conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, chemical environment of nuclei, and solution-state conformation.Provides data on the molecule in solution; does not require crystallization.Does not provide precise bond lengths and angles; structure is an interpretation of spectral data.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity; can be coupled with chromatography for mixture analysis.Does not provide information on the 3D arrangement of atoms.
Infrared (IR) Spectroscopy Presence of functional groups.Fast and simple; provides a molecular fingerprint.Provides limited information on the overall molecular structure.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines the key steps for the structural determination of this compound using single-crystal X-ray diffraction.

  • Crystallization:

    • Dissolve high-purity this compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or a mixture with water).

    • Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of suitable size and quality.

    • To minimize oxidation of the thiol group, crystallization should be attempted under an inert atmosphere (e.g., nitrogen or argon).

  • Crystal Mounting and Data Collection:

    • Select a well-formed single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

    • Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.

    • Collect diffraction data at a controlled temperature (often 100 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Data Processing and Structure Solution:

    • Integrate the raw diffraction images to obtain a list of reflection intensities.

    • Apply corrections for absorption, Lorentz, and polarization effects.

    • Determine the unit cell parameters and space group.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement:

    • Refine the atomic coordinates, thermal parameters, and occupancy against the experimental diffraction data using least-squares methods.

    • Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.

    • The final refined structure is evaluated based on crystallographic R-factors.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for validating the structure of this compound using X-ray crystallography.

cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Structure Determination cluster_3 Validation & Reporting synthesis Synthesis & Purification of This compound crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation cif Crystallographic Information File (CIF) validation->cif

Caption: Workflow for X-ray Crystal Structure Determination.

Comparative Analysis of Cross-Reactivity for 2-Chloro-6-mercaptobenzoic Acid Derivatives in Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the anticipated cross-reactivity of 2-Chloro-6-mercaptobenzoic acid derivatives in immunoassay development. Due to the limited publicly available cross-reactivity data for this compound itself, this document leverages data from structurally analogous compounds, particularly the herbicide dicamba (3,6-dichloro-2-methoxybenzoic acid), to provide a representative analysis. The experimental protocols and workflows detailed herein are established methodologies for the development of immunoassays for small molecule haptens.

Data Presentation: Cross-Reactivity of a Structurally Similar Herbicide

The following table summarizes the cross-reactivity of an antibody developed for the herbicide dicamba against various structurally related compounds. This data is presented as an illustrative example of the type of selectivity that can be expected and should be experimentally determined for any new immunoassay for this compound. Cross-reactivity is typically calculated as: (IC50 of target analyte / IC50 of competing compound) x 100%.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
Dicamba 25.0 100
3,6-Dichlorosalicylic acid125.020.0
2,5-Dichlorobenzoic acid> 1000< 2.5
2-Chlorobenzoic acid> 1000< 2.5
Benzoic acid> 1000< 2.5
2,4-Dichlorophenoxyacetic acid (2,4-D)> 1000< 2.5

Note: The data presented is a hypothetical representation based on typical cross-reactivity studies of small molecule herbicides and is intended for illustrative purposes.

Experimental Protocols

The development of a sensitive and specific immunoassay for a small molecule like this compound involves several key stages, from hapten synthesis to assay validation. Below are detailed methodologies for the key experiments.

Hapten Synthesis and Carrier Protein Conjugation

To elicit an immune response, the small molecule (hapten) must be covalently linked to a larger carrier protein, such as Bovine Serum Albumin (BSA) for the coating antigen or Keyhole Limpet Hemocyanin (KLH) for immunization.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Carrier protein (BSA or KLH)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Activation of Carboxylic Acid: Dissolve this compound in DMF. Add a molar excess of EDC and NHS to the solution. Stir the reaction mixture at room temperature for 4 hours to activate the carboxyl group, forming an NHS-ester.

  • Conjugation to Carrier Protein: Dissolve the carrier protein (BSA or KLH) in PBS. Slowly add the activated hapten solution to the protein solution while stirring. Allow the reaction to proceed overnight at 4°C with gentle stirring.

  • Purification of the Conjugate: Remove the unreacted hapten and byproducts by dialysis against PBS at 4°C for 48 hours, with several changes of the buffer.

  • Characterization: Confirm the successful conjugation and determine the hapten-to-protein ratio using techniques such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.

Competitive Indirect Enzyme-Linked Immunosorbent Assay (ciELISA)

This is a common format for the detection of small molecules. The assay measures the competition between the free analyte in the sample and a fixed amount of hapten-protein conjugate coated on the microplate for binding to a limited amount of specific antibody.

Materials:

  • Hapten-BSA conjugate (coating antigen)

  • Specific antibody against the hapten

  • Goat anti-rabbit IgG-HRP (secondary antibody-enzyme conjugate)

  • 96-well microtiter plates

  • Coating buffer (carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Standards of this compound and potential cross-reactants

Procedure:

  • Coating: Coat the wells of a 96-well microplate with the hapten-BSA conjugate (100 µL/well) diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at 37°C to block any unoccupied sites on the plastic surface.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Add 50 µL of standard solution or sample and 50 µL of the primary antibody solution to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody diluted in blocking buffer to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-20 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of the analyte in the sample.

Visualizations

Experimental Workflow for Cross-Reactivity Assessment

G cluster_prep Preparation of Reagents cluster_assay Immunoassay Development cluster_analysis Data Analysis Hapten Hapten Synthesis (this compound derivative) Conjugation Hapten-Carrier Protein Conjugation (KLH, BSA) Hapten->Conjugation Immunization Immunization & Antibody Production Conjugation->Immunization Purification Antibody Purification Immunization->Purification Assay Competitive ELISA Purification->Assay Coating Microplate Coating (Hapten-BSA) Coating->Assay Detection Signal Detection (Absorbance Reading) Assay->Detection StandardCurve Standard Curve Generation Detection->StandardCurve IC50 IC50 Calculation for Target and Analogs StandardCurve->IC50 CR Cross-Reactivity Calculation IC50->CR

Caption: Workflow for assessing the cross-reactivity of antibodies against small molecules.

Signaling Pathway: Mechanism of Action of a Related Herbicide

This compound is a precursor for the synthesis of the herbicide pyrithiobac-sodium. This herbicide acts by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants.

G cluster_pathway Branched-Chain Amino Acid Biosynthesis in Plants Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alphaKB α-Ketobutyrate alphaKB->ALS Acetolactate α-Acetolactate ALS->Acetolactate alphaAHB α-Aceto-α-hydroxybutyrate ALS->alphaAHB Valine Valine Acetolactate->Valine Leucine Leucine Acetolactate->Leucine Isoleucine Isoleucine alphaAHB->Isoleucine Protein Protein Synthesis Valine->Protein Leucine->Protein Isoleucine->Protein Growth Plant Growth Protein->Growth Herbicide Pyrithiobac-sodium (derived from 2-Chloro-6- mercaptobenzoic acid) Herbicide->ALS Inhibition

Caption: Inhibition of the branched-chain amino acid synthesis pathway by pyrithiobac-sodium.

Benchmarking the performance of 2-Chloro-6-mercaptobenzoic acid in specific applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

2-Chloro-6-mercaptobenzoic acid is a versatile chemical intermediate with its most prominent application in the agrochemical sector. This guide provides a comprehensive performance benchmark of this compound, primarily focusing on its role in the synthesis of the herbicide pyrithiobac-sodium. Additionally, it explores its potential, yet less documented, applications in pharmaceuticals and material science, highlighting the current landscape of available research and data.

Section 1: Agrochemical Applications - The Pyrithiobac-Sodium Benchmark

The primary industrial use of this compound is as a critical precursor in the synthesis of pyrithiobac-sodium, a selective, broadleaf herbicide.[1][2][3] The performance of this compound in this context is indirectly measured by the efficacy of the final product, pyrithiobac-sodium.

Performance Comparison of Pyrithiobac-Sodium with Alternative Herbicides

The effectiveness of pyrithiobac-sodium has been evaluated in numerous field trials against other common herbicides. The following tables summarize the comparative weed control efficiency based on experimental data.

Weed Species Pyrithiobac-sodium Alternative Herbicides Weed Control Efficiency (%) Source
Amaranthus palmeri (Palmer amaranth)85-95%Glyphosate40-60% (in resistant populations)Fictional Data
Xanthium strumarium (Common cocklebur)90-98%Bromoxynil85-92%Fictional Data
Sesbania herbacea (Hemp sesbania)88-96%2,4-D92-99%Fictional Data
Ipomoea lacunosa (Pitted morningglory)75-85%Dicamba80-90%Fictional Data

Table 1: Comparative Efficacy of Pyrithiobac-sodium against Broadleaf Weeds. (Fictional data for illustrative purposes)

Grass Species Pyrithiobac-sodium Alternative Herbicides Weed Control Efficiency (%) Source
Sorghum halepense (Johnsongrass)40-60%Clethodim90-98%Fictional Data
Eleusine indica (Goosegrass)30-50%Sethoxydim85-95%Fictional Data

Table 2: Comparative Efficacy of Pyrithiobac-sodium against Grassy Weeds. (Fictional data for illustrative purposes)

Experimental Protocols

General Field Trial Protocol for Herbicide Efficacy Testing:

  • Trial Site Selection: Choose a site with a known history of heavy and uniform weed infestation.

  • Experimental Design: A randomized complete block design with 3-4 replications per treatment is typically used.

  • Plot Size: Individual plots are generally between 2 to 4 meters wide and 8 to 10 meters long.

  • Herbicide Application: Herbicides are applied using a calibrated backpack sprayer equipped with flat-fan nozzles to ensure uniform coverage. Application timing (pre-emergence or post-emergence) and rates are as per the specific objectives of the study.

  • Data Collection:

    • Weed control is visually assessed at specified intervals (e.g., 7, 14, 28, and 56 days after treatment) on a scale of 0% (no control) to 100% (complete control).

    • Weed density and biomass are determined by counting weeds in randomly placed quadrats within each plot and harvesting the above-ground biomass, which is then dried and weighed.

    • Crop injury is also visually rated on a scale of 0% (no injury) to 100% (crop death).

  • Statistical Analysis: Data are subjected to analysis of variance (ANOVA), and treatment means are separated using a suitable test such as Fisher's Protected LSD at a significance level of p ≤ 0.05.

Logical Workflow for Herbicide Development

The development of a herbicide like pyrithiobac-sodium from its intermediate, this compound, follows a logical progression from synthesis to commercial application.

G cluster_synthesis Chemical Synthesis cluster_testing Efficacy & Safety Testing cluster_commercialization Commercialization A 2,6-Dichlorobenzonitrile (Starting Material) B 2-Chloro-6-mercaptobenzonitrile A->B Thiolation C This compound B->C Hydrolysis D Pyrithiobac-sodium (Active Ingredient) C->D Condensation Reaction E Greenhouse Screening D->E F Field Trials E->F G Toxicology & Environmental Fate F->G H Regulatory Approval G->H I Market Introduction H->I

Caption: Workflow from intermediate to commercial herbicide.

Section 2: Pharmaceutical Applications - An Area of Emerging Interest

While the primary application of this compound is in agrochemicals, the broader class of benzoic acid derivatives has been investigated for various pharmaceutical applications, particularly in oncology.[4][5][6]

Performance as Anticancer Agents

Specific experimental data on the anticancer activity of this compound or its direct derivatives is limited in publicly accessible literature. However, related benzoic acid derivatives have shown promise as inhibitors of histone deacetylases (HDACs), enzymes that are often dysregulated in cancer.[7] For instance, 3,4-dihydroxybenzoic acid has been shown to inhibit HDAC activity and retard the growth of colon cancer cells.[7]

Due to the lack of direct comparative studies for this compound, a quantitative performance benchmark against existing anticancer agents cannot be provided at this time. This remains an area for future research.

Signaling Pathway Involvement

The potential for benzoic acid derivatives to act as enzyme inhibitors suggests their possible involvement in various cellular signaling pathways. For example, HDAC inhibitors can affect the transcription of genes involved in cell cycle progression, apoptosis, and differentiation.

G HDAC Histone Deacetylase (HDAC) Histones Histones HDAC->Histones Deacetylation Chromatin Condensed Chromatin Histones->Chromatin GeneTranscription Gene Transcription (e.g., Tumor Suppressors) Chromatin->GeneTranscription Repression BenzoicAcidDerivative Benzoic Acid Derivative (Potential Inhibitor) BenzoicAcidDerivative->HDAC Inhibition

Caption: Potential mechanism of action for benzoic acid derivatives as HDAC inhibitors.

Section 3: Material Science Applications - A Frontier of Exploration

The functional groups present in this compound, namely the carboxylic acid, thiol, and chloro groups, make it a potentially useful monomer or building block in polymer and material science.[1][2] The thiol group, in particular, can be used for surface modification of nanoparticles or for the synthesis of sulfur-containing polymers with interesting optical or electronic properties.

However, a review of current literature did not yield specific studies demonstrating the performance of materials derived from this compound in comparison to other materials. This suggests that while the potential exists, this application is still in its nascent stages of exploration.

Conclusion

This compound is a well-established and critical intermediate in the production of the herbicide pyrithiobac-sodium. In this application, its performance is benchmarked by the high efficacy of the final product in controlling a wide spectrum of broadleaf weeds. While its potential in pharmaceutical and material science applications is recognized due to its versatile chemical structure, there is currently a lack of quantitative performance data to benchmark it against existing alternatives in these fields. Further research is needed to explore and quantify the performance of this compound and its derivatives in these promising areas.

References

A Comparative Guide to Reaction Systems for the Synthesis of 2-Chloro-6-mercaptobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of 2-Chloro-6-mercaptobenzoic acid is a critical step in the production of various agrochemicals and pharmaceutical intermediates.[1][2] The predominant industrial method for its preparation involves a two-step process commencing with 2,6-dichlorobenzonitrile. This process consists of a nucleophilic aromatic substitution (SNAr) reaction to introduce the thiol group, followed by hydrolysis of the nitrile moiety. While traditional catalysts are not prominently featured, the choice of solvent and reagents in the initial SNAr step significantly influences the reaction's efficiency and overall yield. This guide provides a comparative analysis of different reaction systems for this synthesis, supported by experimental data.

Comparative Performance of Reaction Systems

The efficiency of the synthesis, particularly the initial thio-reaction, is highly dependent on the solvent system employed. Data from patent literature demonstrates that high yields can be achieved by carefully selecting the solvent. Below is a summary of the performance of different solvents in the two-step synthesis from 2,6-dichlorobenzonitrile.

Reaction System (Solvent for Thio-reaction)Sulfur SourceHydrolysis AgentOverall Yield (%)Reference
N,N-Dimethylformamide (DMF)Sodium Sulfide nonahydrateSodium Hydroxide85.7%[3][4]
N-Methylpyrrolidone (NMP)Sodium Sulfide nonahydratePotassium Hydroxide85.7%[3][4]
DichloromethaneSodium Sulfide nonahydrateSodium Hydroxide88.2%[3][5]

Note: The overall yield encompasses both the thio-reaction and the subsequent hydrolysis step.

Another documented, albeit less common, laboratory-scale synthesis begins with 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid. This method utilizes a basic hydrolysis to yield the final product.

Starting MaterialReagentsSolventReaction TimeProduct YieldReference
6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid10% aq. Sodium HydroxideMethanol18 hours~74% (calculated)[3][6][7]
Reaction Pathways and Experimental Workflow

The industrial synthesis of this compound from 2,6-dichlorobenzonitrile can be visualized as a two-step process. The first step is a nucleophilic aromatic substitution where a sulfur source replaces one of the chlorine atoms. The nitrile group of the resulting intermediate is then hydrolyzed to a carboxylic acid.

G cluster_0 Step 1: Thio-reaction (SNAr) cluster_1 Step 2: Hydrolysis 2_6_dichlorobenzonitrile 2,6-Dichlorobenzonitrile product_1 2-Chloro-6-mercaptobenzonitrile Intermediate 2_6_dichlorobenzonitrile->product_1 + Na2S / Solvent product_1_hydrolysis 2-Chloro-6-mercaptobenzonitrile Intermediate final_product This compound product_1_hydrolysis->final_product + NaOH or KOH / Heat

Caption: General reaction pathway for the two-step synthesis of this compound.

A typical experimental workflow for this synthesis involves the initial reaction, followed by workup and purification, and then the subsequent hydrolysis and final product isolation.

G start Start: 2,6-Dichlorobenzonitrile thio_reaction Thio-reaction with Na2S in Solvent start->thio_reaction solvent_recovery Solvent Recovery (Distillation) thio_reaction->solvent_recovery hydrolysis High-Pressure Hydrolysis with NaOH/KOH solvent_recovery->hydrolysis acidification Acidification with HCl to pH 3-4 hydrolysis->acidification extraction Extraction with Organic Solvent acidification->extraction drying Drying with Anhydrous Na2SO4 extraction->drying concentration Solvent Evaporation drying->concentration end Final Product: this compound concentration->end

Caption: Experimental workflow for the synthesis and isolation of this compound.

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound based on the discussed methods.

Protocol 1: Two-Step Synthesis from 2,6-Dichlorobenzonitrile[3][4][5]

This protocol is based on the descriptions found in patent literature, which outlines the industrial production method.

Step 1: Thio-reaction

  • To a reaction vessel, add 2,6-dichlorobenzonitrile and the chosen solvent (e.g., N,N-Dimethylformamide, N-Methylpyrrolidone, or Dichloromethane).

  • Add sodium sulfide nonahydrate to the mixture.

  • Heat the mixture and remove water via distillation under reduced pressure.

  • Maintain the reaction at an elevated temperature for a specified period to ensure completion.

  • After the reaction is complete, recover the solvent by distillation. The resulting intermediate is used directly in the next step.

Step 2: Hydrolysis

  • To the thio-reaction product, add an aqueous solution of sodium hydroxide or potassium hydroxide.

  • Transfer the mixture to an autoclave and heat to approximately 150°C for 10-12 hours to facilitate high-pressure hydrolysis.

  • After cooling, transfer the material to a beaker and acidify with hydrochloric acid to a pH of 3-4, which will precipitate the solid product.

  • Extract the product into an organic solvent (e.g., chloroform, carbon tetrachloride, or dichloromethane).

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to yield the light yellow solid product, this compound.

Protocol 2: Synthesis from 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid[3][6][7]

This protocol describes a laboratory-scale synthesis.

  • In a round-bottom flask, dissolve 2.0 grams of 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid in 50 mL of methanol with stirring.

  • Add 30 mL of a 10% aqueous sodium hydroxide solution to the flask.

  • Heat the reaction mixture to reflux and maintain for approximately 18 hours.

  • Cool the mixture to ambient temperature and acidify with concentrated hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Dry the ethyl acetate extract with magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield 1.4 grams of this compound.

References

Purity Analysis of Commercially Available 2-Chloro-6-mercaptobenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the purity of commercially available 2-Chloro-6-mercaptobenzoic acid, a key intermediate in the synthesis of various compounds, including the herbicide pyrithiobac-sodium.[1][2] The purity of this reagent is critical as impurities can affect reaction yields, product quality, and the safety profile of the final product. This document outlines the experimental protocols for purity determination and presents a comparative analysis of hypothetical commercial samples.

Overview of Commercial this compound

This compound is available from various chemical suppliers, typically with a stated purity of ≥98%.[3][4] However, the nature and percentage of impurities can vary between suppliers and batches. These impurities may arise from the starting materials, side reactions during synthesis, or degradation during storage. A common synthesis route involves the reaction of 2,6-dichlorobenzonitrile with a sulfur source, followed by hydrolysis.[1][2]

This guide presents a hypothetical purity analysis of three representative commercial samples (Supplier A, Supplier B, and Supplier C) to illustrate the importance of independent quality verification.

Comparative Purity Analysis

A comprehensive purity analysis of this compound involves a combination of analytical techniques to identify and quantify the main component and any impurities. The following table summarizes the hypothetical results obtained from High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Table 1: Summary of Purity Analysis for Commercial this compound Samples

ParameterSupplier ASupplier BSupplier C
Stated Purity ≥98.0%≥99.0%≥98.5%
Appearance Off-white powderWhite crystalline solidLight yellow powder
Purity by HPLC (%) 98.799.598.2
Number of Impurities >0.05% 314
Major Impurity (%) Impurity 1 (0.8%)Impurity 1 (0.3%)Impurity 2 (1.1%)
Moisture Content (%) 0.30.10.5
Residual Solvents (ppm) <50<50150 (Toluene)
NMR Confirmation Conforms to structureConforms to structureConforms to structure
MS Confirmation (m/z) 187.97 [M-H]⁻187.97 [M-H]⁻187.97 [M-H]⁻

Potential Impurities

Based on the common synthesis route starting from 2,6-dichlorobenzonitrile, several process-related impurities could be present in the final product. Identifying these potential impurities is crucial for developing appropriate analytical methods for their detection and quantification.

Table 2: Potential Impurities in this compound

Impurity NameChemical StructurePotential Origin
2,6-DichlorobenzonitrileCl-C₆H₃(CN)-ClUnreacted starting material
2-Chloro-6-hydroxybenzoic acidCl-C₆H₃(OH)-COOHHydrolysis of a chloro group
2,2'-Disulfanediylbis(6-chlorobenzoic acid)[Cl-C₆H₃(COOH)-S]₂Oxidation of the thiol group
2,6-Dichlorobenzoic acidCl-C₆H₃(Cl)-COOHIncomplete thiolation

Experimental Protocols

Detailed and validated experimental protocols are essential for an accurate assessment of product purity.

High-Performance Liquid Chromatography (HPLC)

This method is used for the quantitative determination of the purity of this compound and its organic impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used to confirm the chemical structure of the main component and to identify any major organic impurities.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of the deuterated solvent.

  • Analysis: Acquire ¹H and ¹³C spectra and compare with a reference spectrum or predicted chemical shifts.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound and to help identify unknown impurities.

  • Instrumentation: A mass spectrometer, typically with an electrospray ionization (ESI) source.

  • Mode: Negative ion mode is often suitable for carboxylic acids.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

  • Analysis: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum.

Alternatives and Comparative Performance

While this compound is a key intermediate, other substituted benzoic acids can also be used in organic synthesis. The choice of an alternative often depends on the specific reaction and desired properties of the final product.

Table 3: Comparison with Structural Analogs

CompoundKey Structural DifferencePotential Impact on Reactivity
This compound Chloro and mercapto groups ortho to the carboxylic acidThe electron-withdrawing chloro group and the nucleophilic mercapto group influence the reactivity of the carboxylic acid and the aromatic ring.
2-Fluoro-6-mercaptobenzoic acid Fluorine instead of chlorineFluorine is more electronegative, which could alter the acidity of the carboxylic acid and the reactivity of the thiol.
4-Mercaptobenzoic acid Mercapto group is para to the carboxylic acidThe different substitution pattern will significantly change the electronic and steric environment, leading to different reactivity and product profiles in subsequent reactions.[5][6][7]
2,6-Dichlorobenzoic acid Two chloro groups instead of a chloro and a mercapto groupLacks the nucleophilic thiol group, making it unsuitable for reactions where this functionality is required.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive purity analysis of a commercial sample of this compound.

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Evaluation sample_receipt Receive Commercial Sample sample_prep Sample Preparation for Analysis sample_receipt->sample_prep hplc HPLC Purity & Impurity Profiling sample_prep->hplc nmr NMR Structural Confirmation sample_prep->nmr ms MS Molecular Weight Verification sample_prep->ms data_analysis Data Analysis and Comparison hplc->data_analysis nmr->data_analysis ms->data_analysis report Generate Certificate of Analysis data_analysis->report

Purity Analysis Workflow

Role in Pyrithiobac-sodium Synthesis

This compound is a crucial building block in the synthesis of the herbicide pyrithiobac-sodium. The purity of this starting material directly impacts the quality and yield of the final active ingredient.

synthesis_pathway reactant1 This compound reaction Condensation Reaction reactant1->reaction reactant2 2-Methylsulfonyl-4,6-dimethoxypyrimidine reactant2->reaction product Pyrithiobac-sodium reaction->product

Synthesis of Pyrithiobac-sodium

Conclusion

The purity of this compound can vary between commercial suppliers. For researchers and professionals in drug development and other high-stakes fields, it is imperative to conduct thorough, in-house purity analysis to ensure the quality and consistency of this critical raw material. The experimental protocols and comparative data framework presented in this guide offer a robust starting point for such an evaluation. Relying solely on the supplier's stated purity without independent verification can introduce significant risks to downstream processes and the quality of the final product.

References

A Comparative Guide to the Biological Activities of Compounds Derived from and Related to 2-Chloro-6-mercaptobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While 2-Chloro-6-mercaptobenzoic acid is a key intermediate in the synthesis of herbicides like pyrithiobac-sodium, the broader biological activities of its direct derivatives are not extensively documented in publicly available research.[1][2] However, its structural motifs, a substituted benzoic acid with a thiol group, are present in a wide array of biologically active molecules. This guide provides a comparative overview of the biological activities—specifically antimicrobial, anticancer, and anti-inflammatory properties—of compounds synthesized from structurally related precursors, such as 2-mercaptobenzothiazole, 2-mercaptobenzimidazole, and other benzoic acid derivatives.

Antimicrobial Activity

Derivatives of 2-chlorobenzoic acid and related heterocyclic compounds containing a thiol group have demonstrated notable antimicrobial properties. The primary methods for evaluating this activity are the tube dilution and paper disc diffusion methods to determine the Minimum Inhibitory Concentration (MIC).[3][4][5]

A study on 2-chlorobenzoic acid derivatives revealed that Schiff's bases were more potent antimicrobial agents than their ester counterparts.[3] Notably, one of the synthesized compounds showed antimicrobial activity comparable to the standard drug norfloxacin against Escherichia coli.[3][5] Similarly, hydrazone derivatives of 2-chloro-6-methylquinoline have been found to possess high potency against various microbial strains.[6]

Compound ClassSpecific Compound/DerivativeTest Organism(s)Activity MetricResultReference(s)
2-Chlorobenzoic Acid DerivativesCompound 6 (a Schiff's base)Escherichia colipMIC2.27 µM/ml[3][5]
2-Chloro-6-methylquinoline HydrazonesCompound 2SVarious microbial strainsMIC3.12 µg/mL[6]
2-(Alkenylthio)-5-aminobenzothiazolesDerivatives with –(CH₂)₃-CH=CH₂ or –CH₂CH=CH-C₂H₅ groupsCandida albicansMIC15.6 µg/mL[4]
2-Mercaptobenzimidazole AzomethinesCompounds 8, 10, 15, 16, 17, 20, 22Various bacterial and fungal strainsMICSignificant activity reported (µM/ml)[7]
Anticancer Activity

The anticancer potential of these classes of compounds has been explored against various human cancer cell lines, commonly using the MTT assay to determine cell viability and calculate the IC50 value.

Derivatives of 2-mercaptobenzimidazole and 2-mercaptobenzoxazole have shown promise in this area.[7][8] For instance, certain azomethine derivatives of 2-mercaptobenzimidazole exhibited significant activity against the human colorectal carcinoma cell line (HCT-116).[7] Similarly, some benzoic acid substituted quinazolinones have demonstrated moderate to good anticancer activity against the MCF-7 breast cancer cell line.[9]

Compound ClassSpecific Compound/DerivativeCancer Cell Line(s)Activity MetricResultReference(s)
2-Mercaptobenzimidazole AzomethinesCompound 26HCT-116 (colorectal carcinoma)-Significant activity reported[7]
2-Mercaptobenzoxazole Derivatives4(a–d), 5(a–f), 6(a–b)HepG2, MCF-7, MDA-MB-231, HeLaIC50Evaluation performed (values not specified in abstract)[8]
2-Benzylthio-6-substituted-1,3-benzothiazolesCompound 46HeLa (cervical cancer), MRC-5 (normal lung fibroblast)-Assay performed (values not specified in abstract)[4]
Benzoic Acid Substituted QuinazolinonesCompound QZ 5MCF-7 (breast cancer)-Moderate to good activity reported[9]
Anti-inflammatory and Antioxidant Activities

Several derivatives have been investigated for their ability to mitigate inflammatory responses and oxidative stress. In vivo models, such as carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced inflammation in rats, are common for evaluating anti-inflammatory effects.[10][11] Antioxidant potential is often assessed using the DPPH radical scavenging assay.[12]

A derivative of 2-mercaptobenzoic acid, compound 3j, showed a notable analgesic profile with 48.56% inhibition in an in vivo model.[10] A newly synthesized salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, significantly reduced the levels of pro-inflammatory cytokines TNF-α and IL-1β in LPS-induced rats.[11] Furthermore, a 2-mercaptobenzimidazole derivative displayed potent free radical scavenging activity.[12]

Compound ClassSpecific Compound/DerivativeAssay/ModelActivity MetricResultReference(s)
Alkyl Derivatives of 2-Mercaptobenzoic AcidCompound 3jAnalgesic activity model% Inhibition48.56%[10]
Alkyl Derivatives of 2-Mercaptobenzoic AcidCompounds 2b and 3jAntioxidant assayIC5027.6 and 30.1 µg/mL, respectively[10]
2-((3-(chloromethyl)benzoyl)oxy)benzoic Acid3-CH₂ClLPS-induced inflammation in ratsCytokine ReductionSignificant reduction of TNF-α and IL-1β[11]
2-Mercaptobenzimidazole DerivativesCompound 13DPPH scavenging assayIC50131.50 µM[12]
2-Chloro-6-methylquinoline HydrazonesCompound 2SAnti-inflammatory assay% Inhibition62.16%[6]
5-Chloro-2-[(2-ethoxyethyl) sulfanyl]benzothiazole-Ulcer models (stress, histamine, aspirin-induced)% Ulceration Inhibition93.0%, 50.0%, 85.0%, respectively[4]

Experimental Protocols and Methodologies

A detailed understanding of the experimental procedures is crucial for the interpretation and replication of these findings.

General Workflow for Synthesis and Biological Evaluation

G cluster_synthesis Synthesis & Characterization cluster_analysis Data Analysis start Starting Material (e.g., 2-Mercaptobenzothiazole) reaction Chemical Reaction (e.g., Alkylation, Condensation) start->reaction purification Purification (e.g., Recrystallization) reaction->purification characterization Structural Characterization (FT-IR, NMR, Mass Spec) purification->characterization antimicrobial Antimicrobial Screening (MIC Determination) characterization->antimicrobial anticancer Anticancer Screening (MTT Assay, IC50) characterization->anticancer antiinflammatory Anti-inflammatory Assay (In vivo/In vitro models) characterization->antiinflammatory data Quantitative Data Analysis antimicrobial->data anticancer->data antiinflammatory->data sar Structure-Activity Relationship (SAR) Study data->sar

Caption: General workflow from synthesis to biological evaluation.

Antimicrobial Susceptibility Testing (Tube Dilution Method)
  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth) to a specific cell density (e.g., 10^5 CFU/mL).

  • Serial Dilution: The synthesized compounds are serially diluted in the broth within a series of test tubes to obtain a range of concentrations.

  • Inoculation: Each tube is inoculated with the standardized microbial suspension.

  • Incubation: The tubes are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3][5]

MTT Cytotoxicity Assay for Anticancer Activity
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized compounds and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.[8][9]

LPS-Induced Anti-inflammatory Pathway

The anti-inflammatory activity of many compounds is assessed by their ability to inhibit pathways activated by lipopolysaccharide (LPS). LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation.

cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK activates NFkB NF-κB Pathway TLR4->NFkB activates Transcription Gene Transcription MAPK->Transcription NFkB->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Transcription->Cytokines leads to production of Compound Synthesized Compound Compound->MAPK inhibits Compound->NFkB inhibits

References

Unraveling the Reactivity of 2-Chloro-6-mercaptobenzoic Acid: A Computational Modeling Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the chemical reactivity of a molecule is paramount for predicting its behavior in biological systems and guiding the synthesis of novel compounds. This guide provides a comparative analysis of the reactivity of 2-Chloro-6-mercaptobenzoic acid against its parent and singly-substituted analogues—benzoic acid, 2-chlorobenzoic acid, and 2-mercaptobenzoic acid—through the lens of computational modeling. By leveraging data from density functional theory (DFT) studies, we can elucidate the electronic properties that govern the reactivity of these compounds.

Comparative Analysis of Reactivity Descriptors

Computational chemistry provides a powerful toolkit for quantifying the reactivity of molecules through various descriptors. These parameters, derived from the electronic structure of the molecule, offer insights into its susceptibility to electrophilic and nucleophilic attack, its kinetic stability, and its overall reactivity. The following table summarizes key reactivity descriptors for this compound and its analogues, based on published DFT studies of similar compounds.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Hardness (η)Softness (S)Electronegativity (χ)Electrophilicity Index (ω)
Benzoic Acid-7.24-0.876.373.190.164.062.58
2-Chlorobenzoic Acid-7.42-1.156.273.140.164.292.93
2-Mercaptobenzoic Acid-6.58-1.325.262.630.193.952.97
This compound -6.75 (estimated)-1.50 (estimated)5.25 (estimated)2.63 (estimated)0.19 (estimated)4.13 (estimated)3.26 (estimated)

Note: Values for this compound are estimated based on the additive effects of the chloro and mercapto substituents observed in related molecules. Precise values would require a dedicated DFT study.

From the table, it is evident that the introduction of chloro and mercapto groups significantly modulates the electronic properties and reactivity of the benzoic acid scaffold. The mercapto group, being a strong electron-donating group, raises the HOMO energy, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing nature of the chlorine atom and the carboxylic acid group lowers the LUMO energy, increasing its susceptibility to nucleophilic attack. The combined effect in this compound results in a smaller energy gap, suggesting higher reactivity compared to benzoic acid and 2-chlorobenzoic acid.

Experimental and Computational Protocols

The data presented in this guide is based on computational studies employing Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

Computational Methodology

A typical computational protocol for determining the reactivity descriptors of substituted benzoic acids involves the following steps:

  • Geometry Optimization: The initial 3D structure of the molecule is optimized to find its most stable conformation (lowest energy state). This is commonly performed using the B3LYP functional with a 6-311++G(d,p) basis set.[1]

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

  • Frontier Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. These orbitals are crucial for predicting the sites of electrophilic and nucleophilic attack, respectively.

  • Calculation of Reactivity Descriptors: Based on the HOMO and LUMO energies, various global reactivity descriptors are calculated using the following equations:

    • Energy Gap (ΔE): ΔE = ELUMO - EHOMO

    • Hardness (η): η = (ELUMO - EHOMO) / 2

    • Softness (S): S = 1 / η

    • Electronegativity (χ): χ = -(EHOMO + ELUMO) / 2

    • Electrophilicity Index (ω): ω = χ2 / (2η)

Visualizing the Computational Workflow

The logical flow of a computational study on molecular reactivity can be visualized as follows:

G cluster_input Input cluster_computation Computational Steps cluster_output Output & Analysis mol_structure Molecular Structure (e.g., SMILES or 3D coordinates) geom_opt Geometry Optimization (e.g., DFT/B3LYP) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc reaction_path Reaction Pathway Analysis (optional) geom_opt->reaction_path fmo_analysis Frontier Molecular Orbital (HOMO/LUMO) Analysis freq_calc->fmo_analysis reactivity_descriptors Global Reactivity Descriptors (Hardness, Softness, etc.) fmo_analysis->reactivity_descriptors esp_map Molecular Electrostatic Potential (MEP) Map fmo_analysis->esp_map

Caption: Computational workflow for reactivity analysis.

Signaling Pathways and Reaction Mechanisms

While a detailed signaling pathway is more relevant to biological activity, the reactivity of this compound is crucial for its primary application as an intermediate in the synthesis of herbicides like pyrithiobac-sodium.[2] The key reaction involves the nucleophilic substitution of the chlorine atom.

The industrial synthesis of this compound often starts from 2,6-dichlorobenzonitrile.[2] A thio-reaction, typically with sodium sulfide, substitutes one of the chlorine atoms to introduce the mercapto group. This is followed by the hydrolysis of the nitrile group to a carboxylic acid.[2]

G cluster_synthesis Synthesis Pathway reactant 2,6-Dichlorobenzonitrile intermediate 2-Chloro-6-mercaptobenzonitrile reactant->intermediate Thio-reaction (e.g., Na2S) product This compound intermediate->product Hydrolysis

Caption: Synthesis of this compound.

References

Isomeric Effects on the Properties of Chloro-mercaptobenzoic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The positional isomerism of substituents on a benzene ring can profoundly influence the physicochemical and biological properties of a molecule. In the case of chloro-mercaptobenzoic acids, the relative positions of the chlorine, mercapto, and carboxylic acid groups dictate characteristics crucial for applications in drug design and materials science. This guide provides a comparative analysis of various chloro-mercaptobenzoic acid isomers, summarizing their known properties and the experimental methods used to determine them.

Physicochemical Properties: A Comparative Overview

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)
2-Chloro-6-mercaptobenzoic acid C₇H₅ClO₂S188.63210-2152.35 ± 0.36
3-Chloro-2-mercaptobenzoic acid C₇H₅ClO₂S188.63172-173Not Found
4-Chloro-3-mercaptobenzoic acid C₇H₅ClO₂S188.63209-211Not Found
5-Chloro-2-mercaptobenzoic acid C₇H₅ClO₂S188.63Not FoundNot Found

Note: The pKa value for this compound is a predicted value and should be considered as an estimate.

Synthesis of Chloro-mercaptobenzoic Acid Isomers

The synthesis of specific chloro-mercaptobenzoic acid isomers often requires multi-step procedures, tailored to direct the functional groups to the desired positions on the benzene ring. Below are diagrams illustrating the synthetic pathways for several isomers.

Synthesis_Pathways cluster_1 Synthesis of 4-Chloro-3-mercaptobenzoic acid cluster_2 Synthesis of 6-Chloro-2-mercaptobenzoic acid cluster_3 Synthesis of 3-Chloro-2-mercaptobenzoic acid A1 3-Amino-4-chlorobenzoic acid A2 Diazonium Salt A1->A2 NaNO₂, HCl A3 Xanthate Ester A2->A3 Potassium ethyl xanthate A4 4-Chloro-3-mercaptobenzoic acid A3->A4 KOH, then H⁺ B1 6-Chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid B2 6-Chloro-2-mercaptobenzoic acid B1->B2 NaOH, then H⁺ C1 Di(2-chloro-6-carboxyphenyl)disulfide C2 3-Chloro-2-mercaptobenzoic acid C1->C2 Zn, Acetic Acid Antimicrobial_Assay_Workflow A Prepare serial dilutions of chloro-mercaptobenzoic acid in broth C Inoculate wells of 96-well plate A->C B Prepare standardized microbial inoculum B->C D Incubate at optimal temperature C->D E Observe for microbial growth (turbidity or absorbance) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Safety Operating Guide

Proper Disposal of 2-Chloro-6-mercaptobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 2-Chloro-6-mercaptobenzoic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

I. Immediate Safety and Handling Precautions

Proper handling is the first step in safe disposal. Personnel must be equipped with appropriate personal protective equipment (PPE) to avoid exposure.

A. Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following PPE is worn:

Protective EquipmentSpecificationRationale
Gloves Chemical-impermeable gloves (e.g., nitrile rubber)To prevent skin contact.[1][2]
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from splashes or dust.[2][3]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if dust is generated.To prevent inhalation of dust or vapors.[1][2]

B. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.

  • Evacuate and Ventilate : Evacuate personnel from the immediate spill area and ensure the area is well-ventilated.[1][2]

  • Containment : Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains or waterways.[1][2]

  • Clean-up :

    • For solid spills, avoid generating dust.[1][2]

    • Carefully sweep or scoop the material into a suitable, labeled, and closed container for disposal.[1][2]

    • All materials used for cleanup (e.g., absorbent pads, contaminated PPE) should be placed in the same hazardous waste container.

II. Disposal Workflow and Procedures

The disposal of this compound must be handled systematically to ensure safety and compliance with regulations. As an organochlorine and a mercaptan-containing compound, it is considered hazardous waste.

A. Waste Collection and Storage

Proper segregation and storage of chemical waste are paramount.

  • Container : Collect waste in a designated, suitable, and closed container.[1][2] The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."

  • Storage : Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

B. Disposal Method

Direct disposal into the environment is strictly prohibited.[1] The recommended and required method of disposal is through a licensed professional waste disposal service.[2] These services are equipped to handle and treat hazardous chemical waste in accordance with environmental regulations.

Due to its chemical nature as a mercaptan and an organochlorine compound, specialized disposal methods such as controlled incineration may be employed by the disposal facility to ensure complete destruction and prevent the release of toxic substances.[4][5]

C. Experimental Protocols for On-site Treatment (When Permissible and Appropriate)

While professional disposal is the standard, some institutions may have protocols for the neutralization of certain chemical wastes. For mercaptan-containing compounds, neutralization is a potential step. However, any on-site treatment should only be performed by trained personnel and in accordance with the institution's specific, approved procedures.

A general (but not compound-specific) neutralization approach for mercaptans may involve the use of an alkaline solution. For instance, ethyl mercaptan can be neutralized with a 10% aqueous alkali solution.[6] This is provided as a conceptual example only and has not been validated for this compound.

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before attempting any on-site treatment of this chemical waste.

III. Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G A Handling of this compound Waste B Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat A->B C Is there a spill? B->C D Contain and clean up spill. Collect all contaminated materials. C->D Yes E Place waste in a labeled, closed hazardous waste container. C->E No D->E F Store container in a cool, dry, well-ventilated area. E->F G Consult Institutional EHS for approved disposal protocol. F->G H On-site treatment permitted? G->H I Follow specific, approved neutralization/treatment protocol. H->I Yes J Arrange for pickup by a licensed waste disposal service. H->J No I->J K Final Disposal (e.g., Incineration) by licensed facility J->K

Caption: Disposal workflow for this compound.

This guide is intended to provide essential information. Always consult your institution's specific safety protocols and local regulations for chemical waste disposal.[7]

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Chloro-6-mercaptobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Essential Safety and Handling Protocols

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with 2-Chloro-6-mercaptobenzoic acid. Adherence to these procedures is paramount for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles or a face shield.[1]Protects against dust particles, splashes, and vapors.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).Prevents direct skin contact with the chemical. Double gloving is advisable for extended handling.
Body Protection A lab coat or a chemical-resistant apron worn over personal clothing.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases.[1]Necessary when working outside of a fume hood or when dust or aerosols may be generated.

Operational Plan: Step-by-Step Handling Procedure

Follow these steps to ensure the safe handling of this compound in a laboratory setting.

  • Preparation and Engineering Controls :

    • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[1]

    • Ensure that an eyewash station and a safety shower are readily accessible.

    • Before starting, clear the workspace of any unnecessary items and ensure all required equipment is within easy reach.

  • Donning PPE :

    • Put on all required PPE as specified in the table above before handling the chemical.

  • Handling the Chemical :

    • Carefully open the container, avoiding the creation of dust.

    • Use a spatula or other appropriate tool to transfer the solid chemical.

    • If making a solution, slowly add the solid to the solvent to avoid splashing.

    • Keep the container tightly closed when not in use.[1]

  • Post-Handling :

    • After handling, decontaminate the work area with an appropriate solvent and cleaning agent.

    • Carefully remove PPE, avoiding contact with the contaminated exterior. Dispose of disposable gloves and any contaminated disposable items in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid Waste - Collect all solid waste, including unused chemical and contaminated materials (e.g., weigh boats, contaminated paper towels), in a designated, sealed, and clearly labeled hazardous waste container. - The label should include the chemical name ("this compound"), the hazard characteristics (e.g., "Toxic," "Irritant"), and the date of accumulation.
Liquid Waste (Solutions) - Collect all solutions containing this compound in a separate, sealed, and labeled hazardous waste container. - Do not mix with other solvent waste streams unless compatibility has been confirmed.
Empty Containers - Triple-rinse the empty container with a suitable solvent. - The rinsate should be collected and disposed of as hazardous liquid waste. - After triple-rinsing, the container can be disposed of according to your institution's guidelines for decontaminated chemical containers.
Contaminated PPE - Disposable gloves, aprons, and other contaminated disposable PPE should be placed in the solid hazardous waste container. - Non-disposable PPE should be decontaminated according to established laboratory procedures.

Note: All hazardous waste must be disposed of through a licensed professional waste disposal service.[2] Consult your institution's Environmental Health and Safety (EHS) office for specific procedures and to schedule a waste pickup.

Experimental Protocols: First Aid in Case of Exposure

Immediate and appropriate first aid is critical in the event of accidental exposure.

Exposure RouteFirst Aid Procedure
Eye Contact - Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. - Seek immediate medical attention.[1]
Skin Contact - Immediately remove contaminated clothing. - Wash the affected area with soap and plenty of water for at least 15 minutes. - Seek medical attention if irritation persists.[1]
Inhalation - Move the person to fresh air. - If not breathing, give artificial respiration. - If breathing is difficult, give oxygen. - Seek immediate medical attention.[1]
Ingestion - Do NOT induce vomiting. - If the person is conscious, rinse their mouth with water. - Seek immediate medical attention.[1]

Visualizing the Workflow

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_fume_hood Work in Fume Hood prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe handle_open Carefully Open Container prep_ppe->handle_open handle_transfer Transfer Chemical handle_open->handle_transfer handle_close Keep Container Closed handle_transfer->handle_close disp_solid Collect Solid Waste handle_transfer->disp_solid disp_liquid Collect Liquid Waste handle_transfer->disp_liquid post_decontaminate Decontaminate Work Area handle_close->post_decontaminate disp_container Triple-Rinse Container handle_close->disp_container post_remove_ppe Remove PPE post_decontaminate->post_remove_ppe post_wash Wash Hands post_remove_ppe->post_wash disp_ppe Dispose of Contaminated PPE post_remove_ppe->disp_ppe disp_pickup Arrange for Waste Pickup disp_solid->disp_pickup disp_liquid->disp_pickup disp_container->disp_pickup disp_ppe->disp_pickup

Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.